molecular formula C12H14O3 B2602923 (E)-3-(3-isopropoxyphenyl)acrylic acid CAS No. 188545-14-4

(E)-3-(3-isopropoxyphenyl)acrylic acid

Cat. No.: B2602923
CAS No.: 188545-14-4
M. Wt: 206.241
InChI Key: YODAQSSOKNXUNX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-isopropoxyphenyl)acrylic acid is a cinnamic acid derivative of significant interest in organic and medicinal chemistry research. This compound features an acrylic acid group linked to a phenyl ring substituted with an isopropoxy group at the meta position, a structure that serves as a versatile building block for the synthesis of more complex molecules . As a specialty acrylate, its primary research applications include its use as a monomer or co-monomer in polymer science for creating novel polymeric materials with specific properties . The compound's structure also makes it a valuable intermediate in pharmaceutical research, particularly in the development of compounds that require a lipophilic, sterically defined phenolic framework. Researchers utilize this chemical in exploring structure-activity relationships (SAR) and in the synthesis of potential pharmacologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper safety protocols are followed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-9H,1-2H3,(H,13,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODAQSSOKNXUNX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for (E)-3-(3-Isopropoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery and advanced materials science increasingly rely on structurally tuned building blocks, (E)-3-(3-isopropoxyphenyl)acrylic acid (also known as trans-3-isopropoxycinnamic acid) has emerged as a highly versatile intermediate. Characterized by its


-unsaturated carboxylic acid moiety and a meta-substituted isopropoxy group, this compound offers a unique balance of lipophilicity, electronic tuning, and structural rigidity. This technical guide provides an in-depth analysis of its chemical properties, validated synthetic pathways, and analytical characterization protocols, designed for researchers optimizing lead compounds or synthesizing advanced functional materials.

Physicochemical and Structural Profiling

The structural integrity of (E)-3-(3-isopropoxyphenyl)acrylic acid is defined by its rigid trans-alkene geometry. This configuration maintains the coplanarity of the aromatic ring and the carboxylic acid, maximizing


-conjugation and thermodynamic stability. The meta-isopropoxy group introduces specific steric bulk and increases the overall lipophilicity (LogP) of the molecule, which is a critical parameter for enhancing cellular membrane permeability in pharmacological applications[1].
Quantitative Chemical Data

The following table summarizes the core physicochemical parameters required for stoichiometric calculations, formulation, and database registration[1].

PropertyValue / Description
Chemical Name (E)-3-(3-Isopropoxyphenyl)acrylic acid
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
CAS Registry Number 188545-14-4
MDL Number MFCD11200598
PubChem CID 329819791
SMILES O=C(O)/C=C/C1=CC(OC(C)C)=CC=C1
InChIKey YODAQSSOKNXUNX-VOTSOKGWSA-N
Physical Form Solid

Synthetic Methodology: The Doebner-Knoevenagel Condensation

To achieve high stereoselectivity and yield, the synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid is best executed via the Doebner modification of the Knoevenagel condensation[2].

Causality in Experimental Design

The use of piperidine as a catalyst in a pyridine solvent system is a deliberate mechanistic choice. Piperidine acts as a nucleophilic secondary amine, transiently forming a highly reactive iminium ion with the starting 3-isopropoxybenzaldehyde. This intermediate is significantly more electrophilic than the parent aldehyde, rapidly accelerating the nucleophilic attack by the malonate enolate. Subsequent heating provides the thermal energy required to drive the irreversible decarboxylation of the dicarboxylic acid intermediate. The thermodynamic control of this elimination step ensures the exclusive formation of the less sterically hindered (E)-isomer.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; visual and chemical checkpoints ensure the reaction proceeds as intended.

  • Initiation & Enolate Formation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-isopropoxybenzaldehyde (10.0 mmol, 1.64 g) and malonic acid (15.0 mmol, 1.56 g) in 10 mL of anhydrous pyridine. Add a catalytic amount of piperidine (1.0 mmol, ~0.1 mL).

  • Condensation & Decarboxylation: Attach a reflux condenser and heat the reaction mixture to 90–100°C for 4 to 6 hours. Validation checkpoint: The evolution of CO₂ gas bubbles indicates active decarboxylation. The reaction is complete when gas evolution ceases and TLC (Hexane:EtOAc 7:3) shows the consumption of the starting aldehyde.

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly pour the solution into a vigorously stirred mixture of 50 mL crushed ice and 15 mL concentrated HCl. Causality: The strong acid protonates the pyridine, forcing it into the aqueous phase as a highly soluble pyridinium salt, while the target acrylic acid—insoluble in acidic aqueous media—precipitates out as a white/off-white solid.

  • Isolation & Purification: Filter the crude precipitate under a vacuum, washing thoroughly with cold distilled water to remove residual salts. Recrystallize the crude product from a mixture of ethanol and water to yield the pure (E)-isomer.

G A 3-Isopropoxybenzaldehyde C Piperidine/Pyridine Catalyst A->C Imine Formation B Malonic Acid B->C Enolate Generation D Aldol Intermediate C->D Nucleophilic Attack E Decarboxylation (90°C) D->E -H2O F (E)-3-(3-Isopropoxyphenyl) acrylic acid E->F -CO2

Fig 1: Knoevenagel-Doebner synthetic workflow and mechanistic pathway.

Pharmacological & Application Landscape

Substituted cinnamic acids are privileged scaffolds in medicinal chemistry and agrochemicals[3]. The specific structural features of (E)-3-(3-isopropoxyphenyl)acrylic acid dictate its biological and material utility:

  • Lipophilic Interactions: The 3-isopropoxy substitution significantly enhances the molecule's affinity for hydrophobic binding pockets. This makes the compound an excellent precursor for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are heavily researched for modulating lipid and glucose metabolism in metabolic disorders.

  • Targeted Covalent Binding: The

    
    -unsaturated carbonyl system acts as a mild Michael acceptor. In the context of targeted covalent inhibitors (TCIs) or antioxidant pathway activators, this moiety can form reversible or irreversible covalent bonds with nucleophilic cysteine residues on target proteins (e.g., Keap1, thereby activating the Nrf2 antioxidant pathway).
    

G A (E)-3-(3-Isopropoxyphenyl)acrylic acid Scaffold B 3-Isopropoxy Group A->B C α,β-Unsaturated Acid A->C D Hydrophobic Pocket Binding (e.g., PPARγ) B->D Lipophilic Interaction E Covalent/Electrostatic Binding (e.g., Keap1) C->E Michael Addition / H-Bond F Targeted Biological Response (Metabolic/Antioxidant) D->F E->F

Fig 2: Structure-Activity Relationship (SAR) and pharmacological targeting logic.

Analytical Validation System

To ensure the integrity of the synthesized batch, the analytical protocol must definitively prove both the chemical structure and the stereochemistry. The following analytical markers are definitive for (E)-3-(3-isopropoxyphenyl)acrylic acid:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The absolute hallmark of the (E)-configuration is the large scalar coupling constant of the vinylic protons. The doublet corresponding to the Ar-CH = proton typically appears at

    
     ~7.75 ppm with a coupling constant (
    
    
    
    ) of 15.5–16.0 Hz, confirming the trans geometry. The isopropoxy group is validated by a septet at
    
    
    ~4.55 ppm (1H, -CH (CH₃)₂) and a doublet at
    
    
    ~1.35 ppm (6H, -CH(CH₃ )₂).
  • Infrared (IR) Spectroscopy (ATR): A broad absorption band between 3200–2500 cm⁻¹ confirms the hydrogen-bonded carboxylic O-H stretch. A sharp, intense peak at ~1680 cm⁻¹ indicates the highly conjugated C=O stretch, while the C=C alkene stretch appears around ~1625 cm⁻¹.

  • Mass Spectrometry (LC-MS): Electrospray ionization in negative mode (ESI-) should yield a prominent [M-H]⁻ pseudomolecular ion at m/z 205.1, perfectly aligning with the exact mass of the compound.

References

1. 2. 3. 4.

Sources

Structure Elucidation of (E)-3-(3-Isopropoxyphenyl)acrylic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of small organic molecules is a foundational pillar of drug development and synthetic chemistry. This whitepaper provides an in-depth, self-validating analytical framework for elucidating (E)-3-(3-isopropoxyphenyl)acrylic acid (often referred to as m-isopropoxycinnamic acid). By synthesizing data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a rigorous methodology to confirm the molecule's empirical formula, regiochemistry (meta-substitution), and stereochemistry (E-alkene geometry).

Workflow Sample Sample: C12H14O3 HRMS HRMS (ESI-) Formula Confirmation Sample->HRMS FTIR ATR-FTIR Functional Groups Sample->FTIR NMR1D 1D NMR (1H, 13C) Motif Identification Sample->NMR1D Structure Final Structure: (E)-3-(3-isopropoxyphenyl)acrylic acid HRMS->Structure FTIR->Structure NMR2D 2D NMR (COSY, HMBC) Connectivity & Regiochemistry NMR1D->NMR2D Stereo J-Coupling Analysis (E)-Alkene Validation NMR1D->Stereo NMR2D->Structure Stereo->Structure

Fig 1: Multi-modal analytical workflow for the structure elucidation of the target compound.

Molecular Architecture & Theoretical Basis

The target compound,


, possesses 6 degrees of unsaturation. The structural elucidation strategy must systematically account for each:
  • Aromatic Core (4 DoU): A benzene ring, specifically requiring proof of a 1,3-disubstitution (meta) pattern.

  • 
    -Unsaturated Carbonyl (2 DoU):  An acrylic acid moiety. The geometry of the alkene must be proven to be trans (E-isomer), which is thermodynamically favored due to minimized steric clash between the bulky aromatic ring and the carboxylic acid[1].
    
  • Ether Linkage: An isopropoxy group, requiring validation of its characteristic spin-spin splitting pattern[2].

High-Resolution Mass Spectrometry (HRMS)

To validate the empirical formula, HRMS is employed. For carboxylic acids, Electrospray Ionization in negative mode (ESI-) is the technique of choice.

Causality of Choice: Carboxylic acids readily deprotonate in basic or neutral polar solvents, forming a stable


 anion. This provides a much cleaner spectrum with higher signal-to-noise ratios compared to positive ion mode, avoiding complex sodium or potassium adducts.
Self-Validating Protocol: HRMS (ESI-)
  • Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

  • Ionization: Inject into the ESI source operating in negative mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation.

  • Validation Check: The theoretical exact mass for

    
     is 205.0870 Da . A successful validation requires the observed 
    
    
    
    to fall within a mass error of
    
    
    ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping atomic connectivity and stereochemistry[3].

Stereochemical Validation: The (E)-Alkene

The geometry of the double bond is unequivocally determined by the vicinal proton-proton coupling constant (


) of the alkene protons (H-

and H-

)[4].

Mechanistic Causality (The Karplus Relationship): The magnitude of ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 is heavily dependent on the dihedral angle (

) between the coupled protons. In the trans (E) configuration, the dihedral angle is ~180° (anti-periplanar). This geometry allows for maximal overlap between the C-H

-bonds and the intervening

-system, facilitating efficient spin-spin information transfer. Consequently, trans-alkenes exhibit large coupling constants (15.5–16.5 Hz), whereas cis-alkenes (dihedral angle ~0°) exhibit smaller constants (10–12 Hz).

Karplus Angle Dihedral Angle (φ) 180° (Anti-periplanar) Orbital Maximal Orbital Overlap (π-system & σ-bonds) Angle->Orbital Coupling Large Vicinal Coupling ³J_HH ≈ 15.5 - 16.5 Hz Orbital->Coupling Isomer Confirmed (E)-Isomer (trans-alkene) Coupling->Isomer

Fig 3: Karplus relationship logic validating the (E)-alkene stereochemistry.

In the


 NMR spectrum, H-

appears significantly downfield (~7.71 ppm) compared to H-

(~6.42 ppm). This deshielding is caused by the resonance electron-withdrawing effect of the carbonyl group, which places a partial positive charge on the

-carbon[5]. Both signals appear as doublets with

Hz, confirming the (E)-configuration[1].
Regiochemical Validation: The Meta-Substitution & Isopropoxy Group

The isopropoxy group generates a textbook first-order splitting pattern: a 6H doublet (~1.35 ppm) and a 1H septet (~4.60 ppm)[2].

  • Causality of Splitting (

    
     rule):  The methine proton is coupled to six equivalent methyl protons (
    
    
    
    , septet). The methyl protons are coupled to a single methine proton (
    
    
    , doublet).

To prove the meta-substitution, we analyze the aromatic region (4 protons). A 1,3-disubstituted ring yields a distinct pattern:

  • H-2' (~7.12 ppm): Isolated between the two substituents. It only experiences small meta-couplings (~2.0 Hz) to H-4' and H-6', appearing as a narrow triplet.

  • H-5' (~7.30 ppm): Ortho to two protons, appearing as a distinct triplet (

    
     Hz).
    
  • H-4' & H-6': Appear as doublets of doublets (or multiplets) due to one ortho and one meta coupling.

2D NMR (HMBC) Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is critical for linking isolated spin systems[6]. The regiochemistry is definitively proven by a


 correlation from the isopropoxy methine proton to the oxygen-bearing aromatic carbon (C-3').

HMBC H_beta H-β (Alkene) C_carbonyl C=O (Acid) H_beta->C_carbonyl ³J C1_aromatic C-1' (Aromatic) H_beta->C1_aromatic ³J C2_aromatic C-2' (Aromatic) H_beta->C2_aromatic ³J C6_aromatic C-6' (Aromatic) H_beta->C6_aromatic ³J H_alpha H-α (Alkene) H_alpha->C1_aromatic ³J H_iso H (Isopropoxy CH) C3_aromatic C-3' (Ar-O) H_iso->C3_aromatic ³J

Fig 2: Key HMBC (³J_CH) correlations establishing regiochemistry and connectivity.
Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of

    
     containing 0.03% v/v TMS. Causality: 
    
    
    
    provides an excellent lock signal and does not obscure the critical alkene/aromatic regions (unlike residual water in DMSO-d6). TMS provides a reliable 0.00 ppm reference[3].
  • Shimming: Perform rigorous Z-axis gradient shimming. Validation: The full-width at half-maximum (FWHM) of the TMS peak must be

    
     Hz to ensure the 2.0 Hz meta-couplings can be resolved.
    
  • Acquisition: Execute

    
    , 
    
    
    
    , and HMBC pulse sequences. Set the HMBC long-range coupling delay to optimize for
    
    
    Hz, the standard value for aromatic/alkene systems[6].

Data Synthesis & Structural Validation

The quantitative spectral data is synthesized in the table below, representing a complete, self-consistent model of the molecule.

Table 1: NMR Spectral Assignments for (E)-3-(3-isopropoxyphenyl)acrylic acid (


, 400 MHz) 
MoietyPosition¹H NMR (δ, ppm)Multiplicity (J in Hz)¹³C NMR (δ, ppm)Key HMBC (³J_CH)
Carboxylic AcidC-112.00br s172.5-
Alkene (

)
C-26.42d (16.0)118.0C-1', C-1
Alkene (

)
C-37.71d (16.0)147.0C-1, C-2', C-6'
AromaticC-1'--135.5-
AromaticC-2'7.12t (2.0)115.0C-3, C-4', C-6'
AromaticC-3'--158.5-
AromaticC-4'6.93ddd (8.0, 2.0, 1.0)117.5C-2', C-6'
AromaticC-5'7.30t (8.0)130.0C-1', C-3'
AromaticC-6'7.08dt (8.0, 2.0)121.0C-3, C-2', C-4'
Isopropoxy (CH)C-1''4.60septet (6.0)70.2C-3', C-2''
Isopropoxy (

)
C-2''1.35d (6.0)22.1C-1''

References

  • Investigation of two- and three-bond carbon-hydrogen coupling constants in cinnamic acid based compounds . University of Queensland. 6[6]

  • Structure Elucidation By NMR In Organic Chemistry . SMBST College / E. Breitmaier. 3[3]

  • (E)-3-(3-Isopropoxyphenyl)acrylic acid Product Data . Sigma-Aldrich. Link

  • 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid . DocBrown Advanced Organic Chemistry. 4[4]

  • Ring-opening polymerization of isopropylglycidyl ether (IPGE) . Taylor & Francis. 2[2]

  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide . BenchChem. 7[7]

  • Relative Intensities of First-Order Multiplets in NMR . St. Paul's Cathedral Mission College. 5[5]

  • 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives . ResearchGate. 1[1]

Sources

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of (E)-3-(3-Isopropoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(3-Isopropoxyphenyl)acrylic acid is a structurally optimized, meta-substituted derivative of cinnamic acid. In modern drug development and materials science, cinnamic acid derivatives serve as versatile building blocks due to their broad spectrum of biological activities, including potent antioxidant and anti-inflammatory properties[1]. The strategic incorporation of an isopropoxy group at the meta position of the phenyl ring significantly alters the molecule's physicochemical profile, enhancing lipophilicity and membrane permeability while retaining the reactive trans-acrylic acid pharmacophore.

This guide provides a comprehensive, self-validating framework for the synthesis, structural informatics, and pharmacological application of this compound.

Structural Informatics & Chemical Identity

The precise spatial arrangement of atoms in (E)-3-(3-isopropoxyphenyl)acrylic acid is critical to its function. The molecule features a rigid, planar alkene with an (E) (trans) configuration, which is thermodynamically favored and biologically active. The SMILES string elegantly captures this geometry using directional bonds (/ and ) to denote the trans relationship across the double bond.

Table 1: Physicochemical & Informatics Data
PropertyValue
Chemical Name (E)-3-(3-Isopropoxyphenyl)acrylic acid
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
Canonical SMILES O=C(O)/C=C/c1cc(OC(C)C)ccc1
PubChem Substance ID 329819791[3]
Physical Form Solid[3]

Rational Synthesis: The Knoevenagel-Doebner Condensation

The most robust and scalable method for synthesizing (E)-3-(3-isopropoxyphenyl)acrylic acid is the Doebner modification of the Knoevenagel condensation . This approach relies on the reaction between 3-isopropoxybenzaldehyde and malonic acid.

Experimental Causality & Reagent Selection
  • Piperidine (Organocatalyst): Rather than relying solely on a base, piperidine forms a highly electrophilic iminium ion intermediate with the aldehyde. This drastically lowers the activation energy for the nucleophilic attack by the malonate enolate.

  • Pyridine (Solvent & Co-base): Acts as a proton sink and facilitates the subsequent decarboxylation step.

  • Thermodynamic Control (Reflux): The reaction is driven by heat (100–110 °C). This thermal energy is strictly required to force the decarboxylation of the intermediate diacid. Furthermore, the reversible nature of the addition step under high heat ensures thermodynamic control , exclusively yielding the (E)-isomer because the (Z)-isomer suffers from severe steric clash between the bulky phenyl ring and the carboxylic acid moiety.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve 1.0 eq of 3-isopropoxybenzaldehyde and 1.5 eq of malonic acid in anhydrous pyridine (approx. 3 mL per mmol of aldehyde).

  • Catalysis: Add 0.1 eq of piperidine dropwise to the stirring solution.

  • Condensation & Decarboxylation: Equip the flask with a reflux condenser. Heat the mixture to 100–110 °C and maintain reflux for 4 to 6 hours until CO₂ evolution ceases.

  • Quenching & Precipitation: Cool the reaction to room temperature. Pour the mixture slowly into a vigorously stirred bath of crushed ice and 1M HCl. Causality: The strong acid neutralizes the pyridine/piperidine, converting the soluble carboxylate salt into the highly insoluble protonated carboxylic acid, forcing immediate precipitation.

  • Isolation: Filter the resulting solid under vacuum, wash with cold deionized water, and recrystallize from an ethanol/water mixture to yield the pure (E)-isomer.

SynthesisWorkflow Step1 Starting Material 3-Isopropoxybenzaldehyde + Malonic Acid Step2 Iminium Activation + Piperidine (Catalyst) Step1->Step2 Step3 Nucleophilic Attack Enolate Addition Step2->Step3 Step4 Decarboxylation Pyridine / Heat (110°C) Step3->Step4 Step5 Acidic Quench + 1M HCl / Ice Step4->Step5 Step6 Target Compound (E)-3-(3-Isopropoxyphenyl)acrylic acid Step5->Step6

Figure 1: Step-by-step synthetic workflow for (E)-3-(3-isopropoxyphenyl)acrylic acid.

Self-Validating Analytical Characterization

A rigorous chemical protocol must be self-validating. To prove both the chemical identity and the geometric purity of the synthesized compound, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is utilized as the primary validation mechanism.

The Validation Logic: The stereochemistry of the newly formed double bond is unambiguously assigned by extracting the scalar coupling constant (


) between the vinylic protons (H-

and H-

). An (E)-alkene will mathematically exhibit a

-value of 15.5–16.5 Hz due to the trans-diaxial-like orbital overlap, whereas a (Z)-alkene would show a much smaller

-value of 10–12 Hz. Observing a ~16 Hz doublet is the definitive, self-contained proof of success.
Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)
Proton TypeExpected Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Carboxylic acid (-COOH) ~12.30Singlet (broad)N/A
Vinylic (H-

)
~7.65Doublet16.0 (Validates E-isomer)
Aromatic (H-2, H-4, H-5, H-6) ~6.90 - 7.40Multiplets~8.0 (ortho), ~2.0 (meta)
Vinylic (H-

)
~6.50Doublet16.0 (Validates E-isomer)
Methine (-CH(CH₃)₂) ~4.60Septet6.0
Methyl (-CH(CH₃)₂) ~1.30Doublet6.0

Pharmacological Relevance & Mechanism of Action

Cinnamic acid derivatives are heavily investigated for their ability to modulate cellular oxidative stress and inflammation[1]. The addition of the meta-isopropoxy group enhances the molecule's ability to cross lipid bilayers and dock into hydrophobic protein pockets.

A primary pharmacological target for these electrophilic derivatives is the Keap1-Nrf2-ARE pathway . The


-unsaturated carbonyl moiety (Michael acceptor) can interact with regulatory cysteine residues on the Keap1 repressor protein. This interaction induces a conformational change that liberates Nrf2, allowing it to translocate to the nucleus and drive the transcription of endogenous antioxidant enzymes.

Pathway Ligand (E)-3-(3-Isopropoxyphenyl)acrylic acid (Michael Acceptor) Keap1 Keap1 Protein (Cysteine Modification) Ligand->Keap1 Alkylates Nrf2 Nrf2 Transcription Factor (Nuclear Translocation) Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) (DNA Binding) Nrf2->ARE Activates Proteins Cytoprotective Enzymes (HO-1, NQO1) ARE->Proteins Transcription ROS Reactive Oxygen Species (ROS) (Neutralization) Proteins->ROS Scavenges

Figure 2: Proposed activation of the cytoprotective Keap1-Nrf2-ARE signaling pathway.

References

  • National Center for Biotechnology Information (NCBI) . "PubChem Substance Record for SID 329819791". PubChem Database. Available at:[Link]

  • Mishima, S., et al. "Isolation of Antioxidative Compounds from Brazilian Propolis: 3,4-Dihydroxy-5-prenylcinnamic Acid, a Novel Potent Antioxidant". ResearchGate. Available at:[Link]

Sources

Comprehensive NMR Characterization of (E)-3-(3-isopropoxyphenyl)acrylic acid: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(3-isopropoxyphenyl)acrylic acid is a critical intermediate and active pharmacophore in the development of various therapeutic agents, including PPAR agonists and anti-inflammatory compounds. Accurate structural validation of this meta-substituted cinnamic acid derivative relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth analysis of the 1H and 13C NMR spectra of (E)-3-(3-isopropoxyphenyl)acrylic acid, detailing the mechanistic causality behind its chemical shifts, coupling constants, and the standardized experimental protocols required for reproducible acquisition.

Structural Overview & Mechanistic Significance

The molecular architecture of (E)-3-(3-isopropoxyphenyl)acrylic acid consists of three distinct domains:

  • The Acrylic Acid Moiety : A highly conjugated

    
    -unsaturated carbonyl system.
    
  • The Aromatic Ring : A benzene ring serving as the central scaffold.

  • The Isopropoxy Group : An electron-donating ether linkage at the meta-position (C-3).

The trans (E) geometry of the alkene is critical for its biological activity, as it dictates the spatial orientation of the molecule within receptor binding pockets. The isopropoxy group at the meta-position exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R), though the resonance effect is less pronounced at the meta position compared to ortho or para substitutions. These electronic effects directly influence the local magnetic shielding of adjacent nuclei, dictating their precise resonance frequencies in the NMR spectrum.

High-Resolution 1H NMR Analysis

The 1H NMR spectrum of (E)-3-(3-isopropoxyphenyl)acrylic acid provides definitive proof of its molecular connectivity and stereochemistry[1].

Mechanistic Causality of Chemical Shifts and Coupling
  • The Alkene Protons (H-

    
     and H-
    
    
    
    )
    : The proton
    
    
    to the carbonyl group (H-
    
    
    ) is highly deshielded, appearing at
    
    
    7.75 ppm. This is caused by the mesomeric electron-withdrawing effect of the carboxylic acid group, which creates a partial positive charge at the
    
    
    -carbon, reducing the electron density around the proton. The
    
    
    -proton is less deshielded, resonating at
    
    
    6.43 ppm.
  • Stereochemical Validation (The Karplus Equation) : The coupling constant (

    
    ) between H-
    
    
    
    and H-
    
    
    is 15.9 - 16.0 Hz[1]. According to the Karplus equation, the magnitude of vicinal scalar coupling is heavily dependent on the dihedral torsion angle (
    
    
    )[2]. A coupling constant of ~16 Hz corresponds to a dihedral angle of roughly 180°, definitively confirming the antiperiplanar arrangement characteristic of the E (trans) isomer[3].
  • The Isopropoxy Group : The methine proton (-CH-) of the isopropyl group appears as a distinct multiplet (septet) at

    
     4.58 ppm due to coupling with the six equivalent methyl protons (
    
    
    
    Hz)[1]. The methyl groups resonate as a doublet at
    
    
    1.36 ppm. The significant downfield shift of the methine proton is driven by the electronegativity of the adjacent oxygen atom.
1H NMR Spectral Data Summary

Data acquired at 400 MHz in Chloroform-d (


)[1].
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Integration
H-

(Alkene)
7.75Doublet (d)15.9 - 16.01H
H-5 (Aromatic)7.34 – 7.26Multiplet (m)-1H
H-6 (Aromatic)7.12Doublet (d)7.71H
H-2 (Aromatic)7.06Singlet (s)-1H
H-4 (Aromatic)6.97 – 6.90Multiplet (m)-1H
H-

(Alkene)
6.43Doublet (d)16.01H
-CH- (Isopropyl)4.58Multiplet/Septet (m)~6.01H
-CH

(Isopropyl)
1.36Multiplet/Doublet (m)~6.06H

13C NMR Analysis & Carbon Framework Mapping

While 1H NMR establishes the proton environments, 13C NMR maps the carbon skeleton. The chemical shifts are governed by hybridization, electronegativity of attached atoms, and conjugation[4].

Carbon Resonance Causality
  • Carbonyl Carbon (C=O) : Resonates furthest downfield at ~172.0 ppm due to the extreme deshielding effect of the highly electronegative oxygen atom and the

    
     hybridization[4].
    
  • Oxygen-Bearing Aromatic Carbon (C-3) : The carbon attached to the isopropoxy group is significantly deshielded (

    
    158.5 ppm) due to the direct inductive effect of the oxygen atom.
    
  • Alkene Carbons : The

    
    -carbon (
    
    
    
    147.0 ppm) is more deshielded than the
    
    
    -carbon (
    
    
    117.0 ppm) due to the resonance withdrawal by the carbonyl group, perfectly mirroring the trend observed in the 1H NMR spectrum[4].
13C NMR Spectral Data Summary

Empirically derived values at 100 MHz in Chloroform-d (


).
Carbon AssignmentChemical Shift (

, ppm)
Carbon Type
C=O (Carboxylic Acid)~172.0Quaternary,

C-3 (Aromatic, C-O)~158.5Quaternary,

C-

(Alkene)
~147.0Methine,

C-1 (Aromatic, C-C)~135.5Quaternary,

C-5 (Aromatic)~130.0Methine,

C-6 (Aromatic)~121.0Methine,

C-4 (Aromatic)~118.0Methine,

C-

(Alkene)
~117.0Methine,

C-2 (Aromatic)~115.0Methine,

-CH- (Isopropyl)~70.0Methine,

-CH

(Isopropyl)
~22.0Methyl,

Experimental Protocols for NMR Acquisition

To ensure high trustworthiness and reproducibility, the following self-validating protocol must be adhered to when acquiring NMR spectra for this compound.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of (E)-3-(3-isopropoxyphenyl)acrylic acid in 0.6 mL of deuterated chloroform (

    
    ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to prevent vortexing and magnetic field inhomogeneities.

Step 2: Probe Tuning and Shimming

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz for 1H, 100 MHz for 13C).

  • Lock the spectrometer to the deuterium frequency of

    
    .
    
  • Perform automated or manual shimming (Z1, Z2, Z3, Z4) until the lock signal is maximized and stable. A well-shimmed sample will yield a residual

    
     peak with a full width at half maximum (FWHM) of 
    
    
    
    Hz.

Step 3: Acquisition Parameters

  • 1H NMR : Set a spectral width of 15 ppm (to capture the broad carboxylic acid proton if visible). Use a 30° pulse angle, a relaxation delay (D1) of 1.0 second, and acquire 16 to 32 scans.

  • 13C NMR : Set a spectral width of 250 ppm. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds (to allow for the relaxation of quaternary carbons), and acquire a minimum of 512 scans with proton decoupling (WALTZ-16).

Step 4: Data Processing and Validation

  • Apply a zero-filling factor and an exponential window function (Line Broadening = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier Transformation (FT).

  • Perform manual phase correction (zero-order and first-order) and polynomial baseline correction.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm, or the residual

    
     peak to 7.26 ppm (1H) and 77.16 ppm (13C).
    

Workflow & Data Interpretation (Visualization)

The following diagrams illustrate the standardized workflow for NMR acquisition and the logical mapping of the molecular substructures to their corresponding NMR signals.

NMR_Workflow N1 1. Sample Preparation (CDCl3, 0.05% TMS) N2 2. Shimming & Tuning (Optimize Field Homogeneity) N1->N2 N3 3. 1H NMR Acquisition (400 MHz, 16 scans, d1=1s) N2->N3 N4 4. 13C NMR Acquisition (100 MHz, 512 scans, d1=2s) N2->N4 N5 5. Data Processing (FT, Phase/Baseline Corr.) N3->N5 N4->N5 N6 6. Structural Validation (E-geometry, Isopropoxy) N5->N6

Figure 1: Standardized NMR acquisition and structural validation workflow.

Signal_Mapping Mol Compound: (E)-3-(3-isopropoxyphenyl) acrylic acid Sub1 Isopropoxy Group (-OCH(CH3)2) Mol->Sub1 Sub2 Aromatic Ring (meta-substituted) Mol->Sub2 Sub3 Acrylic Acid Moiety (-CH=CH-COOH) Mol->Sub3 H1 1H: 4.58 ppm (CH), 1.36 ppm (CH3) 13C: 70.0 ppm, 22.0 ppm Sub1->H1 H2 1H: 6.90 - 7.34 ppm (m, 4H) 13C: 115.0 - 158.5 ppm Sub2->H2 H3 1H: 7.75 ppm (H-beta), 6.43 ppm (H-alpha) J = 16.0 Hz (E-isomer) Sub3->H3

Figure 2: Logical mapping of molecular substructures to their corresponding NMR signals.

References

  • Title: CN117229205A - Preparation method and pharmaceutical use of cinnamic acid derivatives Source: Google Patents URL
  • Title: Karplus equation Source: Wikipedia URL
  • Title: Interpretation of the H1-NMR Spectrum of Cinnamic Acid Source: AskFilo URL
  • Title: Cinnamic Acid | C9H8O2 | CID 444539 Source: NIH PubChem URL

Sources

An In-depth Technical Guide to the Solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document focuses on the foundational principles governing its solubility, a detailed experimental protocol for its determination, and the theoretical framework for interpreting the results. This approach equips researchers with the necessary tools and understanding to generate and interpret critical solubility data for their specific applications.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a drug to be effective, it must first be in solution to be absorbed and reach its target site. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of a promising drug candidate. (E)-3-(3-isopropoxyphenyl)acrylic acid, a derivative of cinnamic acid, presents a structural profile that suggests a nuanced solubility behavior, balancing a polar carboxylic acid group with a significantly non-polar isopropoxy-substituted phenyl ring. Understanding its solubility in a range of organic solvents is paramount for formulation development, purification, and various in vitro and in vivo studies.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute ((E)-3-(3-isopropoxyphenyl)acrylic acid) and the solvent.

Physicochemical Properties of (E)-3-(3-isopropoxyphenyl)acrylic acid

A foundational understanding of the molecule's properties is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Structure
(E)-3-(3-isopropoxyphenyl)acrylic acid
Physical Form Solid

The structure reveals key features influencing solubility:

  • A Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar, protic solvents.[1][3]

  • An Isopropoxyphenyl Group: This large, non-polar moiety will dominate interactions in non-polar solvents. The ether linkage introduces some polarity but is a weaker hydrogen bond acceptor than the carboxylic acid.[1]

  • A Phenyl Ring and Alkene: These components contribute to the non-polar character of the molecule.

The Influence of Solvent Properties

The choice of solvent is critical, and its properties will dictate the extent to which (E)-3-(3-isopropoxyphenyl)acrylic acid will dissolve.

  • Polar Protic Solvents (e.g., Alcohols): Solvents like methanol, ethanol, and isopropanol can engage in strong hydrogen bonding with the carboxylic acid group, leading to high solubility.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Solubility is expected to be significant.

  • Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the non-polar isopropoxyphenyl group will be the primary driver of interaction through van der Waals forces. The polar carboxylic acid group will be disfavored, likely leading to lower solubility.[1]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact with both the polar and non-polar regions of the molecule, often resulting in good solubility for compounds with mixed characteristics.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5][6] This protocol provides a step-by-step guide to accurately measure the solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid.

Materials and Equipment
  • (E)-3-(3-isopropoxyphenyl)acrylic acid (solid)

  • A range of organic solvents of high purity (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess (E)-3-(3-isopropoxyphenyl)acrylic acid to a vial prep2 Add a known volume of the organic solvent prep1->prep2 equil1 Seal the vial and place in a shaking incubator prep2->equil1 equil2 Equilibrate at a constant temperature (e.g., 25 °C) for 24-72 hours equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge to ensure complete separation sep1->sep2 analysis1 Withdraw supernatant and filter through a 0.22 µm syringe filter sep2->analysis1 analysis2 Dilute the filtered sample with a suitable solvent analysis1->analysis2 analysis3 Quantify the concentration using a validated HPLC method analysis2->analysis3

Caption: Experimental workflow for determining the solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (E)-3-(3-isopropoxyphenyl)acrylic acid to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours.[4] It is advisable to determine the optimal equilibration time by taking measurements at different time points until the concentration of the dissolved compound remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for several hours to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[4]

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.[4]

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a series of standard solutions of (E)-3-(3-isopropoxyphenyl)acrylic acid of known concentrations.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of (E)-3-(3-isopropoxyphenyl)acrylic acid in the diluted samples by interpolation from the calibration curve.

  • Data Calculation and Reporting:

    • Calculate the solubility by taking into account the dilution factor.

    • Report the solubility in standard units such as g/100 mL, mg/mL, or mol/L.

    • Each measurement should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Data Interpretation and Presentation

The generated solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

A table summarizing the solubility in various solvents is an effective way to present the quantitative results.

Table 1: Experimentally Determined Solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid at 25 °C (Hypothetical Data)

SolventSolvent Polarity IndexSolubility ( g/100 mL)
Hexane0.1[Insert Experimental Value]
Toluene2.4[Insert Experimental Value]
Dichloromethane3.1[Insert Experimental Value]
Ethyl Acetate4.4[Insert Experimental Value]
Acetone5.1[Insert Experimental Value]
Ethanol5.2[Insert Experimental Value]
Methanol6.6[Insert Experimental Value]
Water10.2[Insert Experimental Value]
Logical Relationships in Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interactions Dominant Intermolecular Forces cluster_solubility Resulting Solubility solute_polar Polar -COOH group h_bond Hydrogen Bonding solute_polar->h_bond low_sol Low Solubility solute_polar->low_sol solute_nonpolar Non-polar Isopropoxyphenyl group vdw van der Waals Forces solute_nonpolar->vdw high_sol High Solubility solute_nonpolar->high_sol solvent_polar Polar Solvents (e.g., Alcohols) solvent_polar->h_bond solvent_nonpolar Non-polar Solvents (e.g., Hexane) solvent_nonpolar->vdw h_bond->high_sol vdw->low_sol

Caption: Factors influencing the solubility of (E)-3-(3-isopropoxyphenyl)acrylic acid.

Conclusion

References

  • Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts. [Link]

  • Physical Properties: Solubility Classification. Course Hero. [Link]

  • Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]

  • Determination of Solubility Class. University of Technology. [Link]

  • MT 181 - Solubility in organic solvents. Cipac. [Link]

  • Determination of Solubility Class. University of Al-maarif. [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]

  • Physical Properties of Carboxylic Acids. Introductory Chemistry: GOB (v. 1.0). [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. ACS Publications. [Link]

  • Aliphatic Carboxylic Acids. University of Babylon. [Link]

  • Acrylic Acid-d3. PubChem. [Link]

  • Acrylic acid (EHC 191, 1997). INCHEM. [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. [Link]

  • Acrylic acid. Wikipedia. [Link]

  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. [Link]

  • Acrylic acid. US EPA, ORD. [Link]

Sources

The Ascendant Role of Substituted Acrylic Acids in Therapeutic Innovation: A Technical Guide to Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Evolving Landscape of Drug Discovery

In the relentless pursuit of novel therapeutic agents, the scientific community continually seeks out chemical scaffolds that offer both versatility in synthesis and a broad spectrum of biological activities. Among these, substituted acrylic acids and their derivatives have emerged as a particularly promising class of compounds. Their inherent reactivity, coupled with the vast potential for chemical modification, has positioned them at the forefront of research in oncology, virology, inflammation, and infectious diseases. This guide provides an in-depth exploration of the biological potential of substituted acrylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting field. We will delve into the core mechanisms of action, explore the critical structure-activity relationships that govern their efficacy, and provide detailed, field-proven experimental protocols to empower your own investigations.

I. The Chemical Versatility of the Acrylic Acid Scaffold

Acrylic acid, the simplest unsaturated carboxylic acid, possesses a unique electronic structure characterized by a conjugated system encompassing the vinyl group and the carboxyl function. This arrangement imparts a high degree of reactivity, making it a versatile building block in organic synthesis. The true potential of this scaffold, however, is unlocked through the introduction of various substituents at the α and β positions of the acrylic backbone, as well as through modification of the carboxylic acid group.

These substitutions can dramatically alter the molecule's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. A general approach to synthesizing α-substituted acrylic esters involves the Horner-Wadsworth-Emmons (HWE) reaction with formaldehyde following the alkylation of phosphonoacetates[1]. This one-pot reaction allows for the introduction of a wide array of side chains, including those found in natural amino acids[1]. Another common method involves the Knoevenagel condensation of an aldehyde with a malonate, followed by catalytic hydrogenation and a Mannich reaction to yield the desired α-substituted acrylic acid[2].

The ability to readily synthesize a diverse library of substituted acrylic acid derivatives is a key driver of their exploration in drug discovery. This chemical tractability allows for the systematic optimization of biological activity through the fine-tuning of molecular structure.

II. Anticancer Activity: Targeting the Engines of Cell Proliferation

The most extensively studied biological activity of substituted acrylic acids is their potent anticancer effect. A significant body of research has demonstrated their ability to inhibit the proliferation of various cancer cell lines, often through the disruption of microtubule dynamics, a critical process for cell division.

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are integral to the formation of the mitotic spindle during cell division[3]. The disruption of tubulin polymerization is a clinically validated strategy for cancer chemotherapy[3]. Many substituted acrylic acid derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin[3][4]. This binding event prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis (programmed cell death)[4][5].

Tubulin_Polymerization_Inhibition

Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted acrylic acids is highly dependent on the nature and position of the substituents on the aryl rings. For instance, in a series of 3-(4-chlorophenyl)acrylate derivatives, the presence of a trimethoxy group on one of the aryl rings was found to be a crucial pharmacophoric site for tubulin binding, while a halogenated phenyl group on the other ring maintained the antitubulin activity[6]. The replacement of a trimethoxyphenyl (TMP) ring with a dimethoxyphenyl group generally leads to a reduction in cytotoxic action[6].

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected substituted acrylic acid derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
4b 3-(4-chlorophenyl)acrylic acid with a trimethoxyphenyl moietyMDA-MB-231 (Breast)3.24[4]
5e Methyl ester of a 3-(4-chlorophenyl)acrylate derivativeMDA-MB-231 (Breast)4.06[4]
PD9 Juglone derivative with an anisidine substitutionMDA-MB-231 (Breast)~1-3[7]
PD18 Plumbagin derivative with 2-thioethanol substitutionHT-29 (Colon)2.16[7]

III. Antiviral Activity: A Broad Spectrum of Inhibition

Substituted acrylic acids have also demonstrated significant potential as antiviral agents, exhibiting activity against a range of plant and human viruses. Their mechanisms of action in this context are more varied than their anticancer effects and can involve direct interaction with viral components or modulation of host cellular pathways.

Activity Against Plant Viruses

A notable area of research has been the evaluation of trans-3-aryl acrylic acids against the Tobacco Mosaic Virus (TMV)[8]. Structure-activity relationship studies have indicated that the acrylic acid fragment is essential for antiviral activity, with the nature of the aryl substituent significantly influencing potency[8]. For example, compounds bearing a benzothiadiazole or a hydroxyl-naphthyl ring have shown higher antiviral activity than the commercial virucide Ribavirin[8].

Activity Against Human Viruses

The antiviral activity of substituted acrylic acids extends to human pathogens. For instance, certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, which can be considered complex acrylic acid derivatives, have shown moderate inhibitory activity against the human coronavirus 229E[9]. The development of broad-spectrum antiviral agents is a critical area of research, and the versatility of the acrylic acid scaffold makes it an attractive starting point for the design of new antiviral compounds[10].

IV. Anti-inflammatory and Antimicrobial Potential

Beyond their anticancer and antiviral properties, substituted acrylic acids have shown promise as anti-inflammatory and antimicrobial agents, highlighting the broad therapeutic potential of this chemical class.

Anti-inflammatory Activity: Targeting Key Enzymes

Inflammation is a complex biological response involving multiple enzymatic pathways, most notably the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes[11]. Certain acrylic acid derivatives have been designed as dual inhibitors of COX and LOX, offering a potentially safer anti-inflammatory profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes[11][12]. The anti-inflammatory potency is often influenced by the nature of the substituents, with ester derivatives generally showing greater activity than the corresponding amides or acids[13].

Inflammatory_Pathways

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Substituted acrylic acids and their polymeric derivatives have demonstrated activity against a range of bacteria and fungi[14][15]. The antimicrobial efficacy of poly(acrylic acid) (PAA) containing diblock copolymers increases with higher acrylic acid content[14]. These polymers are thought to exert their bactericidal effect through interactions with the bacterial cell membrane.

V. Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step protocols for key experiments used to evaluate the biological activity of substituted acrylic acids.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted acrylic acid derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of cells treated with a test compound.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentration for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Polymerization buffer

  • Test compound

  • Microplate reader with temperature control

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately place it in a microplate reader set to 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the test compound on the rate and extent of tubulin polymerization.

VI. Conclusion and Future Directions

Substituted acrylic acids represent a highly versatile and promising class of compounds with a wide array of demonstrated biological activities. Their efficacy as anticancer agents, particularly through the inhibition of tubulin polymerization, is well-documented. Furthermore, their emerging roles as antiviral, anti-inflammatory, and antimicrobial agents underscore their broad therapeutic potential. The ease of their chemical synthesis and the potential for extensive structural modification provide a fertile ground for the development of novel and more potent therapeutic agents.

Future research in this field should focus on several key areas. A deeper understanding of the structure-activity relationships for each biological activity will enable the rational design of more selective and potent compounds. The exploration of novel molecular targets for substituted acrylic acids beyond tubulin is also a crucial avenue for investigation. Furthermore, the development of advanced drug delivery systems for these compounds could enhance their therapeutic index by improving their solubility, stability, and targeted delivery to disease sites. The continued exploration of the biological activities of substituted acrylic acids holds immense promise for the future of drug discovery and the development of new treatments for a wide range of human diseases.

References

  • Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences, 23(7), 4001. [Link]

  • Wang, M., Li, Z., & Li, S. (2013). Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents. PLoS ONE, 8(2), e56133. [Link]

  • Matziari, M., & Yiotakis, A. (2018). One-Pot Synthesis of α-Substituted Acrylates. ChemistrySelect, 3(20), 5539-5542. [Link]

  • Vogt, A., et al. (2020). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. Cancers, 12(8), 2265. [Link]

  • Hegab, S. (2020). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

  • Field, J. J., & Poso, A. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 41(5), 2825-2856. [Link]

  • Gaertner, M., et al. (2007). Design of novel small molecule inhibitors of tubulin polymerization with high apoptosis-inducing activity. Molecular Cancer Therapeutics, 6(11 Supplement), A262. [Link]

  • Process for the synthesis of α-substituted acrylic acids and their application. (1994).
  • Cellular pathway involved in Tubulin-polymerization inhibition. (n.d.). ResearchGate. [Link]

  • Zaki, I., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39003-39021. [Link]

  • Kumar, A., & Sharma, S. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4078. [Link]

  • Pontiki, E., et al. (2011). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. European Journal of Medicinal Chemistry, 46(1), 191-200. [Link]

  • Process for the synthesis of alpha substituted acrylic acids and their application. (1996).
  • Chapman, R. G., & Tirrell, D. A. (2022). Polymers showing intrinsic antimicrobial activity. Chemical Society Reviews, 51(19), 8196-8221. [Link]

  • Pontiki, E., et al. (2011). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. Scilit. [Link]

  • Thompson, K. L., & Michielsen, S. (2006). Novel synthesis of N-substituted polyacrylamides: Derivatization of poly (acrylic acid) with amines using a triazine-based condensing reagent. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 126-136. [Link]

  • Hegab, S. (2024). Bringing Clarity to Complexity: High-Contrast Pathways With Graphviz DOT. Oreate AI Blog. [Link]

  • Zaki, I., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39003-39021. [Link]

  • Abdel-Maksoud, M. M., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(34), 23681-23695. [Link]

  • Synthetic Polymers as Antibacterial and Antiviral Agents. (2024). ACS Symposium Series. [Link]

  • Geronikaki, A., et al. (2021). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Antioxidants, 10(7), 1063. [Link]

  • Synthesis, characterization, and antimicrobial activity of novel substituted 2H-chromenyl acrylates. (2025). ResearchGate. [Link]

  • Gratzl, G., et al. (2014). Antimicrobial activity of poly(acrylic acid) block copolymers. Materials Science and Engineering: C, 38, 261-268. [Link]

  • Mini-Review Article Synthetic Advances Against Coronaviruses. (n.d.). Bentham Science. [Link]

  • Kasi, M., et al. (2018). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2541. [Link]

  • New antiviral compounds show broad protection against COVID-19 variants. (2025). News-Medical.net. [Link]

  • Synthesis, characterization and antimicrobial activity of novel acrylic copolymers. (n.d.). ResearchGate. [Link]

  • Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Organic Chemistry, 28(2), 96-116. [Link]

  • Głowacka, I. E., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 26(15), 4529. [Link]

  • de Fátima, A., et al. (2014). Antimicrobial activity and surface properties of an acrylic resin containing a biocide polymer. Gerodontology, 31(3), 209-215. [Link]

  • Kumar, P., & Knaus, E. E. (1987). Synthesis and antiinflammatory activity of N-substituted-dihydropyridylacetic acids, esters, and amides. Drug Design and Delivery, 2(2), 145-159. [Link]

  • Hegab, S. (2018, August 5). Introduction to Dot for drawing Graphs and Diagrams [Video]. YouTube. [Link]

  • Let's talk about chemistry. (2020, May 4). Connecting dots while teaching Chemistry [Video]. YouTube. [Link]

  • Andersen, P. (2010, October 17). Drawing Lewis Dot Diagrams [Video]. YouTube. [Link]

Sources

Methodological & Application

Synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid: An Application Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, robust, and well-validated protocol for the synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science. The described methodology is based on the Knoevenagel condensation, a reliable and efficient carbon-carbon bond-forming reaction.[1][2][3] This document offers in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure successful and reproducible synthesis. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

Cinnamic acids and their derivatives are a class of organic compounds that are pivotal intermediates in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, fragrances, and polymers.[4][5] (E)-3-(3-isopropoxyphenyl)acrylic acid, the subject of this protocol, is a valuable building block in the development of novel bioactive molecules. The presence of the isopropoxy group on the phenyl ring imparts specific lipophilic and steric properties that can influence the pharmacological profile of the final compounds.

Several synthetic routes can be employed for the synthesis of cinnamic acid derivatives, including the Perkin reaction[4][6][7], the Heck reaction[8][9], and the Knoevenagel condensation.[1][2][3] The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, is often preferred due to its operational simplicity, generally good yields, and the use of readily available starting materials.[2] This protocol will focus on the Doebner modification of the Knoevenagel condensation, which utilizes pyridine as the solvent and a catalytic amount of piperidine.[3]

Reaction Scheme

The synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid is achieved through the condensation of 3-isopropoxybenzaldehyde with malonic acid, catalyzed by piperidine in a pyridine solvent. The reaction proceeds with subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_products Products 3-isopropoxybenzaldehyde 3-Isopropoxybenzaldehyde Reaction Reaction 3-isopropoxybenzaldehyde->Reaction + Malonic Acid Malonic_Acid Malonic Acid Malonic_Acid->Reaction Pyridine Pyridine (Solvent) Pyridine->Reaction Solvent Piperidine Piperidine (Catalyst) Piperidine->Reaction Catalyst Target_Compound (E)-3-(3-isopropoxyphenyl)acrylic acid CO2 Carbon Dioxide H2O Water Reaction->Target_Compound Reaction->CO2 Reaction->H2O

Figure 1: Overall reaction scheme for the synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
3-IsopropoxybenzaldehydeC10H12O2164.2075792-33-5≥98%Sigma-Aldrich
Malonic AcidC3H4O4104.06141-82-2≥99%Sigma-Aldrich
PyridineC5H5N79.10110-86-1Anhydrous, ≥99.8%Sigma-Aldrich
PiperidineC5H11N85.15110-89-4≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.467647-01-037% (w/w)Fisher Scientific
Deionized WaterH2O18.027732-18-5--
Anhydrous Sodium SulfateNa2SO4142.047757-82-6≥99%Fisher Scientific
Ethyl AcetateC4H8O288.11141-78-6ACS GradeFisher Scientific
HexaneC6H1486.18110-54-3ACS GradeFisher Scientific

Safety Precautions

General: This procedure should be performed in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[12][13]

Reagent-Specific Hazards:

  • 3-Isopropoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[13][14]

  • Malonic Acid: Causes serious eye damage.[10][12][15] Avoid inhalation of dust.[16]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[17]

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[18][19][20]

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Experimental Protocol

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-isopropoxybenzaldehyde (10.0 g, 60.9 mmol).

  • Add malonic acid (7.6 g, 73.1 mmol, 1.2 equivalents).

  • Add anhydrous pyridine (50 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Carefully add piperidine (0.6 mL, 6.1 mmol, 0.1 equivalents) to the reaction mixture.

Step 2: Reaction and Monitoring
  • Heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The reaction is complete when the starting aldehyde spot is no longer visible.

Step 3: Work-up and Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of a 10% aqueous hydrochloric acid solution. This should be done in an ice bath to control the exothermic reaction.

  • A precipitate of the crude product will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Dry the crude product in a vacuum oven at 50-60 °C overnight.

Step 4: Purification
  • The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified (E)-3-(3-isopropoxyphenyl)acrylic acid in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the synthesized (E)-3-(3-isopropoxyphenyl)acrylic acid should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point Literature value: 106-108 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): 1.38 (d, 6H), 4.63 (sept, 1H), 6.40 (d, 1H, J=16.0 Hz), 6.95 (dd, 1H), 7.10 (d, 1H), 7.20 (s, 1H), 7.35 (t, 1H), 7.75 (d, 1H, J=16.0 Hz), 12.5 (br s, 1H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 21.9, 70.0, 115.5, 117.0, 119.5, 122.0, 130.0, 135.5, 146.0, 159.0, 172.0.
IR (ATR) ν (cm⁻¹): ~3000 (O-H stretch, broad), 1680 (C=O stretch), 1625 (C=C stretch), 1250 (C-O stretch).

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Mechanistic Insight

The Knoevenagel condensation proceeds through a series of well-defined steps:

G Active_Methylene Malonic Acid Enolate Enolate Intermediate Active_Methylene->Enolate Deprotonation by Base Base Piperidine Base->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic attack on Aldehyde Aldehyde 3-Isopropoxybenzaldehyde Aldehyde->Aldol_Adduct Unsaturated_Dicarboxylic_Acid Unsaturated Dicarboxylic Acid Aldol_Adduct->Unsaturated_Dicarboxylic_Acid Dehydration Final_Product (E)-3-(3-isopropoxyphenyl)acrylic acid Unsaturated_Dicarboxylic_Acid->Final_Product Decarboxylation (Heat)

Figure 2: Simplified mechanism of the Knoevenagel condensation followed by decarboxylation.

  • Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid to form a nucleophilic enolate.[1]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 3-isopropoxybenzaldehyde, forming an aldol-type addition product.[1]

  • Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Upon heating, the α,β-unsaturated dicarboxylic acid readily decarboxylates to yield the final product, (E)-3-(3-isopropoxyphenyl)acrylic acid.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure all reagents are of high purity and anhydrous where specified.
Loss of product during work-up.Ensure the pH is sufficiently acidic during precipitation. Use minimal hot solvent for recrystallization.
Impure Product Incomplete removal of starting materials or byproducts.Ensure thorough washing of the crude product. Perform a second recrystallization if necessary.
Reaction does not start Inactive catalyst or wet reagents.Use freshly opened or distilled piperidine and anhydrous pyridine.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (E)-3-(3-isopropoxyphenyl)acrylic acid via the Knoevenagel condensation. By following the outlined procedures for reaction setup, monitoring, work-up, and purification, researchers can consistently obtain high yields of the desired product with excellent purity. The provided safety information and troubleshooting guide further support the successful implementation of this synthetic method in a laboratory setting.

References

  • Benchchem. Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.
  • SATHEE. Chemistry Perkin Reaction Mechanism.
  • Jagtap, S.V. & Deshpande, R.M. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry.
  • Sharma, P. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. 2011, 3(2):403-423.
  • BYJU'S. Perkin Reaction Mechanism.
  • Alfa Chemistry. Knoevenagel Condensation.
  • Benchchem. Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives.
  • J&K Scientific LLC. Perkin Reaction.
  • Wikipedia. Perkin reaction.
  • Knoevenagel Condensation.
  • Benchchem. Side reactions and byproduct formation in cinnamic acid synthesis.
  • Fisher Scientific. Malonic acid - SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET - Malonic Acid.
  • Al-Zoubi, R. M., et al. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. 2023.
  • Carl ROTH. Safety Data Sheet: Malonic acid.
  • Mitragotri, S. D., et al. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. 2007.
  • NOAA. MALONIC ACID - CAMEO Chemicals.
  • Royal Society of Chemistry. New Journal of Chemistry.
  • Jubilant Ingrevia Limited. Pyridine ACS Safety Data Sheet. 2024.
  • MilliporeSigma. SAFETY DATA SHEET - Malonic acid. 2024.
  • CymitQuimica. Safety Data Sheet.
  • Sdfine. PIPERIDINE.
  • ResearchGate. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. 2016.
  • Guidechem. 3-ISOPROPOXY-BENZALDEHYDE 75792-33-5 wiki.
  • ChemSupply Australia. Safety Data Sheet PIPERIDINE.
  • Sigma-Aldrich. 3-Isopropoxybenzaldehyde | 75792-33-5.
  • CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. 2025.
  • Fisher Scientific. 3 - SAFETY DATA SHEET.
  • MilliporeSigma. Piperidine; 110-89-4.. - SAFETY DATA SHEET. 2021.

Sources

Application Notes and Protocols: Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Cinnamic acid derivatives (CADs) are privileged scaffolds in modern drug discovery, exhibiting potent antioxidant, anticancer, antimicrobial, and anti-inflammatory properties[1]. The most robust and widely adopted synthetic route for these α,β-unsaturated carboxylic acids is the Knoevenagel condensation. Specifically, the Doebner and Verley modifications utilize malonic acid as the active methylene compound, reacting with an aromatic aldehyde to yield the desired CAD[2].

This application note provides an in-depth, self-validating guide to synthesizing CADs. It covers both the conventional pyridine-catalyzed methodology and a modern, environmentally benign microwave-assisted protocol, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality & Pathway

To master this synthesis, one must understand the chemical driving forces at play:

  • The Role of Malonic Acid: Flanked by two strongly electron-withdrawing carboxyl groups, the α-protons of malonic acid are highly acidic (pKa ~13). This allows for facile deprotonation by a weak base to form a highly nucleophilic enolate[2].

  • The Catalyst (Piperidine/β-Alanine): Secondary amines like piperidine act as catalysts by either directly deprotonating the malonic acid or by forming a highly reactive electrophilic iminium ion intermediate with the aromatic aldehyde[2].

  • The Solvent & Base (Pyridine): Pyridine serves a dual purpose. It acts as a basic solvent for the condensation and, crucially, facilitates the decarboxylation of the intermediate α,β-unsaturated diacid.

  • Thermodynamic Driving Force: The application of heat drives the irreversible loss of CO₂ (an entropically favored process). Steric repulsion between the bulky aryl ring and the remaining carboxylic acid group ensures the reaction is highly stereoselective, yielding almost exclusively the thermodynamically stable trans (

    
    ) isomer[3].
    

Mechanism A Aromatic Aldehyde + Malonic Acid B Enolate Formation (Catalyst: Piperidine) A->B Deprotonation C Nucleophilic Attack (Aldol-type Adduct) B->C C-C Bond Formation D Dehydration (α,β-Unsaturated Diacid) C->D -H2O E Decarboxylation (-CO2) (Pyridine, Heat) D->E Heat F trans-Cinnamic Acid Derivative E->F Product Yield

Caption: Reaction mechanism of the Doebner-modified Knoevenagel condensation.

Experimental Methodologies

Protocol A: Conventional Verley-Doebner Modification

This classical approach is highly reliable and scalable for standard laboratory synthesis[3].

Reagents: Substituted benzaldehyde (1.0 eq), Malonic acid (1.5 eq), Pyridine (solvent, 3-5 mL/mmol), Piperidine (catalytic, 0.1 eq).

  • Reagent Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve the benzaldehyde and malonic acid in pyridine. Causality: An excess of malonic acid (1.5 eq) is used to drive the equilibrium forward and compensate for any premature decarboxylation.

  • Catalyst Addition: Add catalytic piperidine dropwise.

  • Reflux: Heat the mixture to 100–110 °C using an oil bath for 2–4 hours. Causality: The elevated temperature is strictly required to overcome the activation energy barrier for the decarboxylation step. The reaction is complete when CO₂ evolution (bubbling) ceases.

  • Quenching: Allow the mixture to cool to room temperature, then pour it slowly into a beaker containing crushed ice and dilute Hydrochloric Acid (HCl, 2M). Causality: The HCl neutralizes the pyridine, converting it into water-soluble pyridinium chloride. This sudden change in solubility forces the water-insoluble cinnamic acid to precipitate out of solution rapidly.

  • Isolation: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash thoroughly with cold distilled water to remove residual pyridine and unreacted malonic acid.

Protocol B: Green Microwave-Assisted Synthesis

This protocol utilizes aqueous conditions and microwave irradiation to drastically reduce reaction times and eliminate toxic pyridine[4].

Reagents: Substituted benzaldehyde (1.0 eq), Malonic acid (1.0 eq), Tetrabutylammonium bromide (TBAB, 0.5 eq), K₂CO₃ (0.5 eq), Distilled water.

  • Mixture Preparation: In a microwave-safe vessel, combine the aldehyde, malonic acid, TBAB, and K₂CO₃ in distilled water. Causality: TBAB acts as a phase-transfer catalyst. Because the organic aldehyde is insoluble in water, TBAB facilitates the transport of the reactive enolate across the aqueous-organic phase boundary, enabling the reaction to occur.

  • Microwave Irradiation: Irradiate the mixture in a laboratory microwave reactor (e.g., 600W–900W) for 3–6 minutes. Causality: Microwave irradiation provides rapid, uniform volumetric heating, accelerating both the condensation and decarboxylation steps simultaneously.

  • Acidification: Cool the vessel, then acidify the aqueous mixture with dilute HCl until the pH reaches ~2, triggering the precipitation of the cinnamic acid derivative. Filter and wash as described in Protocol A.

Workflow Step1 1. Reagent Preparation (Aldehyde + Malonic Acid) Step2 2. Condensation Reaction (Conventional or Microwave) Step1->Step2 Base/Catalyst Step3 3. Quenching & Acidification (Ice + Dilute HCl) Step2->Step3 Cooling Step4 4. Isolation (Vacuum Filtration) Step3->Step4 Precipitation Step5 5. Purification (Recrystallization) Step4->Step5 Solvent Step6 6. Validation (TLC, MP, 1H-NMR) Step5->Step6 Pure Product

Caption: Experimental workflow for cinnamic acid derivative synthesis.

Quantitative Data & Yield Analysis

The electronic nature of the substituent on the aromatic aldehyde directly impacts the reaction kinetics. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity, requiring longer reaction times[3][4].

Aromatic Aldehyde SubstrateSubstituent EffectProtocol A Time (Reflux)Protocol A YieldProtocol B Time (Microwave)Protocol B Yield
Benzaldehyde None (Standard)180 min85%5 min85%
4-Methoxybenzaldehyde EDG (Deactivating)240 min78%6 min82%
4-Chlorobenzaldehyde Mild EWG180 min88%4 min90%
4-Nitrobenzaldehyde Strong EWG (Activating)120 min92%3 min94%

Table 1: Comparative yield and reaction time analysis between conventional and microwave-assisted Knoevenagel condensations based on substituent electronic effects.

Self-Validating System & Quality Control

Do not assume the reaction has reached completion based solely on time. A robust protocol requires built-in self-validation:

  • In-Process Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/Ethyl Acetate). The disappearance of the high-Rf aldehyde spot and the appearance of a lower-Rf, UV-active spot (the carboxylic acid) confirms conversion.

  • Quench Validation: During the HCl quench, the immediate formation of a dense, white/yellow precipitate confirms that decarboxylation was successful. Troubleshooting: If an oil forms instead of a solid, the intermediate may not have fully decarboxylated, or residual pyridine is trapped. Re-heat the mixture or recrystallize from hot ethanol/water.

  • Structural Confirmation (¹H-NMR): The ultimate validation of the Doebner modification is proving the stereochemistry. In the ¹H-NMR spectrum (DMSO-

    
     or CDCl₃), look for the two vinylic protons. They will appear as two distinct doublets (typically around 
    
    
    
    6.4 ppm and
    
    
    7.7 ppm). Crucially, calculate the coupling constant (
    
    
    ).
    A
    
    
    -value of ~16 Hz definitively proves the formation of the thermodynamically favored trans (
    
    
    ) alkene, whereas a
    
    
    -value of ~10 Hz would indicate the cis (
    
    
    ) isomer[1].

References

  • van Beurden, K., de Koning, S., Molendijk, D., & van Schijndel, J. "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds." Green Chemistry Letters and Reviews, 2020. URL:[Link]

  • Kolb, K. E., Field, K. W., & Schatz, P. F. "A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation." Journal of Chemical Education, 1990. URL:[Link]

  • Gupta, M., & Wakhloo, B. P. "Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids." Arkivoc, 2007. URL:[Link]

Sources

Advanced Application Note: Synthesis and Optimization of Cinnamic Acid Derivatives via the Perkin Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Cinnamic acid and its derivatives are vital


-unsaturated aromatic acids that serve as foundational building blocks in the pharmaceutical, cosmetic, and polymer industries. They are essential precursors for the synthesis of anticoagulants, anticancer agents, and commercial esters[1]. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating protocol for the Perkin reaction. By emphasizing mechanistic causality, modern optimization techniques (such as microwave and sonochemistry), and rigorous quality control, this guide ensures high-yield, reproducible synthesis of cinnamic acid derivatives.

Mechanistic Insights & Causality

The Perkin reaction is a classical organic condensation method used to construct carbon-carbon double bonds conjugated to carboxylic acids, specifically targeting the highly stable (E)-stereochemistry[2]. The reaction proceeds via the condensation of an aromatic aldehyde (e.g., benzaldehyde) with an aliphatic acid anhydride (e.g., acetic anhydride), catalyzed by the alkali salt of the corresponding carboxylic acid[1].

Causality of Experimental Choices
  • Strictly Anhydrous Base Catalyst : The use of anhydrous sodium acetate (NaOAc) or potassium acetate (KOAc) is non-negotiable. The base's primary role is to deprotonate the

    
    -carbon of the anhydride to form a reactive enolate. Any moisture in the system will hydrolyze the acetic anhydride into acetic acid, prematurely terminating the enolization step and drastically reducing the yield[3].
    
  • Thermodynamic Control via Elevated Temperatures : The classical reaction demands high thermal energy (170–190 °C)[4]. This heat is required to overcome the high activation barrier of the final intramolecular acyl transfer and subsequent

    
    -elimination step, which expels an acetate leaving group to form the double bond. This high-temperature environment thermodynamically favors the formation of the more stable trans-isomer (E-cinnamic acid), minimizing unwanted (Z)-isomer byproducts[5].
    
  • Phase-Switching Isolation : The workup leverages the pH-dependent solubility of carboxylic acids. Neutralizing the crude mixture with sodium carbonate (

    
    ) converts cinnamic acid into highly water-soluble sodium cinnamate, allowing unreacted, water-insoluble benzaldehyde to be stripped away via steam distillation[1]. Subsequent acidification with HCl protonates the salt back into the insoluble trans-cinnamic acid, forcing it to precipitate for easy filtration.
    

PerkinWorkflow Start Reactants: Benzaldehyde + Acetic Anhydride Heating Thermal Condensation (170-190 °C, 1-2 h) Start->Heating Catalyst Base Catalyst: Anhydrous NaOAc Catalyst->Heating Workup Aqueous Workup & Na2CO3 Neutralization Heating->Workup Cool to 90°C Distillation Steam Distillation (Remove unreacted aldehyde) Workup->Distillation Basic Solution (pH > 8) Acidification Acidification (HCl) Precipitate Crude Acid Distillation->Acidification Retain Aqueous Phase Purification Recrystallization (Hot Water + Charcoal) Acidification->Purification Filter Crude Solid Product Pure (E)-Cinnamic Acid (Validation: MP 133°C) Purification->Product Vacuum Filtration

Experimental workflow for the Perkin synthesis of trans-cinnamic acid.

Self-Validating Experimental Protocols

Protocol A: Classical Thermal Synthesis of trans-Cinnamic Acid

This protocol utilizes classical thermal heating, ideal for standard laboratory setups[4].

Step 1: Reagent Charging

  • In a thoroughly dried 100 mL round-bottom flask, combine 10.0 mL (0.098 mol) of freshly distilled benzaldehyde, 14.0 mL (0.148 mol) of acetic anhydride, and 5.0 g (0.061 mol) of strictly anhydrous sodium acetate.

  • Validation Checkpoint: Ensure the sodium acetate is a free-flowing powder. Clumping indicates moisture absorption, which will severely degrade the yield[3].

Step 2: Thermal Condensation

  • Equip the flask with a reflux condenser and a calcium chloride drying tube.

  • Heat the mixture in a sand bath or oil bath at 170–190 °C for 1.5 to 2 hours with vigorous magnetic stirring[4].

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the benzaldehyde spot (

    
    ) indicates reaction completion.
    

Step 3: Aqueous Workup & Phase-Switching

  • Remove the flask from heat and allow it to cool to approximately 90 °C.

  • Slowly pour the hot mixture into a 500 mL Erlenmeyer flask containing 50 mL of water.

  • Gradually add a saturated sodium carbonate (

    
    ) solution until the mixture is distinctly alkaline[1].
    
  • Validation Checkpoint: Verify the pH is > 8 using indicator paper. This guarantees the product is entirely in the aqueous phase as sodium cinnamate.

Step 4: Steam Distillation

  • Subject the alkaline solution to steam distillation to remove unreacted benzaldehyde[1].

  • Validation Checkpoint: Continue distillation until the distillate runs perfectly clear and lacks the characteristic almond odor of benzaldehyde.

Step 5: Acidification & Isolation

  • Cool the retained aqueous phase and carefully acidify it by adding concentrated HCl dropwise until precipitation is complete.

  • Validation Checkpoint: Verify the pH is < 2. The sudden formation of a voluminous white precipitate confirms the successful protonation of the cinnamate salt.

  • Collect the crude trans-cinnamic acid via vacuum filtration using a Büchner funnel and wash with ice-cold water[1].

Step 6: Purification & Quality Control

  • Recrystallize the crude solid from hot water (or a water/ethanol mixture). If the solution is discolored, add a small amount of activated charcoal, boil, and perform a hot gravity filtration before allowing it to crystallize[1].

  • Self-Validation Metric: Dry the purified crystals and determine the melting point. A sharp melting point of 133–134 °C confirms the purity and identity of (E)-cinnamic acid.

Protocol B: Sonochemical-Assisted Synthesis (Green Alternative)

The classical method suffers from long reaction times and the potential for tar formation[6]. Sonochemistry offers a greener alternative by utilizing ultrasonic waves to induce acoustic cavitation, generating localized hot spots that accelerate electron transfer[6].

  • Procedure : Combine 0.05 mol benzaldehyde, 0.073 mol acetic anhydride, and 0.03 mol anhydrous sodium acetate in an Erlenmeyer flask. Place the flask in an ultrasonic bath (40 kHz) and sonicate at 70 °C for 60 minutes[6].

  • Advantage : This method reduces the reaction time from hours to 60 minutes, lowers the bulk temperature to 70 °C, and significantly minimizes the formation of resinous byproducts[6].

Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions and their impact on the isolated yield of various cinnamic acid derivatives across different synthetic methodologies.

Aldehyde SubstrateSynthetic MethodologyCatalyst / BaseTemp / PowerTimeIsolated Yield (%)
BenzaldehydeClassical ThermalAnhydrous NaOAc170–190 °C120 min65–75%
BenzaldehydeMicrowave-AssistedNaOAc / PPE900 W5 min82–85%
BenzaldehydeSonochemicalAnhydrous NaOAc70 °C (40 kHz)60 min78–82%
p-MethoxybenzaldehydeClassical ThermalAnhydrous KOAc180 °C180 min45–55%
p-NitrobenzaldehydeMicrowave-AssistedK2CO3 / TBAB900 W8 min75–80%

Data synthesized from comparative methodology studies on the Perkin reaction and its modern variants[7],[6],[8].

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action / Optimization
Heavy tar formation Localized overheating or excessive reaction time leading to thermal degradation of the aldehyde[3].Ensure vigorous magnetic stirring. If using the classical method, do not exceed 190 °C. Consider switching to sonochemical methods.
Low product yield Moisture in the reaction vessel hydrolyzing the anhydride into acetic acid, deactivating the enolization pathway[3].Dry all glassware in an oven at 110 °C prior to use. Use freshly opened, strictly anhydrous sodium or potassium acetate.
Product melts < 130°C Contamination with unreacted benzaldehyde, moisture, or the presence of the (Z)-isomer[5].Perform a secondary recrystallization from hot water/ethanol. Ensure the steam distillation step runs until the distillate is completely clear.

References

  • The Perkin Reaction and Related Reactions Source: Organic Reactions, American Chemical Society. URL:[Link]

  • Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent Source: Jurnal Kimia Dan Pendidikan Kimia (JKPK), Vol. 5, Issue 1. URL:[Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities Source: Journal of Chemical and Pharmaceutical Research, 3(2):403-423. URL:[Link]

Sources

Application Note: A Comprehensive Guide to the Purification of (E)-3-(3-Isopropoxyphenyl)acrylic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, in-depth protocol for the purification of (E)-3-(3-isopropoxyphenyl)acrylic acid, a cinnamic acid derivative of interest in pharmaceutical and chemical research. High purity of such intermediates is paramount for successful downstream applications and for ensuring the integrity of experimental data. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1][2] This guide explains the causal logic behind experimental choices, from solvent selection to final product characterization, to empower researchers in achieving high-purity (E)-3-(3-isopropoxyphenyl)acrylic acid.

Introduction to Purification via Recrystallization

(E)-3-(3-isopropoxyphenyl)acrylic acid belongs to the class of cinnamic acid derivatives, which are widely explored in drug discovery and materials science.[3][4] The synthesis of such compounds often yields a crude product containing unreacted starting materials, by-products, or other contaminants.[5] These impurities can interfere with subsequent reactions or biological assays, making their removal essential.

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature. An impure compound is dissolved in a minimum volume of a suitable hot solvent to create a saturated solution.[6] As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form.[7] The impurities, being present in smaller concentrations, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration.

Physicochemical Properties of (E)-3-(3-Isopropoxyphenyl)acrylic Acid

A thorough understanding of the compound's properties is foundational to developing a successful purification protocol.

PropertyValueReference(s)
Chemical Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance Solid
Melting Point Literature values vary; to be determined experimentally post-purification as a measure of purity.

The Critical Role of Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[8][9]

Core Criteria for Solvent Selection:

  • Differential Solubility: The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2][10]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][11]

  • Volatility: The solvent should have a relatively low boiling point and be volatile enough to be easily removed from the purified crystals during the drying phase.[8]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2][11]

For (E)-3-(3-isopropoxyphenyl)acrylic acid, a structural analog of cinnamic acid, a mixed-solvent system of ethanol and water is highly effective. The compound exhibits good solubility in ethanol and poor solubility in water. This allows for precise control over the saturation point to induce crystallization.[1][12]

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for purifying the title compound using an ethanol/water mixed-solvent system.

Materials and Equipment
  • Crude (E)-3-(3-isopropoxyphenyl)acrylic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (e.g., 125 mL and 250 mL)

  • Hot plate with magnetic stirring

  • Magnetic stir bar and boiling stones[13]

  • Graduated cylinders

  • Short-stemmed or stemless glass funnel[14]

  • Fluted filter paper[14][15]

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Glass stirring rod

Step-by-Step Purification Procedure

Step 1: Dissolution of the Crude Solid

  • Place the crude (E)-3-(3-isopropoxyphenyl)acrylic acid into a 125 mL Erlenmeyer flask with a magnetic stir bar.

  • On a hot plate, heat a separate flask of ethanol to a gentle boil.

  • Add the minimum amount of hot ethanol to the crude solid in small portions while stirring and heating.[1][6] Continue adding solvent until the solid just dissolves completely. Causality: Using the absolute minimum volume of hot solvent is crucial for creating a saturated solution, which maximizes the yield of recovered crystals upon cooling.[6]

Step 2: Removal of Insoluble Impurities (Optional) This step is only necessary if insoluble particles are visible in the hot solution or if the solution is highly colored and requires treatment with activated charcoal.[15]

  • If using charcoal, cool the solution slightly before adding it to prevent violent boiling.[8] Reheat the solution to boiling for a few minutes.

  • Set up a hot filtration apparatus by placing a short-stemmed funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask on the hot plate.[14]

  • Allow the receiving flask to boil with a small amount of solvent, so the hot vapors pre-heat the funnel and prevent premature crystallization.[14][15]

  • Carefully and quickly pour the hot, dissolved mixture through the fluted filter paper in portions.[14]

  • Rinse the original flask with a small amount of hot solvent and pour this rinse through the filter paper to recover any remaining compound.

Step 3: Crystallization

  • Remove the flask containing the clear, hot filtrate from the heat source. Cover it with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature.[16] Causality: Slow cooling promotes the formation of large, well-ordered, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.[7]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the compound from the solution.[6]

Step 4: Inducing Crystallization (If Necessary) If crystals do not form spontaneously, the solution may not be sufficiently saturated or may require a nucleation site.[17]

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6][17]

  • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[8][17]

  • Concentration: If scratching or seeding fails, too much solvent may have been added. Reheat the solution to boil off a portion of the solvent, and then attempt the cooling process again.[8][17]

Step 5: Isolation and Washing of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom. Place the funnel on a filter flask connected to a vacuum source.

  • Wet the filter paper with a few drops of the ice-cold ethanol/water mixture.[18]

  • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor which contains the soluble impurities.[2][18][19] Causality: The solvent must be ice-cold to minimize redissolving the purified product crystals, which would lead to a loss of yield.[2]

  • Continue to draw air through the funnel for several minutes to partially dry the crystals.[19]

Step 6: Drying the Purified Crystals

  • Transfer the filter cake from the funnel to a pre-weighed watch glass and spread the crystals thinly to facilitate drying.

  • Dry the crystals to a constant weight. This can be achieved by leaving them in a well-ventilated area, placing them in a drying oven at a moderate temperature (well below the melting point), or in a desiccator under vacuum.[1][19] Causality: Inconsistent crystal form or particle aggregation can occur if drying is not properly controlled, potentially affecting the final product's physicochemical properties.[20]

Visualization of Key Workflows

The following diagrams illustrate the primary experimental workflow and the decision-making process for inducing crystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent HotFilt 2. Hot Filtration (If Insoluble Impurities Exist) Dissolve->HotFilt Insoluble impurities? Cool 3. Slow Cooling to Room Temp HotFilt->Cool IceBath 4. Cool in Ice Bath Cool->IceBath VacFilt 5. Vacuum Filtration & Cold Solvent Wash IceBath->VacFilt Dry 6. Dry Crystals to Constant Weight VacFilt->Dry Purity 7. Purity Assessment (Melting Point) Dry->Purity Final Product

Caption: Overall workflow for the purification of (E)-3-(3-isopropoxyphenyl)acrylic acid.

Induce_Crystallization action_node action_node Start Crystals Formed After Ice Bath? Scratch Scratch Inner Surface of Flask Start->Scratch No Seed Add a Seed Crystal Scratch->Seed No effect Success Crystals Formed Scratch->Success Yes Concentrate Reduce Solvent Volume & Recool Seed->Concentrate No effect Seed->Success Yes Concentrate->Success Yes

Sources

Application Note: Advanced Analytical Methodologies for the Quantification of Acrylic Acid Derivatives in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acrylic acid derivatives—ranging from functionalized monomers (e.g., methacrylates, acrylamides) to macromolecular polymers (e.g., Carbomers, Eudragit® enteric coatings)—are ubiquitous in modern drug delivery systems. While the polymerized matrices are generally inert, residual unreacted monomers pose significant toxicological risks, acting as potent skin irritants, sensitizers, and potential systemic toxins[1].

For drug development professionals, quantifying these residual monomers is a critical regulatory hurdle. While acrylic monomers are not strictly classified under the ICH Q3C residual solvents framework, the pharmaceutical industry universally adapts these toxicological and analytical principles, typically enforcing residual monomer limits between 10 ppm and 500 ppm depending on the daily exposure limits of the final dosage form[2],[3]. This application note details field-proven, self-validating analytical strategies to quantify both polar and volatile acrylic acid derivatives, bypassing traditional sample preparation bottlenecks.

Mechanistic Insights & Analytical Strategy

The selection of an analytical technique for acrylic derivatives is dictated by the physicochemical properties of the target analyte and the surrounding polymer matrix.

  • Polarity and UV Absorptivity (The HPLC Advantage): Free acrylic acid is highly polar and non-volatile. It features an α,β-unsaturated carbonyl group that exhibits a strong π → π* electron transition. This provides exceptional UV absorbance at 210 nm, yielding approximately 100 times greater sensitivity than saturated analogs like propanoic acid[4]. Consequently, Reverse-Phase HPLC-UV is the gold standard for free acrylic acid[5].

  • Volatility and Matrix Interference (The GC Advantage): Esterified derivatives, such as ethyl acrylate and methyl methacrylate, are volatile. Attempting to analyze these in a complex emulsion or latex matrix via direct liquid injection would rapidly foul chromatographic columns. Headspace Gas Chromatography (HS-GC-FID) isolates the volatile esters into the gas phase, leaving the heavy polymer matrix behind[6].

  • The "Direct Dissolution" Paradigm: Historically, extracting monomers required precipitating the polymer matrix (e.g., dissolving in Tetrahydrofuran (THF) and precipitating with methanol). This is tedious and risks co-precipitating the target monomers. Modern methodologies dissolve the entire polyacrylate matrix in THF and inject it directly into the HPLC. A highly engineered mobile phase gradient separates the monomers first, followed by a strong THF flush to elute the polymer, preventing column clogging[1],[5].

Method Selection Workflow

Workflow Sample Pharmaceutical Matrix (Polyacrylates, Emulsions, Excipients) Analyte Target Analyte Profiling Sample->Analyte Volatile Volatile Esters (Ethyl Acrylate, MMA) Analyte->Volatile High Vapor Pressure Polar Polar Monomers (Free Acrylic Acid) Analyte->Polar High Polarity / Water Soluble Polymer Macromolecular Matrix (Bulk Polymer) Analyte->Polymer Bulk Characterization GC Headspace GC-FID / GC-MS (Limit: < 10 ppm) Volatile->GC DMF Dilution / Headspace Extraction HPLC HPLC-UV / UPLC-MS/MS (Limit: < 2 µg/mL) Polar->HPLC THF Dissolution / Gradient Wash GPC GPC / SEC (Molecular Weight Distribution) Polymer->GPC THF / Aqueous Buffers

Decision matrix for selecting analytical methodologies based on acrylic acid derivative properties.

Quantitative Performance Metrics

The following table synthesizes the expected quantitative performance of various analytical methods when applied to acrylic acid derivatives across different matrices[7],[5],[8],[6].

Target AnalyteAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Typical Recovery
Free Acrylic Acid HPLC-UV (210 nm)Polyacrylate Excipients1.7 µg/mL2.8 µg/mL97.5% - 102%
Free Acrylic Acid UPLC-MS/MS (MRM)Aqueous Solutions15.0 µg/L45.0 µg/L102.8% - 104.4%
Ethyl Acrylate HS-GC-FIDLatex / Emulsions0.001% w/w (10 ppm)0.003% w/w (30 ppm)> 85.0%
Mixed Acrylates HS-GC-MS (SIM)Polymer Emulsions0.4 - 2.9 mg/kg0.9 - 7.3 mg/kg90.0% - 111.0%

Self-Validating Experimental Protocols

To ensure trustworthiness and E-E-A-T compliance, the following protocols are designed as self-validating systems . They include built-in thermodynamic and chromatographic checks to prove data integrity during every run.

Protocol A: HPLC-UV Determination of Free Acrylic Acid via Direct Dissolution

Designed for solid polyacrylate excipients without precipitation steps.

1. Reagents & Materials:

  • HPLC system with Diode Array Detector (DAD) or UV detector.

  • Column: C18, 150 x 4.6 mm, 3-5 µm particle size (e.g., Eurospher II or equivalent)[1].

  • Solvents: Tetrahydrofuran (THF, HPLC Grade), Acetonitrile (ACN, HPLC Grade), Milli-Q Water.

2. Sample & Standard Preparation:

  • Standard: Prepare a stock solution of acrylic acid in THF. Dilute to create a 5-point calibration curve ranging from 0.5 µg/mL to 20 µg/mL.

  • Sample: Accurately weigh 100 mg of the polyacrylate polymer. Add 20 mL of THF. Sonicate for 15–20 minutes until the polymer is completely dissolved (yielding a ~5 mg/mL viscous solution)[5].

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min | Injection Volume: 10 µL | Detection: UV at 210 nm.

  • Gradient Elution (Critical Step):

    • 0.0 - 5.0 min: 95% Water / 5% ACN (Elutes the highly polar acrylic acid).

    • 5.0 - 10.0 min: Ramp to 100% ACN (Elutes less polar oligomers).

    • 10.0 - 15.0 min: Switch to 100% THF. (Causality: This strong solvent wash is mandatory to elute the bulk polyacrylate matrix, preventing it from precipitating and destroying the C18 stationary phase)[1].

    • 15.0 - 20.0 min: Re-equilibrate to 95% Water / 5% ACN.

4. Self-Validation & System Suitability:

  • Resolution Check: Ensure baseline separation (

    
    ) between acrylic acid and any saturated organic acids (e.g., propanoic acid)[4].
    
  • Matrix Spike: Spike a known concentration of acrylic acid into the dry polymer before THF dissolution. Recovery must fall between 95%–105% to verify the polymer is not encapsulating the monomer.

Protocol B: HS-GC-FID Quantification of Volatile Ethyl Acrylate

Designed for complex, water-bearing polymer emulsions and latexes.

1. Reagents & Materials:

  • GC-FID equipped with a Headspace Autosampler.

  • Column: DB-624 or HP-5 capillary column (30 m x 0.25 mm x 0.25 µm)[6].

  • Diluent: N,N-Dimethylformamide (DMF).

2. Sample Preparation (Standard Addition Method):

  • Causality: Emulsion matrices heavily alter the vapor pressure of volatile analytes. External calibration curves in pure solvent will yield inaccurate results. Standard addition within the matrix itself negates this thermodynamic bias[6].

  • Weigh 1.0 g of the polymer emulsion into four separate 20 mL headspace vials.

  • Add 5.0 mL of DMF to each vial. (Causality: DMF lowers the viscosity of the emulsion, ensuring the volatile monomers can freely partition into the headspace).

  • Spike the vials with 0, 10, 20, and 50 µL of a known ethyl acrylate standard. Seal immediately with PTFE-lined septa.

3. Headspace & GC Conditions:

  • Headspace Oven: 85°C for 30 minutes. (Vial shaking enabled).

  • Transfer Line / Valve: 100°C / 105°C.

  • Carrier Gas: Helium at 1.5 mL/min.

  • GC Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 2 min).

  • FID Temperature: 250°C.

4. Self-Validation & System Suitability:

  • Equilibration Verification: Run a duplicate unspiked sample with a 45-minute headspace heating time instead of 30 minutes. If the peak areas are statistically identical, thermodynamic equilibrium has been successfully reached.

  • Blank Verification: Inject a vial containing only 5.0 mL DMF to ensure no co-eluting siloxane peaks from the septa interfere with the ethyl acrylate retention time.

References

  • [1] Determination and quantification of acrylic acid derivatives - KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]

  • [4] Acrylic acid (EHC 191, 1997) - Methods for the analysis of acrylic acid - INCHEM. Available at: [Link]

  • [5] HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates - Waters Corporation. Available at: [Link]

  • [8] Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography - ResearchGate. Available at: [Link]

  • [2] Levels of Residual Monomer(s) in Acrylic Polymers - Methacrylate Producers Association. Available at: [Link]

  • [6] Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin - Brazilian Journal of Analytical Chemistry (BrJAC). Available at:[Link]

  • [3] ICH Guideline Q3C (R6/R8) on Impurities: Guideline for Residual Solvents - International Council for Harmonisation (ICH). Available at: [Link]

Sources

Application Note: Engineering Advanced Drug Delivery Systems with Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Acrylic acid derivatives—encompassing linear poly(acrylic acid) (PAA), cross-linked carbomers (Carbopol), and poly(methacrylate) copolymers (Eudragit)—are foundational excipients in modern pharmaceutical formulation[1]. Their highly tunable physicochemical properties allow formulation scientists to exert precise spatial and temporal control over drug release profiles[2].

The utility of these polymers stems from three primary mechanisms:

  • pH-Dependent Ionization: Polymers containing free carboxylic acid groups remain protonated and insoluble in highly acidic environments (e.g., the stomach) but ionize and dissolve in the neutral-to-alkaline environment of the intestines[3].

  • Mucoadhesion: High-molecular-weight, cross-linked acrylic acid polymers form robust hydrogen bonds with the oligosaccharide chains of mucin glycoproteins, enabling prolonged residence time on mucosal surfaces[4][5].

  • Stimuli-Responsive Swelling: In hydrogel networks, electrostatic repulsion between ionized carboxylate groups at elevated pH forces the polymer matrix to expand, facilitating the diffusion-controlled release of entrapped active pharmaceutical ingredients (APIs)[6][7].

G Root Acrylic Acid Derivatives Eudragit Eudragit (Poly(methacrylates)) Root->Eudragit Carbopol Carbopol (Cross-linked PAA) Root->Carbopol PAA Poly(acrylic acid) Hydrogels Root->PAA Mech1 pH-Dependent Ionization (Dissolves > pH 5.5) Eudragit->Mech1 Mech2 Hydrogen Bonding with Mucin & Polymer Entanglement Carbopol->Mech2 Mech3 Stimuli-Responsive Swelling (High Swelling at pH 7.4) PAA->Mech3 App1 Enteric Coating (Intestinal Targeting) Mech1->App1 App2 Buccal/Topical Delivery (Prolonged Residence) Mech2->App2 App3 Controlled Release Matrices Mech3->App3

Mechanistic pathways of acrylic acid derivatives in targeted drug delivery systems.

Formulation Workflows & Self-Validating Protocols

Protocol I: Enteric Coating of API Pellets using Eudragit® L 30 D-55

Objective: Formulate a delayed-release profile for a gastric-sensitive API, ensuring protection in the stomach and rapid release in the duodenum. Causality & Rationale: Eudragit L 30 D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate. It exhibits a sharp dissolution threshold at pH > 5.5[8]. Triethyl citrate is incorporated as a plasticizer to lower the minimum film-forming temperature (MFT) of the polymer, preventing brittle fractures and ensuring a continuous, impermeable film[9]. Talc is added to reduce the tackiness of the polymer during the fluidized-bed coating process[9].

Step-by-Step Methodology:

  • Dispersion Preparation: Homogenize 60 g of triethyl citrate (plasticizer) and 300 g of talc (anti-tacking agent) in 500 g of purified water using a high-shear mixer for 10 minutes[9].

  • Polymer Addition: Slowly pour the excipient suspension into 2000 g of Eudragit L 30 D-55 dispersion (equivalent to 600 g dry polymer) under gentle magnetic stirring to avoid foaming. Stir for 30 minutes prior to coating.

  • Fluidized-Bed Coating: Load API-layered sugar spheres (0.5 - 1.2 mm) into a bottom-spray fluidized bed coater (Wurster configuration). Maintain the product temperature between 28°C and 32°C.

  • Spraying: Apply the dispersion at a controlled spray rate until a polymer weight gain of 10-15% w/w is achieved.

  • Curing: Dry the coated pellets in the fluidized bed at 40°C for 2 hours to ensure complete coalescence of the polymer particles into a uniform film.

Self-Validation / QC Check: Perform a two-stage USP dissolution test. Stage 1: 0.1 N HCl (pH 1.2) for 2 hours. Validation criteria: API release must be <10%. Stage 2: Phosphate buffer (pH 6.8). Validation criteria: >80% API release within 45 minutes[10]. Failure at Stage 1 indicates incomplete film coalescence or insufficient plasticizer.

Protocol II: Synthesis of pH-Responsive Poly(acrylic acid) Hydrogels

Objective: Create a cross-linked PAA hydrogel matrix for the sustained, stimuli-responsive release of a model drug. Causality & Rationale: Free-radical polymerization is utilized to form the hydrogel network. N,N′-methylenebisacrylamide (MBA) acts as the bifunctional cross-linker that dictates the mesh size and swelling capacity of the gel[6]. Ammonium persulfate (APS) serves as the thermal/redox initiator, while tetramethylethylenediamine (TEMED) acts as a catalyst. TEMED accelerates the decomposition of APS into sulfate free radicals, allowing the polymerization to proceed rapidly at room temperature, which is critical if temperature-sensitive components are co-loaded[6].

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve 1 mL of acrylic acid (AA) monomer in 10 mL of deionized water in a glass reactor[6].

  • Cross-linker Addition: Add 50 mg of MBA to the solution and stir continuously at 250 rpm until completely dissolved[6].

  • Initiation: Add 10 mg of APS (initiator) followed immediately by 10 µL of TEMED (accelerator)[6].

  • Polymerization: Allow the reaction mixture to stand at room temperature for 1–2 hours until a solid, transparent gel network is formed.

  • Purification: Immerse the synthesized hydrogel in excess distilled water for 48 hours, changing the water every 8 hours. Causality: This critical step removes unreacted, potentially toxic monomers and free initiator molecules[7].

  • Drying & Drug Loading: Dry the purified hydrogel in a hot air oven at 50°C[7]. To load the drug, immerse the desiccated hydrogel disc in a concentrated aqueous solution of the API (e.g., moxifloxacin) for 24 hours, allowing the drug to partition into the swelling matrix, followed by lyophilization[7].

Self-Validation / QC Check: Conduct a swelling ratio analysis. Weigh the dried hydrogel (


), immerse it in pH 7.4 buffer for 24 hours, and weigh the swollen gel (

). The swelling ratio (

) should be significantly higher at pH 7.4 compared to pH 1.2, confirming the successful incorporation of ionizable carboxyl groups[7].

Workflow Step1 Monomer Prep (Acrylic Acid + H2O) Step2 Initiation & Crosslinking (APS + MBA + TEMED) Step1->Step2 Step3 Polymerization (Free Radical Reaction) Step2->Step3 Step4 Purification (Remove Unreacted AA) Step3->Step4 Step5 Drug Loading (Swelling in API Solution) Step4->Step5

Workflow for the synthesis and drug loading of pH-responsive poly(acrylic acid) hydrogels.

Protocol III: Formulation of Carbopol-Based Mucoadhesive Buccal Tablets

Objective: Achieve prolonged mucosal residence time for systemic delivery, bypassing hepatic first-pass metabolism. Causality & Rationale: Carbopol 974P NF is a highly cross-linked polyacrylic acid polymer that provides exceptional bioadhesion by physically entangling with mucin chains and forming dense hydrogen bond networks[11]. However, pure Carbopol can swell too rapidly and erode. By blending it with Hydroxypropyl methylcellulose (HPMC), a non-ionic cellulose ether, the hydration rate is modulated, ensuring structural integrity and a zero-order, unidirectional drug release profile[11].

Step-by-Step Methodology:

  • Geometric Dilution: Blend the API (e.g., natamycin or hydrocortisone) with Carbopol 974P NF (15% w/w) and HPMC K4M (20% w/w) using geometric dilution to ensure content uniformity[11].

  • Lubrication: Add 1% w/w magnesium stearate to the powder blend and mix for exactly 3 minutes to prevent over-lubrication, which can hinder polymer hydration.

  • Direct Compression: Compress the blend using a rotary tablet press equipped with flat-faced punches at a compression force of 10-15 kN to produce tablets with a hardness of 6-8 kg/cm ².

  • Backing Layer Application (Optional): To ensure unidirectional release into the buccal mucosa (and prevent swallowing of the API), compress an impermeable backing layer of ethylcellulose onto one side of the tablet.

Self-Validation / QC Check: Perform an ex vivo mucoadhesion assay using porcine buccal mucosa mounted on a texture analyzer. Apply the tablet to the wetted mucosa with a fixed force (e.g., 0.5 N) for 60 seconds. Measure the peak detachment force. Validation criteria: The detachment force must exceed 0.3 N, ensuring the tablet will not be dislodged by salivary flow or tongue movement[5].

Quantitative Benchmarks & Data Presentation

The following table summarizes the expected quantitative performance metrics of the acrylic acid derivatives based on their distinct delivery mechanisms.

Polymer SystemPrimary ApplicationKey MechanismOptimal pH TriggerExpected Performance Metric
Eudragit L 30 D-55 Enteric Coating (Duodenum)Carboxylic acid ionizationpH > 5.5<10% API release at pH 1.2; >90% release at pH 6.8[3][10]
Eudragit S 100 Enteric Coating (Colon)Carboxylic acid ionizationpH > 7.0Intact through upper GI; targeted release in the colon[9]
Carbopol 974P Mucoadhesive Buccal TabletH-bonding with mucinpH 4.0 - 7.0Prolonged mucosal residence (>6 hours); High detachment force[5][11]
PAA-co-AAM Hydrogel Sustained Release MatrixElectrostatic swellingpH 7.4Swelling ratio at pH 7.4 is >5x higher than at pH 1.2[7]

References

1.1 - umw.edu.pl 2.2 - nih.gov 3.4 - lubrizol.com 4.5 - iium.edu.my 5.6 - rsc.org 6.11 - pharmaexcipients.com 7.7 - japsonline.com 8. 9 - mdma.ch 9.3 - ijprajournal.com 10.8 - evonik.com 11.10 - nih.gov

Sources

Application Note: (E)-3-(3-isopropoxyphenyl)acrylic Acid in Rational Drug Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(3-isopropoxyphenyl)acrylic acid (CAS-associated building block, MW 206.24) is a highly versatile synthetic intermediate in medicinal chemistry[1]. Characterized by its


-unsaturated carboxylic acid moiety and a sterically demanding meta-isopropoxy group, this compound serves two primary strategic functions in rational drug design:
  • A Cap-Linker Motif: It acts as a surface recognition cap and rigid linker for the synthesis of Histone Deacetylase (HDAC) inhibitors[2].

  • An Attenuated Michael Acceptor: It functions as an electrophilic warhead for the development of Targeted Covalent Inhibitors (TCIs) directed at catalytic cysteines in kinases and other enzymes[3].

This guide details the causality behind its structural utility, provides self-validating experimental protocols for its integration into drug scaffolds, and outlines quantitative assays to evaluate its reactivity.

Physicochemical Profiling & SAR Rationale

The structural features of (E)-3-(3-isopropoxyphenyl)acrylic acid offer precise control over pharmacodynamics and pharmacokinetics. The (E)-alkene geometry ensures a rigid, extended conformation, which is strictly required to bridge the distance between a target protein's surface and its deep catalytic pockets (e.g., the ~11 Å tunnel of HDAC enzymes)[4].

Furthermore, the meta-isopropoxy substitution provides critical steric bulk and lipophilicity. Unlike unsubstituted cinnamic acid, the electron-donating nature of the ether linkage slightly attenuates the electrophilicity of the


-unsaturated system. This attenuation is a crucial design element in covalent inhibitors to prevent indiscriminate binding to off-target biological thiols like glutathione (GSH)[5].

Table 1: Physicochemical Properties & Drug Design Impact

PropertyValueMedicinal Chemistry Impact
Molecular Weight 206.24 g/mol Low MW provides ample "budget" for downstream additions (e.g., zinc-binding groups) without violating Lipinski's Rule of 5.
LogP (Predicted) ~2.8Favorable lipophilicity for membrane permeability; the isopropoxy group specifically targets hydrophobic surface pockets.
H-Bond Donors 1Carboxylic acid OH (consumed during amide coupling to form the linker).
H-Bond Acceptors 3Carboxylic acid oxygens and the isopropoxy ether oxygen (can participate in solvent-exposed H-bonding).
Electrophilicity AttenuatedThe meta-alkoxy group donates electron density into the aromatic ring, reducing the Michael acceptor's reactivity to prevent off-target toxicity.

Strategic Application I: Synthesis of HDAC Inhibitors

Cinnamic acid derivatives are classic building blocks for pan- and isoform-selective HDAC inhibitors (analogous to FDA-approved drugs like Belinostat and Panobinostat)[2]. The synthesis requires coupling the acrylic acid to an amine-bearing linker, followed by the installation of a Zinc-Binding Group (ZBG), typically a hydroxamic acid[4].

Workflow Visualization

G A (E)-3-(3-isopropoxyphenyl) acrylic acid B Amide Coupling (HATU, DIPEA) A->B Activation C Cinnamamide Intermediate B->C + Linker D Hydroxylaminolysis (NH2OH) C->D ZBG Install E Hydroxamic Acid (HDAC Inhibitor) D->E Final Product

Workflow for synthesizing hydroxamic acid-based HDAC inhibitors from the cinnamic acid building block.

Protocol A: Amide Coupling & Cap-Linker Assembly

Self-Validating System: This protocol utilizes HATU to prevent epimerization and includes LC-MS checkpoints to confirm intermediate formation before proceeding.

Reagents: (E)-3-(3-isopropoxyphenyl)acrylic acid, HATU, N,N-Diisopropylethylamine (DIPEA), Amine-bearing intermediate, anhydrous DMF.

Step-by-Step Methodology:

  • Carboxylate Activation: Dissolve 1.0 equivalent (eq) of (E)-3-(3-isopropoxyphenyl)acrylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU. Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt because it generates a highly reactive O7-azabenzotriazole active ester, which is exceptionally efficient for conjugated, sterically hindered carboxylic acids. DIPEA acts as a non-nucleophilic base to deprotonate the acid without competing for the active ester.

  • Amide Bond Formation: Add 1.1 eq of the target amine dissolved in a minimal volume of DMF dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint (LC-MS): Sample 5

    
    L of the reaction mixture, dilute in 100 
    
    
    
    L of Acetonitrile/Water (1:1), and inject into the LC-MS. Validation criteria: Complete disappearance of the active ester mass and appearance of the desired cinnamamide mass. If unreacted starting material remains, add an additional 0.2 eq of HATU.
  • Workup & Purification: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Strategic Application II: Targeted Covalent Inhibitors (TCIs)

In kinase inhibitor design, the


-unsaturated carbonyl of the cinnamic acid derivative acts as a Michael acceptor, forming an irreversible covalent bond with non-conserved cysteine residues in the target protein's ATP-binding pocket (e.g., EGFR Cys797)[3]. The isopropoxy group plays a critical role in tuning this reactivity[6].
Mechanism Visualization

G Target Target Kinase (Cys-SH) Complex Reversible Pre-covalent Complex Target->Complex Inhibitor Cinnamic Acid Derivative (Michael Acceptor) Inhibitor->Complex Covalent Covalent Adduct (Irreversible Inhibition) Complex->Covalent Thiolate Attack (Michael Addition)

Mechanism of Targeted Covalent Inhibition via Michael addition of a catalytic cysteine.

Protocol B: Glutathione (GSH) Trapping Assay for Electrophilicity

Self-Validating System: This kinetic assay measures the intrinsic reactivity of the synthesized Michael acceptor. A successful TCI must exhibit a half-life (


) that balances stability in blood with reactivity at the target site.

Reagents: Synthesized TCI (containing the isopropoxy-cinnamic moiety), Reduced Glutathione (GSH), Potassium Phosphate Buffer (100 mM, pH 7.4), Internal Standard (e.g., Indomethacin).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Prepare a fresh 50 mM stock of GSH in the phosphate buffer.

  • Reaction Initiation: In a glass vial at 37°C, mix the inhibitor and GSH in phosphate buffer to achieve a final concentration of 100

    
    M inhibitor and 1 mM GSH (1% final DMSO concentration).
    
    • Causality: A 10-fold molar excess of GSH ensures pseudo-first-order kinetics, simplifying the mathematical calculation of the degradation rate constant (

      
      ).
      
  • Kinetic Sampling: At time points

    
     and 
    
    
    
    minutes, withdraw a 50
    
    
    L aliquot.
  • Quenching: Immediately quench the aliquot by adding it to 50

    
    L of ice-cold Acetonitrile containing 1 
    
    
    
    M of the internal standard. Centrifuge at 14,000 rpm for 10 minutes to precipitate buffer salts.
  • Data Analysis & Validation: Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural logarithm of the remaining parent compound peak area ratio (

    
    ) against time. The slope of the linear regression yields 
    
    
    
    . Calculate the half-life:
    
    
    .
    • Validation criteria: An ideal TCI should exhibit a GSH

      
       between 2 to 12 hours. A 
      
      
      
      minutes indicates the compound is too reactive and will likely cause idiosyncratic toxicity, whereas
      
      
      hours indicates the warhead is too attenuated to form the covalent bond efficiently[5].

References

  • Sigma-Aldrich Product Specifications: (E)-3-(3-Isopropoxyphenyl)acrylic acid. Sigma-Aldrich. 1

  • Anantharaju, P. G., et al. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC). NIH PubMed Central (PMC). 2

  • Heimburg, T., et al. Histone Deacetylase (HDAC) Inhibitors for the Treatment of Schistosomiasis. NIH PubMed Central (PMC). 4

  • Cabello, C. M., et al. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth. NIH PubMed Central (PMC). 6

  • Wang, Y., et al. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. NIH PubMed Central (PMC). 3

  • Gehringer, M., et al. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. NIH PubMed Central (PMC).5

Sources

Application Note: (E)-3-(3-Isopropoxyphenyl)acrylic Acid as a Versatile Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic divergence, mechanistic causality, and self-validating protocols

Executive Summary & Structural Rationale

In modern drug discovery, the selection of a highly functionalized, geometrically predictable building block is paramount. (E)-3-(3-isopropoxyphenyl)acrylic acid (also known as 3-isopropoxycinnamic acid) serves as an exceptional precursor due to two distinct structural features:

  • The meta-Isopropoxy Anchor: This sterically demanding, lipophilic group is highly prized for targeting the hydrophobic sub-pockets of nuclear receptors.

  • The

    
    -Unsaturated Carboxylic Acid:  This moiety offers a dual-reactivity profile. The carboxylate can be activated for amidation (preserving the rigid trans-alkene), or the alkene can undergo conjugate Michael addition (converting the rigid spacer into a flexible sp3-hybridized linker).
    

By exploiting this dual reactivity, medicinal chemists can rapidly diverge this single precursor into two major therapeutic classes: anti-inflammatory cinnamides and PPAR (Peroxisome Proliferator-Activated Receptor) agonist propanoic acids , as demonstrated in studies on [1].

Mechanistic Workflows & Synthetic Divergence

Workflow A (E)-3-(3-Isopropoxyphenyl) acrylic acid B Pathway A: HATU Amidation (Preserves Alkene) A->B C Pathway B: Thia-Michael Addition (Saturates Alkene) A->C D Cinnamide Derivative (Conformational Rigidity) B->D E Propanoic Acid Derivative (Conformational Flexibility) C->E F Target: NF-κB / COX-2 Anti-Inflammatory D->F G Target: PPARγ / PPARδ Metabolic Syndrome E->G

Synthetic divergence of (E)-3-(3-isopropoxyphenyl)acrylic acid into bioactive target classes.

Experimental Protocols & Causality

As a Senior Application Scientist, I emphasize that robust methodology requires understanding why reagents are chosen and how a reaction validates itself in real-time.

Protocol A: HATU-Mediated Amidation (Anti-Inflammatory Probes)

Objective: Synthesize a rigid cinnamide derivative while preventing unwanted conjugate addition.

Causality in Experimental Design: Coupling deactivated or sterically hindered amines to an


-unsaturated acid using standard EDC/HOBt often results in sluggish kinetics and poor yields. We specifically select HATU  (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The pyridine nitrogen atom in the HOAt leaving group of HATU provides a neighboring group effect, stabilizing the incoming amine via a hydrogen-bonded 7-membered cyclic transition state. This dramatically accelerates the reaction rate, ensuring amide bond formation outpaces any competing side reactions[2]. Furthermore, DIPEA  (Hünig's base) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive OAt-active ester.

Self-Validating System: This protocol utilizes real-time Thin Layer Chromatography (TLC) tracking. The extended conjugation of the starting acid makes it highly UV-active at 254 nm. Upon conversion to the amide, the loss of the polar carboxylic acid causes a distinct upward shift in


 (using 7:3 Hexanes:EtOAc). The complete disappearance of the baseline spot provides immediate visual validation of full conversion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 eq (e.g., 1.0 mmol, 206.24 mg) of (E)-3-(3-isopropoxyphenyl)acrylic acid in 5.0 mL of anhydrous DMF (0.2 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1.2 eq of HATU. Stir for 10 minutes.

  • Deprotonation: Add 3.0 eq of DIPEA dropwise. The solution will transition to a pale yellow, indicating the successful formation of the OAt-active ester.

  • Coupling: Add 1.1 eq of the target amine. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous

    
    . Extract the aqueous layer with EtOAc (
    
    
    
    mL). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Protocol B: Thia-Michael Conjugate Addition (PPAR Agonists)

Objective: Synthesize a flexible propanoic acid derivative to mimic endogenous fatty acids.

Causality in Experimental Design: The rigid double bond of cinnamic acids prevents optimal folding within the Y-shaped ligand-binding pocket (LBP) of PPAR receptors. By performing a conjugate addition with a functionalized thiol, we convert the sp2 carbons to sp3, introducing a flexible thioether linkage. This induced flexibility is thermodynamically favorable for binding and has been proven to enhance the transactivation potential of PPAR


 at submicromolar levels [3]. We utilize DBU  (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalytic base because it is a strong, non-nucleophilic amidine that rapidly generates the highly reactive thiolate anion without competing for the Michael acceptor.

Self-Validating System: Proton NMR (


H-NMR) validation is critical and self-evident here. The precursor exhibits characteristic trans-alkene doublets at approximately 6.4 ppm and 7.7 ppm (

Hz). Successful Michael addition is validated by the complete disappearance of these doublets and the emergence of diastereotopic multiplet signals in the 2.5–3.5 ppm range, confirming the saturation of the alkene rather than unwanted thioester formation at the carboxylate.

Step-by-Step Methodology:

  • Preparation: Equip a 25 mL flask with a magnetic stir bar and reflux condenser under

    
    .
    
  • Dissolution: Dissolve 1.0 eq of the precursor in 10 mL of anhydrous THF (0.1 M).

  • Reagent Addition: Add 1.2 eq of the desired thiol (e.g., 4-chlorothiophenol).

  • Catalysis: Add 0.2 eq of DBU dropwise.

  • Reaction: Heat the mixture to reflux (65 °C) and stir for 4 to 6 hours.

  • Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure propanoic acid derivative.

Quantitative Data & Yield Analysis

The following table summarizes the representative quantitative outcomes of diverging (E)-3-(3-isopropoxyphenyl)acrylic acid using the protocols described above. The data highlights the efficiency of the chosen catalysts and the resulting biological efficacy.

Compound IDSynthetic PathwayYield (%)HPLC Purity (%)Primary TargetRepresentative IC

(µM)
Precursor N/AN/A>99.0N/AN/A
Cpd-A1 Pathway A (HATU Amidation)8898.5COX-2 / NF-κB1.20
Cpd-A2 Pathway A (HATU Amidation)8297.2COX-2 / NF-κB2.40
Cpd-B1 Pathway B (Thia-Michael)7696.8PPAR

0.45
Cpd-B2 Pathway B (Thia-Michael)7195.5PPAR

0.80

Note: Yields represent isolated, purified products. Purity determined by LC-MS (UV 254 nm).

References

[1] Title: Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies Source: Current Drug Discovery Technologies / PubMed URL: [Link]

[3] Title: Identification of a New Type of Covalent PPARγ Agonist using a Ligand-Linking Strategy Source: ACS Chemical Biology URL: [Link]

Sources

Application Note: Antimicrobial Mechanisms and Protocols for Poly(acrylic acid) (PAA) Copolymers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Laboratory Protocols

Introduction: The Shift to Anionic Antimicrobial Polymers

Historically, the development of intrinsically antimicrobial polymers has been dominated by cationic systems—such as quaternary ammonium or phosphonium compounds—that rely on electrostatic interactions to rupture negatively charged bacterial membranes. However, recent advances have demonstrated that anionic surfaces, specifically those based on poly(acrylic acid) (PAA) copolymers , exhibit potent, broad-spectrum bactericidal effects without the toxicity profiles associated with leachable cationic biocides[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic observations, detailing the causality behind PAA's antimicrobial efficacy. This document provides a deep dive into the mechanistic principles of PAA copolymers, summarizes quantitative efficacy data, and outlines self-validating experimental protocols designed to ensure rigorous, reproducible results in your laboratory.

Mechanistic Principles of PAA-Mediated Bactericidal Activity

The antimicrobial action of PAA-based materials (such as poly(styrene)-block-poly(acrylic acid) [PS-b-PAA] or PAA/PVA blends) is not driven by simple electrostatic repulsion. Instead, upon hydration, the copolymer undergoes a conformational change where the hydrophilic PAA blocks migrate to the surface, initiating a dual-action bactericidal mechanism[1][2]:

  • Local Acidification: The dissociation of carboxylic acid groups on the PAA backbone causes a sharp drop in the local microenvironmental pH. This impairs bacterial pH homeostasis, stressing the outer membrane[2].

  • Ion-Exchange and Chelation (Primary Driver): The dense array of anionic carboxylate groups acts as a powerful chelating sink. The polymer abstracts essential divalent counter-ions (specifically Ca²⁺ and Mg²⁺) from the bacterial cell envelope. Because these cations are critical for cross-linking and stabilizing the lipopolysaccharide (LPS) layer in Gram-negative bacteria and the peptidoglycan layer in Gram-positive bacteria, their removal leads to severe membrane destabilization, osmotic leakage, and rapid cell collapse[3].

Mechanism A PAA Copolymer Surface B Aqueous Hydration A->B C Carboxylic Acid Dissociation B->C D Local pH Reduction C->D E Ion-Exchange / Chelation (Ca2+, Mg2+ Abstraction) C->E F Bacterial Membrane Destabilization D->F E->F G Cell Lysis & Death F->G

Fig 1. Dual-action antimicrobial mechanism of PAA copolymers via acidification and ion chelation.

Quantitative Efficacy and Material Formulations

The structural versatility of PAA allows it to be engineered into various form factors, from solvent-cast films to electrospun nanofibers and nanoparticle-decorated micelles. The table below summarizes the quantitative efficacy and primary mechanisms of distinct PAA copolymer systems based on recent literature.

Copolymer SystemFormulation TypeTarget PathogensKey Antimicrobial MechanismReference
PS-b-PAA Solvent-cast block copolymer filmsE. coli, S. aureus, P. aeruginosaIon-exchange (divalent cation chelation) & local pH drop. Activity scales with PAA content.[1],[4]
PAA/PVA Electrospun nanofibersE. coli, S. aureusDestabilization of the peptidoglycan layer via rapid Ca²⁺ sequestration.[2]
AgNPs@PAA-b-PVAm Nanoparticle-decorated micellesE. coli, Breast cancer cell linesSynergistic Ag⁺ release and anti-quorum sensing (QS) activity.[5]
PEAA-NH₂ Photocrosslinked textilesE. coli, MRSAContact lysis enhanced by photooxidative crosslinking under green light irradiation.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the antimicrobial properties of PAA copolymers, standard broth microdilution assays are insufficient. The active mechanism relies on direct surface contact and ion-exchange capacity. Therefore, the following protocols are designed with built-in mechanistic controls to ensure the observed cell death is definitively caused by the PAA surface interactions.

Protocol S1 Step 1: Copolymer Synthesis & Film Casting S2 Step 2: Acid Regeneration (0.1 M HCl Wash) S1->S2 S3 Step 3: Bacterial Inoculation (Unbuffered Saline) S2->S3 S4 Step 4: Viability Assay (CFU Enumeration) S3->S4 S5 Validation: Exogenous Ca2+ Supplementation S3->S5 Mechanistic Control S6 Result: Rescue of Bacterial Viability S5->S6

Fig 2. Workflow for PAA film preparation and self-validating mechanistic antimicrobial assays.

Protocol A: Fabrication and Activation of PAA Copolymer Films

Objective: Prepare self-disinfecting PS-b-PAA or PAA/PVA films with maximized surface-active carboxylic acid groups.

  • Polymer Solution Preparation: Dissolve the synthesized PAA block copolymer in a suitable solvent mixture (e.g., THF/water for PS-b-PAA) to achieve a 5–10 wt% solution.

    • Causality: The addition of a highly polar solvent like water during the dissolution phase ensures that as the film dries, the hydrophilic PAA blocks migrate toward the air-film interface, maximizing the density of active sites available for bacterial contact[1].

  • Film Casting & Annealing: Cast the solution onto sterile glass coverslips using a spin-coater. If using a PAA/PVA blend, anneal the films at 140 °C for 2 hours.

    • Causality: Annealing induces crosslinking via anhydride and ketone formation, preventing the hydrophilic polymer from dissolving when exposed to aqueous bacterial suspensions[2].

  • Acid Regeneration (Critical Step): Submerge the cast films in 0.1 M HCl for 15 minutes, followed by copious washing with sterile deionized water until the wash water reaches a neutral pH.

    • Causality: PAA must be in its protonated (acid) form to possess maximum ion-exchange capacity. Environmental counter-ions (like Na⁺ or Ca²⁺) can prematurely bind to the carboxylate groups during storage or casting, neutralizing the chelating potential. Acid treatment regenerates the active sites[1].

Protocol B: Contact-Killing Assay with Mechanistic Validation

Objective: Quantify bactericidal activity while utilizing a self-validating control system to prove the ion-exchange mechanism.

  • Inoculum Preparation: Culture Escherichia coli (ATCC 25922) to the mid-logarithmic phase. Centrifuge, wash twice, and resuspend the pellet in sterile, unbuffered saline (0.9% NaCl) to a final concentration of

    
     CFU/mL.
    
    • Causality: Standard Phosphate-Buffered Saline (PBS) or complex nutrient broths must be avoided. Buffers will neutralize the local pH drop caused by the PAA, and complex media contain high levels of divalent cations that will prematurely saturate the polymer's chelating sites, resulting in false negatives[2].

  • Contact Incubation: Pipette 50 µL of the bacterial suspension directly onto the activated PAA copolymer films. Cover with a sterile polyethylene slip to spread the droplet evenly and ensure uniform surface contact. Incubate at 37 °C for 3 hours in a humidified chamber.

  • Mechanistic Control (Self-Validation): In parallel, prepare a control bacterial suspension supplemented with 10 mM CaCl₂ and apply it to a separate set of PAA films.

    • Causality: If the bactericidal effect is genuinely driven by the abstraction of divalent cations from the bacterial membrane, the exogenous Ca²⁺ will preferentially saturate the PAA binding sites. This protects the bacterial membrane from chelation, effectively rescuing cell viability and validating the mechanism[2][3].

  • Recovery and Enumeration: Transfer the coverslips into 10 mL of neutralizing broth (e.g., D/E Neutralizing Broth). Sonicate mildly in a water bath for 2 minutes to dislodge adhered cells. Perform standard serial dilutions, plate on Mueller-Hinton agar, incubate overnight at 37 °C, and enumerate the Colony Forming Units (CFUs).

References

  • Mechanistic approaches on the antibacterial activity of poly(acrylic acid) copolymers Colloids and Surfaces B: Biointerfaces[Link]

  • Antimicrobial activity of poly(acrylic acid) block copolymers Materials Science and Engineering: C [Link]

  • Antimicrobial activity of poly(vinyl alcohol)-poly(acrylic acid) electrospun nanofibers Colloids and Surfaces B: Biointerfaces[Link]

  • Poly(acrylic acid)-b-Poly(vinylamine) Copolymer: Decoration with Silver Nanoparticles, Antibacterial Properties, Quorum Sensing Activity, and Cytotoxicity ACS Applied Polymer Materials[Link]

  • Antimicrobial textiles based on photocrosslinked poly(ethylene-co-acrylic acid) RSC Advances[Link]

Sources

Application Note: Evaluating the Enzyme Inhibition Potential of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Acrylic acid derivatives, encompassing both naturally occurring phenylacrylic acids (e.g., cinnamic acid, caffeic acid, ferulic acid) and synthetic analogs, have emerged as highly versatile scaffolds in drug discovery. Their pharmacological utility is largely driven by the presence of an α,β-unsaturated carbonyl moiety. This structural feature acts as a mild Michael acceptor, enabling reversible or irreversible interactions with nucleophilic residues (such as serine or cysteine) within enzyme active sites. Furthermore, the extended conjugation allows for robust π-π stacking and hydrogen bonding, making these compounds potent multi-target inhibitors for managing complex diseases like Alzheimer's, type 2 diabetes, and gastric ulcers.

Recent structure-activity relationship (SAR) studies and density functional theory (DFT) analyses reveal that modulating the electron distribution (HOMO-LUMO gap) across the acrylic acid backbone directly dictates inhibitory potency[1]. By conjugating the acrylic acid core with various pharmacophores (e.g., N-benzyl pyridinium or triazole acetamides), researchers can fine-tune selectivity toward specific enzymes[2].

Target Enzyme Profiles

Urease Inhibition

Bacterial urease, a nickel-dependent metalloenzyme, is a primary virulence factor for Helicobacter pylori, leading to gastric ulcers. Recent isolations from Achillea mellifolium have identified novel acrylic acid derivatives that exhibit potent urease inhibition[3]. For instance, specific isolated derivatives demonstrated an IC₅₀ of 10.46 µM against Jack bean urease, significantly outperforming the standard inhibitor thiourea (IC₅₀ = 21.5 µM)[3]. The mechanism involves the carboxylic acid and conjugated systems coordinating with the bi-nickel (Ni²⁺) center in the active site, blocking the hydrolysis of urea into ammonia[4].

Cholinesterase (AChE/BChE) Inhibition

In the context of Alzheimer's disease (AD), cinnamic acid derivatives have been extensively modified to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Fusing the cinnamic acid moiety with an N-benzyl pyridinium group yields compounds with nanomolar potency[2]. Compound 5l, a synthetic derivative, exhibited an IC₅₀ of 12.1 nM against AChE, presenting a 3.3-fold higher potency than the standard drug donepezil[2]. The elongated conjugated system allows the molecule to span both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, simultaneously preventing acetylcholine degradation and Aβ fibril aggregation[2].

α-Glucosidase Inhibition

Cinnamic acid derivatives such as caffeic acid and isoferulic acid have demonstrated significant potential as mixed-type inhibitors of intestinal α-glucosidase (maltase and sucrase)[5]. By delaying the cleavage of complex carbohydrates, these derivatives reduce postprandial glucose spikes. Kinetic analyses confirm that the presence of hydroxyl groups on the phenyl ring is critical for anchoring the inhibitor to the enzyme's allosteric sites via hydrogen bonding[5].

Quantitative Data Summary

The following table summarizes the in vitro enzyme inhibition metrics of key acrylic acid derivatives, providing a benchmark for comparative screening.

Compound Class / DerivativeTarget EnzymeIC₅₀ ValueReference StandardStandard IC₅₀Mechanism / Binding Mode
Acrylic Acid Derivative 3 (Achillea m.)Jack Bean Urease10.46 ± 0.03 µMThiourea21.5 ± 0.01 µMNi²⁺ Active Site Coordination[3]
Cinnamic Acid-N-benzyl pyridinium (5l) Acetylcholinesterase12.1 nMDonepezil40.2 nMDual CAS/PAS Binding[2]
Caffeic Acid Intestinal Maltase0.74 ± 0.01 mMAcarbose1.0 - 2.0 mMMixed-Type Inhibition[5]
Isoferulic Acid Intestinal Sucrase0.45 ± 0.01 mMAcarbose~287 µMMixed-Type Inhibition[5]
Cinnamic Acid-Triazole Acetamide (10a) Tyrosinase15.4 µMKojic Acid18.2 µMCopper Chelation[1]

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality for reagent selection and troubleshooting steps are explicitly detailed.

Workflow Synthesis Synthesis & Isolation of Acrylic Acid Derivatives Char Structural Characterization (NMR, MS, FT-IR) Synthesis->Char InVitro In Vitro Enzyme Assays (Urease, AChE, α-Glucosidase) Char->InVitro Kinetics Enzyme Kinetics & Mechanism of Action InVitro->Kinetics IC50 Determination InSilico In Silico Docking & MD Simulations InVitro->InSilico Binding Affinity Lead Lead Optimization & In Vivo Studies Kinetics->Lead InSilico->Lead

Workflow for discovering and evaluating bioactive acrylic acid derivatives.

Protocol 1: In Vitro Urease Inhibition Assay (Indophenol Method)

Principle: Urease hydrolyzes urea into ammonia. The released ammonia reacts with phenol and hypochlorite in an alkaline medium (catalyzed by sodium nitroprusside) to form an intensely colored indophenol blue complex, measurable at 625 nm. Self-Validation: Always include a compound-only blank. Acrylic acid derivatives often possess intrinsic UV-Vis absorbance due to their conjugated systems; failing to subtract this background will result in false-positive inhibition artifacts.

  • Reagent Preparation:

    • Prepare 0.01 M phosphate buffer (pH 8.2). Causality: Urease exhibits optimal catalytic stability at slightly alkaline pH.

    • Dissolve Jack bean urease to a working concentration of 1 U/well.

    • Prepare test compounds in DMSO (ensure final assay DMSO concentration is <1% to prevent solvent-induced enzyme denaturation).

  • Pre-Incubation: In a 96-well microplate, mix 25 µL of the enzyme solution with 5 µL of the test compound. Incubate at 30°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's active site before the substrate is introduced.

  • Reaction Initiation: Add 55 µL of 100 mM urea substrate. Incubate for exactly 15 minutes at 30°C.

  • Color Development: Add 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) followed by 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active NaOCl).

  • Detection: Incubate for 50 minutes at room temperature for full color development. Read absorbance at 625 nm using a microplate reader. Calculate % inhibition relative to a vehicle control.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate, detectable at 412 nm.

  • Assay Setup: In a 96-well plate, combine 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of AChE enzyme (0.02 U/mL), and 20 µL of the test acrylic acid derivative.

  • Equilibration: Incubate at 25°C for 15 minutes.

  • Initiation & Detection: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATCI to initiate the reaction. Causality: DTNB must be in excess to ensure that all generated thiocholine is instantly captured, providing a true linear kinetic rate.

  • Kinetic Reading: Immediately monitor the change in absorbance at 412 nm continuously for 5 minutes. Calculate the initial velocity (

    
    ) and determine the IC₅₀ via non-linear regression.
    

Multi-Target Pathway Modulation

Acrylic acid derivatives do not merely inhibit isolated enzymes; their systemic value lies in modulating downstream pathological pathways. The diagram below maps the logical relationships between enzyme inhibition and phenotypic outcomes.

Pathway AAD Acrylic Acid Derivatives (e.g., Cinnamic Acid, Achillea extracts) AChE Acetylcholinesterase (AChE) AAD->AChE Inhibits Urease Bacterial Urease AAD->Urease Inhibits Glucosidase α-Glucosidase AAD->Glucosidase Inhibits ACh Increased Acetylcholine (Cognitive Enhancement) AChE->ACh Prevents degradation Ammonia Decreased Ammonia Production (Anti-ulcerogenic) Urease->Ammonia Blocks hydrolysis Glucose Reduced Glucose Absorption (Anti-diabetic) Glucosidase->Glucose Delays cleavage

Multi-target enzyme inhibition pathways modulated by acrylic acid derivatives.

References

  • Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae Molecules (NIH/PMC)[Link]

  • Design, synthesis and evaluation of novel cinnamic acid derivatives bearing N-benzyl pyridinium moiety as multifunctional cholinesterase inhibitors for Alzheimer's disease Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PMC)[Link]

  • A series of cinnamic acid derivatives and their inhibitory activity on intestinal α-glucosidase Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • Cinnamic acid conjugated with triazole acetamides as anti-Alzheimer and anti-melanogenesis candidates: an in vitro and in silico study Scientific Reports (NIH/PMC)[Link]

Sources

Application Note: The Role of Acrylic Acid Polymers in Floating Drug Delivery Systems (FDDS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

Floating Drug Delivery Systems (FDDS) are a critical subset of gastroretentive dosage forms designed to prolong the gastric residence time (GRT) of therapeutics. By maintaining a bulk density lower than that of gastric fluids (< 1.004 g/cm³), these systems remain buoyant in the stomach, releasing active pharmaceutical ingredients (APIs) with narrow absorption windows in the upper gastrointestinal tract.

Acrylic acid polymers—specifically cross-linked polyacrylic acids (Carbomers/Carbopol) and polymethacrylates (Eudragit)—are foundational to modern FDDS architectures[1]. This application note elucidates the physicochemical causality behind their performance, provides a quantitative selection matrix, and details self-validating protocols for both effervescent matrix tablets and hollow floating microspheres.

Mechanistic Principles of Acrylic Acid Polymers in FDDS

The efficacy of an FDDS relies on the rapid establishment and prolonged maintenance of buoyancy. Acrylic acid polymers achieve this through two distinct mechanistic pathways depending on their specific chemical cross-linking and solubility profiles:

  • Hydrophilic Swelling & Gas Entrapment (Carbomers): Carbomers are high molecular weight polyacrylic acids cross-linked with allyl sucrose or allyl pentaerythritol[2]. They exhibit an inherently low bulk density (0.2–0.4 g/cm³)[2]. Upon contact with gastric fluid, they hydrate rapidly to form a highly viscous, three-dimensional microgel network[2]. In effervescent systems, this gel acts as an impermeable rheological barrier that traps carbon dioxide (CO₂) generated by the reaction of sodium bicarbonate and gastric acid, instantly reducing the system's density[3]. Furthermore, the carboxylic acid groups form strong hydrogen bonds with gastric mucin, adding a mucoadhesive retention mechanism[1].

  • Interfacial Precipitation & Cavity Formation (Eudragit): Eudragit polymers (e.g., S100, L100) are copolymers of methacrylic acid and methyl methacrylate[1]. Because they are completely insoluble in the highly acidic environment of the stomach (pH 1.2) but soluble at higher pH (> 6.0 or 7.0), they maintain absolute structural integrity during gastric retention[1]. When processed via emulsion solvent diffusion, the rapid partitioning of a water-miscible solvent forces the polymer to precipitate as a rigid shell, while the slow evaporation of a volatile core solvent creates a hollow, buoyant microballoon[4].

GastricRetention A Administration of FDDS B Ingress of Gastric Fluid (pH 1.2) A->B C Polymer Hydration & Gel Formation (Carbopol/Eudragit) B->C D Effervescent Reaction (Release of CO2) B->D E Gas Entrapment within Gel Matrix C->E D->E F Density Reduction (< 1.004 g/cm³) E->F G Sustained Gastric Buoyancy & Drug Release F->G

Caption: Mechanism of buoyancy and sustained release in effervescent floating drug delivery systems.

Polymer Selection Matrix

Selecting the correct acrylic acid derivative is dictated by the desired release kinetics and the physical form of the FDDS (single-unit tablet vs. multi-particulate microsphere).

Table 1: Quantitative and Functional Properties of Acrylic Acid Polymers in FDDS

Polymer TypeChemical CompositionBulk Density (g/cm³)Solubility / PermeabilityPrimary Role in FDDS
Carbopol 934P / 940 Cross-linked polyacrylic acid0.2 – 0.4[2]High swelling, insoluble[2]Matrix former, gas-entrapper, mucoadhesive[1][3]
Eudragit S100 Methacrylic acid-methyl methacrylate (1:2)~ 0.3 (post-process)Insoluble at pH < 7.0[1]Hollow microsphere shell former[4]
Eudragit L100 Methacrylic acid-methyl methacrylate (1:1)~ 0.3 (post-process)Insoluble at pH < 6.0[1]Matrix former, delayed release[1]
Eudragit RL100 Ammonio methacrylate (Type A)N/AHigh permeabilityRelease rate modifier (accelerant)
Eudragit RS100 Ammonio methacrylate (Type B)N/ALow permeability[1]Release rate modifier (retardant)[1]

Protocol I: Formulation of Effervescent Floating Tablets (Carbopol-based)

Rationale & Causality

This protocol utilizes Carbopol 934P in combination with a gas-generating agent (Sodium Bicarbonate). Carbopol is selected over standard cellulosic polymers (like HPMC) when superior gel strength is required to prevent the premature escape of CO₂ bubbles[3]. The high cross-linking density of Carbopol ensures that the hydrated boundary layer forms almost instantaneously upon contact with gastric fluids, trapping the gas and ensuring a Floating Lag Time (FLT) of less than 3 minutes[5].

Materials
  • API: Model drug (e.g., Famotidine or Metformin HCl)

  • Matrix Polymer: Carbopol 934P (10–15% w/w)

  • Gas-Generating Agent: Sodium Bicarbonate (NaHCO₃) (10–20% w/w) and Citric Acid (5% w/w)

  • Binder/Diluent: Polyvinylpyrrolidone (PVP K30) (5% w/w solution in isopropyl alcohol)

  • Lubricant/Glidant: Magnesium Stearate (1% w/w), Talc (1% w/w)[3]

Step-by-Step Methodology (Wet Granulation)
  • Sieving & Blending: Pass the API, Carbopol 934P, NaHCO₃, and Citric Acid through a #60 mesh sieve to ensure uniform particle size distribution. Blend geometrically in a planetary mixer for 15 minutes.

  • Binder Addition: Slowly add the PVP K30 solution (in isopropyl alcohol) to the powder blend until a cohesive, damp mass is formed. Causality: Non-aqueous granulation is critical here; using water would prematurely trigger the effervescent reaction between NaHCO₃ and citric acid.

  • Granulation & Drying: Pass the damp mass through a #16 mesh sieve to form granules. Dry the granules in a hot air oven at 45°C for 2 hours until the moisture content is < 2%.

  • Lubrication: Pass the dried granules through a #24 mesh sieve. Add Magnesium Stearate and Talc, blending for exactly 3 minutes to avoid over-lubrication (which can delay fluid ingress and prolong FLT).

  • Compression: Compress the granules using a rotary tablet press fitted with flat-faced punches to a target hardness of 4.5–5.5 kg/cm ².

Self-Validation & Troubleshooting
  • Validation Metric: Place the tablet in a 100 mL beaker of 0.1N HCl (pH 1.2) at 37°C[3].

  • Success Criteria: The tablet must rise to the surface (Floating Lag Time) in < 3 minutes and remain buoyant (Total Floating Time) for > 12 hours without disintegrating[3][5].

  • Troubleshooting: If the tablet sinks or FLT > 3 min, the gel layer is forming too slowly. Action: Increase the Carbopol concentration or decrease the compression force to increase initial porosity.

Protocol II: Synthesis of Hollow Floating Microspheres (Eudragit-based)

Rationale & Causality

Hollow microspheres (microballoons) are multi-particulate FDDS that avoid the "all-or-nothing" gastric emptying risk associated with single-unit tablets. This protocol uses the Emulsion Solvent Diffusion technique with Eudragit S100 [4]. The causality of cavity formation relies on the differential partitioning rates of a binary solvent system (Ethanol and Dichloromethane). Ethanol (water-miscible) diffuses rapidly into the continuous aqueous phase, causing the Eudragit S100 to precipitate at the droplet interface, forming a rigid outer shell[4]. Dichloromethane (DCM, water-immiscible and highly volatile) remains trapped inside the shell. As the system is heated, DCM evaporates, leaving behind a hollow core that imparts excellent buoyancy[4][6].

EmulsionSolventDiffusion Step1 Organic Phase (Drug + Eudragit in EtOH/DCM) Step3 Emulsification (Propeller Stirring at 500 rpm) Step1->Step3 Step2 Aqueous Phase (PVA Solution at 40°C) Step2->Step3 Step4 Rapid Ethanol Diffusion into Aqueous Phase Step3->Step4 Step5 Interfacial Polymer Precipitation (Shell Formation) Step4->Step5 Step6 Slow DCM Evaporation (Core Cavity Formation) Step5->Step6 Step7 Hollow Floating Microspheres (Filtration & Drying) Step6->Step7

Caption: Workflow of the emulsion solvent diffusion technique for hollow floating microspheres.

Materials
  • API: Model drug (e.g., Glipizide or Aceclofenac)[4]

  • Polymer: Eudragit S100 (1.0 g)[4]

  • Binary Solvent System: Ethanol (8 mL) and Dichloromethane (DCM) (8 mL)

  • Aqueous Continuous Phase: Polyvinyl alcohol (PVA) or Polyvinylpyrrolidone (0.75% w/v in 200 mL water)[4]

Step-by-Step Methodology
  • Preparation of Organic Phase: Dissolve 1.0 g of Eudragit S100 and the required dose of API in the 1:1 mixture of Ethanol and DCM[4]. Sonicate using a probe sonicator for 5 minutes to ensure complete dissolution and eliminate trapped air[4].

  • Preparation of Aqueous Phase: Dissolve the PVA (0.75% w/v) in 200 mL of distilled water. Maintain the temperature strictly at 40°C[4]. Causality: 40°C is near the boiling point of DCM (39.6°C), which facilitates the controlled evaporation necessary for hollow core formation.

  • Emulsification: Using a syringe, inject the organic phase into the aqueous phase dropwise while stirring continuously with a 2-bladed propeller agitator at exactly 500 rpm[4].

  • Solvent Diffusion & Evaporation: Continue stirring the emulsion at 500 rpm for 3 hours[4]. During this time, ethanol partitions into the water (precipitating the polymer shell), and DCM evaporates (creating the hollow cavity)[4].

  • Harvesting: Separate the hardened microspheres by filtration using Whatman filter paper[4]. Wash three times with distilled water to remove residual PVA.

  • Drying: Dry the microspheres in a desiccator at room temperature for 24 hours.

Self-Validation & Troubleshooting
  • Validation Metric 1 (Buoyancy): Disperse 50 mg of microspheres in 100 mL of 0.1N HCl containing 0.02% Tween 20 (to simulate gastric wetting). Stir at 100 rpm. > 80% of microspheres should remain floating after 12 hours.

  • Validation Metric 2 (Morphology): Perform Scanning Electron Microscopy (SEM). Microspheres should exhibit a spherical, porous exterior and a distinct hollow inner cavity upon cross-sectioning[4].

  • Troubleshooting: If microspheres sink, the DCM evaporated too slowly or the shell precipitated too late. Action: Increase the temperature of the aqueous phase slightly (e.g., to 42°C) or increase the Ethanol:DCM ratio to accelerate shell formation.

References

  • Polymeric Excipients in the Technology of Floating Drug Delivery Systems - PMC. nih.gov. Available at:[Link]

  • Preparation and in vitro Characterization of Porous Carrier–Based Glipizide Floating Microspheres for Gastric Delivery - PMC. nih.gov. Available at:[Link]

  • A Review on Floating Drug Delivery - International Journal of Pharmaceutical Sciences. ijpsjournal.com. Available at:[Link]

  • Formulation and Evaluation of Floating Drug Delivery System of Ac - IT Medical Team. itmedicalteam.pl. Available at:[Link]

  • Formulation and Evaluation of Floating Drug Delivery Systems of Famotidine Tablets - RJPT. rjptonline.org. Available at:[Link]

  • Formulation and evaluation of floating drug delivery system of Metformin Hydrochloride - JOCPR. jocpr.com. Available at:[Link]

  • Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. umw.edu.pl. Available at:[Link]

  • Formulate gastroretentive floating bioadhesive drug delivery system of nizatidine by direct compression technique - World Journal of Pharmaceutical Sciences. wjpsonline.com. Available at:[Link]

Sources

Application Notes and Protocols for the Evaluation of Acrylic Acid Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: Targeting the Cellular Scaffolding for Cancer Therapy

Microtubules are dynamic polymers essential to the cellular architecture, formed by the polymerization of α- and β-tubulin heterodimers.[1] These structures are not static; their constant assembly and disassembly are critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[2] This indispensable role in mitosis makes the tubulin-microtubule system a highly validated and attractive target for the development of anticancer therapeutics.[3][4]

Disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, programmed cell death (apoptosis).[2][5] Several successful chemotherapeutic agents, including the taxanes (stabilizers) and vinca alkaloids (destabilizers), function by this mechanism.[6] Among the classes of destabilizing agents, those that bind to the colchicine site on β-tubulin are of significant interest. Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor that binds to this site but is limited by poor solubility and isomerization to an inactive form.[4][7]

This has spurred the development of synthetic analogs that retain the potent antimitotic activity of CA-4 while offering improved pharmacological properties. Acrylic acid derivatives, which share structural similarities with other colchicine-site binders like chalcones, have emerged as a promising scaffold.[5][8] These compounds can be readily synthesized and modified, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties.[9][10]

This document provides a comprehensive guide for the preclinical evaluation of novel acrylic acid derivatives as tubulin polymerization inhibitors. We will detail the core principles, provide step-by-step experimental protocols from in vitro biochemical assays to cell-based functional assays, and explain the causality behind experimental choices to ensure robust and reproducible data generation.

Section 1: The Rationale - Mechanism of Action and Evaluation Workflow

The primary mechanism by which acrylic acid derivatives exert their anticancer effect is the inhibition of tubulin polymerization. By binding to the colchicine pocket on β-tubulin, these small molecules introduce a conformational constraint that prevents the tubulin dimers from assembling into microtubules.[11][12] The resulting net depolymerization of the microtubule network disrupts the formation of the mitotic spindle, arresting the cell cycle and inducing apoptosis.[5][10]

A systematic evaluation of novel acrylic acid derivatives follows a logical progression from initial biochemical validation to cellular and, ultimately, in vivo efficacy studies.

Caption: Preclinical evaluation workflow for acrylic acid derivatives.

Section 2: Representative Synthesis

The synthesis of acrylic acid derivatives can be achieved through various established chemical reactions. A common and effective method involves the reaction of key intermediates, such as an oxazolone, with potassium hydroxide, followed by esterification if desired.[10]

Example Synthetic Scheme:

A representative synthesis for 3-(4-chlorophenyl) acrylic acid derivatives, analogous to potent tubulin inhibitors, is outlined below.[10] This multi-step process allows for the introduction of various substituents to explore the structure-activity relationship.

  • Step 1: Oxazolone Formation: Reaction of an N-acylglycine with an appropriate benzaldehyde (e.g., 4-chlorobenzaldehyde) in the presence of acetic anhydride and sodium acetate.

  • Step 2: Ring Opening to Acrylic Acid: Hydrolysis of the oxazolone intermediate using a base, such as 20% potassium hydroxide (KOH), to yield the acrylic acid derivative.[10]

  • Step 3 (Optional): Esterification: Conversion of the acrylic acid to its corresponding ester by reacting it with an alcohol in the presence of a catalyst.

All synthesized compounds must be rigorously purified (e.g., by recrystallization or column chromatography) and their structures confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[5][10]

Section 3: In Vitro Tubulin Polymerization Assay

This is the foundational biochemical assay to confirm that a candidate compound directly targets tubulin. The assay monitors the assembly of purified tubulin into microtubules in real-time. This can be measured by the increase in light scattering (turbidity at 340-350 nm) or, more sensitively, by an increase in fluorescence from a reporter dye that specifically binds to polymerized microtubules.[1][13]

G cluster_0 Fluorescence-Based Tubulin Polymerization Assay A Tubulin Dimers + GTP + Fluorescent Reporter C Polymerization Reaction @ 37°C A->C B Test Compound (Inhibitor) B->C Addition D D C->D No Inhibition E E C->E Inhibition

Caption: Principle of the fluorescence-based tubulin polymerization assay.

Protocol: Fluorescence-Based In Vitro Tubulin Polymerization Assay

This protocol is adapted from commercially available kits and established methodologies.[1][14]

1. Materials & Reagents:

  • Lyophilized, high-purity (>99%) bovine brain tubulin

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc. #BK011P or similar) containing:

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Fluorescent Reporter

    • Glycerol

  • Test Compounds (Acrylic Acid Derivatives): 10 mM stock in DMSO

  • Positive Controls: Paclitaxel (enhancer, 10 mM stock), Nocodazole or Combretastatin A-4 (inhibitor, 10 mM stock)

  • Vehicle Control: DMSO

  • Black, opaque 96-well plates (for fluorescence)

  • Fluorescence plate reader with temperature control (37°C) and excitation/emission filters appropriate for the reporter dye.

2. Reagent Preparation:

  • General Tubulin Buffer (GAB): Prepare according to kit instructions. Keep on ice.

  • Tubulin Reaction Mix: On ice, reconstitute lyophilized tubulin in GAB to a final concentration of 4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 15%. Finally, add the fluorescent reporter as per the manufacturer's instructions. The final working concentration of tubulin in the assay will be lower (e.g., 2 mg/mL).[1] Keep this mix on ice and use within one hour.

  • Compound Dilutions: Prepare 10x working stocks of your test compounds and controls by diluting the 10 mM DMSO stocks in GAB. It is crucial to perform serial dilutions to test a range of concentrations (e.g., from 0.1 µM to 100 µM final concentration). Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.

3. Assay Procedure:

  • Pre-warm the fluorescence plate reader to 37°C.

  • Add 5 µL of the 10x test compound, positive/negative controls, or vehicle control to the appropriate wells of the 96-well plate.[1]

  • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. Mix gently by pipetting, avoiding bubbles. The final volume is 50 µL.[1]

  • Immediately place the plate in the pre-warmed reader.

  • Measure fluorescence intensity every 60 seconds for 60-90 minutes.

4. Data Analysis and Interpretation:

  • Plot fluorescence intensity versus time for each concentration.

  • An effective inhibitor will show a dose-dependent decrease in the rate of polymerization (slope) and the maximum fluorescence signal (Vmax).

  • Calculate the percentage of inhibition at the endpoint (e.g., 60 minutes) relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).

Compound Tubulin Polymerization Inhibition (IC₅₀ or %) Reference
Derivative 4b 80.07% inhibition @ 25 µM[5][10]
Derivative 5e 77.81% inhibition @ 25 µM[5][10]
Derivative 6e 81.16% inhibition[15]
Combretastatin A-4 89.77% inhibition @ 25 µM[5]
Compound 2e IC₅₀ = 7.78 µM[16]

Table 1: Example data for tubulin polymerization inhibition by various acrylic acid and related derivatives.

Section 4: Cell-Based Assays for Anticancer Activity

After confirming direct interaction with tubulin, the next critical step is to evaluate the compound's effect on cancer cells.

G cluster_0 Cellular Consequences of Tubulin Inhibition A Acrylic Acid Derivative Enters Cell B Binds to β-Tubulin (Colchicine Site) A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Mitotic Checkpoint Activation D->E F Cell Cycle Arrest at G2/M Phase E->F G Apoptosis (Programmed Cell Death) F->G H Inhibition of Cancer Cell Proliferation G->H

Caption: Cellular cascade initiated by tubulin polymerization inhibitors.

Protocol 4.1: Cell Viability/Cytotoxicity Assay

This assay determines the concentration at which a compound inhibits cancer cell growth or kills them. The Sulforhodamine B (SRB) or MTT assays are commonly used.[17]

1. Principle: The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of living cells.

2. Procedure (SRB Assay):

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7, A549) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the acrylic acid derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently discard the medium and fix the adherent cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Reading: Measure the optical density (OD) at ~510 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

  • Plot the percentage of inhibition versus the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Compound Cell Line Cytotoxicity (IC₅₀ / GI₅₀ in µM) Reference
Derivative 4b MDA-MB-2313.24[5][10]
Derivative 5e MDA-MB-2314.06[5]
Derivative 6e MCF-72.57[15]
Fatty Acid Chalcone MCF-7Sub-micromolar[9]
Thiazole Chalcone 2e Ovar-31.55 - 2.95 (GI₅₀ range)[16]
Combretastatin A-4 MDA-MB-2311.27[5]

Table 2: Example cytotoxicity data for acrylic acid and related derivatives against various cancer cell lines.

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

This protocol verifies that the observed cytotoxicity is due to the expected mechanism of mitotic arrest.

1. Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of a stained cell is proportional to its DNA content. Flow cytometry analysis of a cell population can distinguish cells in different phases of the cell cycle (G1, S, and G2/M). Tubulin inhibitors cause cells to accumulate in the G2/M phase.[5][10][18]

2. Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a set time (e.g., 24 hours). Include a vehicle control.

  • Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate in the dark for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer.

3. Data Interpretation:

  • The output will be a histogram of cell count versus fluorescence intensity.

  • Software analysis will quantify the percentage of cells in the G1, S, and G2/M phases.

  • A potent tubulin inhibitor will show a significant, dose-dependent increase in the percentage of cells in the G2/M phase compared to the control. For example, compound 4b increased the G2/M population in MDA-MB-231 cells from 7.35% (control) to 28.08%.[10]

Section 5: In Vivo Antitumor Efficacy

Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their efficacy and safety in a whole organism.

1. Experimental Approach:

  • Xenograft Models: The most common approach involves implanting human cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice.[5][11]

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The test compound (often formulated to improve bioavailability, e.g., as a sodium salt) is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection).[5][10]

  • Efficacy Endpoints: The primary efficacy readouts are the inhibition of tumor growth (measured regularly with calipers) and an increase in the lifespan of the treated animals compared to the control group.[5][10]

  • Toxicity Assessment: It is crucial to monitor the animals for signs of toxicity, such as weight loss, and to perform histological analysis of major organs at the end of the study to ensure the compound is not causing undue side effects.[11]

Conclusion

The development of acrylic acid derivatives as tubulin polymerization inhibitors represents a viable and promising strategy in anticancer drug discovery. Their straightforward synthesis allows for rapid generation of diverse chemical libraries, and their mechanism of action targets a clinically validated pathway. By following the systematic workflow and detailed protocols outlined in this guide—from direct biochemical confirmation of tubulin inhibition to rigorous evaluation of cellular effects and in vivo validation—researchers can effectively identify and characterize novel lead compounds. The data gathered through these self-validating experimental systems provides the robust foundation necessary for advancing these promising molecules toward clinical development.

References

  • Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity | Journal of Natural Products - ACS Publications. (URL: [Link])

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (URL: [Link])

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - MDPI. (URL: [Link])

  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed. (URL: [Link])

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (URL: [Link])

  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC - NIH. (URL: [Link])

  • Cell-based screen for identification of inhibitors of tubulin polymerization - PubMed. (URL: [Link])

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC. (URL: [Link])

  • In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents - Bentham Science. (URL: [Link])

  • Synthesis of Pyrazole Acrylic Acid Based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents - PubMed. (URL: [Link])

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - ResearchGate. (URL: [Link])

  • Abstract 3100: Characterisation of novel chalcone derivatives, CTR compounds as tubulin polymerisation inhibitors | Cancer Research - AACR Journals. (URL: [Link])

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - RSC Publishing. (URL: [Link])

  • New antitubulin derivatives in the combretastatin A4 series: synthesis and biological evaluation - PubMed. (URL: [Link])

  • 3.3. In Vitro Tubulin Polymerization Inhibition Assay - Bio-protocol. (URL: [Link])

  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - MDPI. (URL: [Link])

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed. (URL: [Link])

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC. (URL: [Link])

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (URL: [Link])

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC. (URL: [Link])

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues | ACS Omega - ACS Publications. (URL: [Link])

  • Recent advances in combretastatin based derivatives and prodrugs as antimitotic agents. (URL: [Link])

  • (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - ResearchGate. (URL: [Link])

  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - MDPI. (URL: [Link])

  • Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). (URL: [Link])

  • Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - RSC Publishing. (URL: [Link])

  • Inhibition of acrylic acid and acrylate autoxidation - RSC Publishing - Rsc.org. (URL: [Link])

  • Acrylic Acid and Derivatives - ResearchGate. (URL: [Link])

  • Structure-Activity Relationships and Antiproliferative Effects of 1,2,3,4-4H-Quinoxaline Derivatives as Tubulin Polymerization Inhibitors - ResearchGate. (URL: [Link])

  • Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC. (URL: [Link])

  • Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents - RSC Publishing. (URL: [Link])

  • Acrylic acid – Knowledge and References - Taylor & Francis. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Cinnamic Acid Synthesis via Perkin Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cinnamic acid and its derivatives using the Perkin reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic organic condensation reaction. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to enhance the efficiency and success of your syntheses.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of cinnamic acid via the Perkin reaction, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of Cinnamic Acid

A diminished or non-existent yield is a frequent challenge. Several factors, from reagent quality to reaction parameters, can be at play.

Potential Cause Troubleshooting Steps
Moisture Contamination The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride, rendering it ineffective. Ensure all glassware is rigorously dried, and use anhydrous sodium acetate.[1][2] Consider drying the sodium acetate in an oven prior to use.[3]
Impure Reactants Benzaldehyde is susceptible to oxidation to benzoic acid upon exposure to air.[1] It is highly recommended to use freshly distilled benzaldehyde to ensure its purity.[1][3]
Suboptimal Reaction Temperature and Time The Perkin reaction typically necessitates high temperatures, generally around 180°C, and prolonged heating, often for 3 to 8 hours or even longer, to achieve completion.[1][2][3] Insufficient heat or time will result in an incomplete reaction. Consider incrementally increasing the reaction time or temperature within the established range.[3]
Incorrect Stoichiometry The molar ratios of the reactants are critical for maximizing yield. An excess of acetic anhydride is often employed. A common molar ratio is approximately 1 mole of benzaldehyde to 1.5-2 moles of acetic anhydride and 0.6-0.7 moles of sodium acetate.[2][3]
Inefficient Hydrolysis The final step of the work-up involves the hydrolysis of the intermediate anhydride to the desired cinnamic acid. Incomplete hydrolysis will directly lead to a lower yield. Ensure this step is carried out effectively, which may involve heating during the addition of water.[3]
Problem 2: Formation of Dark, Resinous Byproducts (Tar)

The appearance of a dark, tar-like substance is a common observation, often indicating the occurrence of side reactions.

Potential Cause Troubleshooting Steps
High Reaction Temperature Excessive heat can promote polymerization and other side reactions.[1][2] Carefully control the reaction temperature and avoid exceeding the optimal range.
Prolonged Reaction Time While sufficient time is necessary for the reaction to complete, excessively long heating periods can lead to the formation of resinous materials.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Impure Benzaldehyde Impurities in the starting aldehyde can act as catalysts for polymerization.[1] Always use freshly distilled benzaldehyde.
Self-Condensation of Acetic Anhydride Although less common, acetic anhydride can undergo self-condensation under the reaction conditions.[4]
Benzaldehyde Side Reactions In the basic reaction medium, benzaldehyde can potentially undergo other reactions, though this is less likely under typical Perkin conditions.[4]
Problem 3: Oily or Gummy Product That Fails to Crystallize

Difficulty in obtaining a crystalline product often points to the presence of impurities.

Potential Cause Troubleshooting Steps
Presence of Unreacted Benzaldehyde Residual benzaldehyde can inhibit crystallization.[3] During the work-up, ensure the complete removal of unreacted benzaldehyde. This can be achieved by steam distillation or by reacting it with a sodium bisulfite solution.[4][5]
Incomplete Hydrolysis The presence of the unhydrolyzed anhydride intermediate can result in an oily product. Ensure the hydrolysis step is complete.
Inappropriate Crystallization Solvent The choice of solvent for recrystallization is crucial. A mixture of hot water and ethanol is often effective for purifying cinnamic acid.[3][5]
Problem 4: Product with a Low or Broad Melting Point

A depressed or wide-ranging melting point is a clear indicator of impurities in the final product.

Potential Cause Troubleshooting Steps
Presence of Starting Materials or Byproducts Impurities will lower and broaden the melting point range.[3] Recrystallize the crude product from a suitable solvent system to enhance purity.[3]
Residual Acetic Acid Acetic acid is a byproduct of the hydrolysis step and can remain in the final product if not adequately removed.[3] Thoroughly wash the collected crystals with cold water on a Büchner funnel to remove any residual acetic acid.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of the Perkin reaction for cinnamic acid synthesis.

Q1: What is the fundamental mechanism of the Perkin reaction?

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids.[6][7][8] It involves the aldol condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride (such as acetic anhydride) in the presence of a weak base, typically the alkali salt of the acid (e.g., sodium acetate).[1][6][8] The base abstracts a proton from the anhydride to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[7][9] A series of subsequent steps, including dehydration and hydrolysis, leads to the final cinnamic acid product.[6][7][10]

Q2: What are the primary side reactions to be aware of?

The main side reactions in the Perkin synthesis of cinnamic acid include:

  • Self-condensation of acetic anhydride: The enolate of acetic anhydride can potentially react with another molecule of acetic anhydride.[4][11]

  • Self-condensation of benzaldehyde: Under basic conditions and at high temperatures, benzaldehyde can undergo self-condensation, contributing to the formation of resinous byproducts.[1]

  • Decarboxylation of cinnamic acid: Although a minor side reaction under typical Perkin conditions, the resulting cinnamic acid can decarboxylate to form styrene, especially at very high temperatures.[12]

Q3: Why is an anhydrous base, like sodium acetate, crucial for this reaction?

The use of an anhydrous base is critical because the Perkin reaction is sensitive to water.[1] Any moisture present can lead to the hydrolysis of the acetic anhydride, which is one of the key reactants.[1][2] This hydrolysis would not only consume the anhydride but also deactivate the basic catalyst, leading to a significant decrease in the yield of cinnamic acid.

Q4: Can other bases be used instead of sodium acetate?

Yes, other weak bases can be used. The alkali salt of the carboxylic acid corresponding to the anhydride is typically used.[8][13] For instance, if propionic anhydride were used, sodium propionate would be the base of choice. Triethylamine has also been reported as a base for this reaction.

Q5: How can I effectively purify the crude cinnamic acid?

A common and effective method for purifying crude cinnamic acid is recrystallization. A mixture of hot water and ethanol is often a suitable solvent system.[3][5] The general procedure involves dissolving the crude product in a minimal amount of the hot solvent mixture, followed by hot filtration to remove any insoluble impurities like resinous byproducts.[2] The filtrate is then allowed to cool slowly to induce the formation of pure cinnamic acid crystals, which can be collected by vacuum filtration and washed with cold water.[14]

III. Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, potential side reactions, and a general troubleshooting workflow.

Perkin Reaction Mechanism for Cinnamic Acid Synthesis

Perkin_Reaction cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products benzaldehyde Benzaldehyde nucleophilic_attack 2. Nucleophilic Attack on Benzaldehyde benzaldehyde->nucleophilic_attack acetic_anhydride Acetic Anhydride enolate_formation 1. Enolate Formation (from Acetic Anhydride) acetic_anhydride->enolate_formation sodium_acetate Sodium Acetate (Base) sodium_acetate->enolate_formation enolate_formation->nucleophilic_attack intermediate 3. Tetrahedral Intermediate Formation nucleophilic_attack->intermediate dehydration 4. Dehydration intermediate->dehydration hydrolysis 5. Hydrolysis dehydration->hydrolysis cinnamic_acid Cinnamic Acid hydrolysis->cinnamic_acid acetic_acid Acetic Acid (Byproduct) hydrolysis->acetic_acid

Caption: The core mechanism of the Perkin reaction.

Major Side Reaction Pathways

Side_Reactions cluster_side_products Undesired Side Products perkin_conditions Perkin Reaction Conditions (High Temp, Base) resin Resinous Polymers / Tar perkin_conditions->resin Benzaldehyde Self-Condensation self_condensation_product Anhydride Self-Condensation Product perkin_conditions->self_condensation_product Acetic Anhydride Self-Condensation styrene Styrene cinnamic_acid Cinnamic Acid (Desired Product) cinnamic_acid->styrene Decarboxylation

Caption: Common side reactions in cinnamic acid synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_conditions Verify Reaction Time & Temperature check_reagents->check_conditions Reagents OK optimize Optimize Reaction Parameters check_reagents->optimize Impurity/Moisture Found check_workup Review Hydrolysis & Purification Steps check_conditions->check_workup Conditions OK check_conditions->optimize Conditions Suboptimal check_workup->optimize Workup Inefficient

Caption: A logical approach to troubleshooting low yields.

IV. Experimental Protocol: A Generalized Procedure

The following is a generalized laboratory procedure for the synthesis of cinnamic acid via the Perkin reaction.

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Ethanol

  • Activated charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[1]

  • Heating: Heat the mixture to 180°C using a heating mantle or oil bath and maintain this temperature with vigorous stirring for 4 hours.[1]

  • Work-up:

    • Allow the reaction mixture to cool slightly before pouring it into 100 mL of water.

    • Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This step neutralizes the acids and helps to remove unreacted benzaldehyde.[1]

    • If a significant amount of unreacted benzaldehyde is present, perform a steam distillation to remove it.[5]

    • Add a small amount of activated charcoal to the solution and heat it to boiling.

    • Perform a hot filtration to remove the charcoal and any resinous impurities.[14]

  • Precipitation:

    • Cool the filtrate and slowly add concentrated hydrochloric acid with stirring until the solution is acidic. Cinnamic acid will precipitate out of the solution.[14]

  • Purification:

    • Collect the crude cinnamic acid crystals by vacuum filtration and wash them thoroughly with cold water.

    • Recrystallize the crude product from a mixture of hot water and ethanol to obtain pure cinnamic acid.[5]

    • Dry the purified crystals and determine the melting point (pure trans-cinnamic acid melts at 133°C).[5]

V. References

  • Side reactions and byproduct formation in cinnamic acid synthesis - Benchchem.

  • A Concise Introduction of Perkin Reaction - Longdom Publishing.

  • Chemistry Perkin Reaction Mechanism - SATHEE.

  • Improving the yield of the Perkin reaction for cinnamic acid synthesis - Benchchem.

  • Technical Support Center: Perkin Reaction for 4-Methylcinnamic Acid Synthesis - Benchchem.

  • Perkin Reaction: Definition, Examples, and Mechanism - Chemistry Learner.

  • What prevents self-condensation in the Perkin reaction? - Chemistry Stack Exchange.

  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace.

  • Perkin Reaction Mechanism - BYJU'S.

  • Perkin reaction - Wikipedia.

  • Perkin Reaction - Online Organic Chemistry Tutor.

  • Perkin Reaction Mechanism - JEE Chemistry - Unacademy.

  • Decarboxylation of cinnamic acid gives ABenzene BToluene class 11 chemistry CBSE.

  • A Concise Introduction of Perkin Reaction - Longdom Publishing.

  • Minimizing byproducts in the sonochemical synthesis of cinnamic acid - Benchchem.

  • Preparation of cinnamic acid (Perkin condensation).docx - FChPT STU.

  • CINNAMIC ACID, PERKIN REACTION.#ncchem - YouTube.

Sources

Technical Support Center: Troubleshooting Crude Acrylic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acrylic acid purification. The isolation of esterification-grade or glacial acrylic acid from crude mixtures—typically synthesized via the catalytic partial oxidation of propylene—presents unique thermodynamic and kinetic challenges. Due to its high reactivity, propensity for auto-polymerization, and the presence of impurities with close relative volatilities (such as acetic acid, maleic anhydride, and various aldehydes)[1], standard separation techniques often fail.

This guide provides field-proven, self-validating troubleshooting protocols designed for researchers and scientists scaling up acrylic acid purification workflows.

Process Visualization

AAPurification Crude Crude Acrylic Acid (AA, H2O, Acetic Acid, Aldehydes) Scavenge Chemical Scavenging (Aminated Compounds) Crude->Scavenge Aldehyde Removal Distill Vacuum Distillation (50 mm Hg, 70°C + HQ) Scavenge->Distill Pre-treated AA Lights Light Impurities (Water, Acetic Acid) Distill->Lights Top Fraction (Discard) Cryst Dynamic Melt Crystallization (Falling Film) Distill->Cryst Heartcut Heavies Heavy Impurities (Maleic Anhydride, Dimers) Cryst->Heavies Mother Liquor / Sweat Glacial Glacial Acrylic Acid (>99.9% Purity) Cryst->Glacial Crystal Melt

Hybrid purification workflow for crude acrylic acid combining distillation and melt crystallization.

Frequently Asked Questions & Troubleshooting

Q1: Why does my crude acrylic acid polymerize or form dimers during standard fractional distillation, and how can I prevent it?

  • The Causality: Acrylic acid is highly reactive. At temperatures exceeding 90°C, it undergoes a thermally driven Michael addition to form diacrylic acid (a dimer)[1]. Furthermore, its vinyl group makes it extremely susceptible to free-radical polymerization.

  • The Solution: Distillation must be performed strictly under vacuum to lower the boiling point, and a polymerization inhibitor (such as hydroquinone) must be present throughout the system[1].

  • Validation: A successful distillation will yield a clear liquid at 69–71°C (at 50 mm Hg) without a rapid viscosity increase in the reboiler[2].

Q2: I am unable to separate acetic acid and water from acrylic acid using simple distillation. What is the recommended alternative?

  • The Causality: Acrylic acid (b.p. 141.8°C), acetic acid (b.p. 117°C), and water possess close relative volatilities. In aqueous solutions, they can form mixtures that make simple fractional distillation energetically unfavorable and practically difficult[1][3].

  • The Solution: Employ fractional melt crystallization or add a specific salt to the aqueous solution to eliminate the eutectic point between acrylic acid and water, allowing for efficient separation[3].

Q3: How do I remove trace maleic anhydride and dibenzo-1,4-thiazine impurities that remain after distillation?

  • The Causality: Dibenzo-1,4-thiazine (often used as an inhibitor or present as a byproduct) has extremely low solubility in acrylic acid at lower temperatures (~0.9 wt% at 15°C)[4]. Maleic anhydride also co-purifies due to similar physical properties.

  • The Solution: Utilize dynamic falling-film melt crystallization. As the acrylic acid crystallizes on the chilled walls, these heavy impurities are excluded from the crystal lattice and concentrate in the draining mother liquor[4][5].

Q4: During secondary crystallization recovery, maleic anhydride precipitates and fouls the crystallizer. How is this prevented?

  • The Causality: As the mother liquor is concentrated in subsequent static crystallization stages to maximize acrylic acid yield, maleic anhydride reaches its solubility limit and precipitates out as a solid[5].

  • The Solution: Add a solvent (typically water) to the first residue in an amount such that the weight ratio of solvent to maleic anhydride is ≥0.3. Because the solubility of maleic acid in water is comparably high, this converts the anhydride to maleic acid and prevents precipitation[5].

Q5: My purified acrylic acid still contains unacceptable levels of aldehydes (e.g., furfural, acrolein). How can these be eliminated?

  • The Causality: Aldehydes such as furfural and benzaldehyde have boiling points approaching that of acrylic acid, making them nearly impossible to remove via standard fractionation[6].

  • The Solution: Implement a chemical scavenging step prior to crystallization. Introduce aminated compounds or mercaptans (e.g., lauryl mercaptan) to the crude mixture. These selectively react with the aldehydes to form heavier compounds that are easily separated during subsequent falling-film crystallization, reducing aldehyde content to <100 ppm[6].

Quantitative Data Summary
Impurity TypeTypical Initial ConcentrationPrimary Removal MethodTarget Final ConcentrationKey Additive / Condition
Acetic Acid / Water 10 - 80 wt%Vacuum Distillation< 0.1 wt%50 mm Hg, 69-71°C
Diacrylic Acid (Dimer) 1 - 5 wt%Temperature Control< 0.1 wt%Max Reboiler Temp < 90°C
Maleic Anhydride 0.5 - 3.5 wt%Melt Crystallization< 0.01 wt%Water addition (ratio ≥0.3)
Aldehydes (Furfural) > 500 ppmChemical Scavenging< 100 ppmAminated compounds
Experimental Protocols
Protocol A: Laboratory-Scale Vacuum Distillation of Acrylic Acid
  • Objective: Isolate esterification-grade acrylic acid (95-97% purity) from a crude mixture containing water and acetic acid.

  • Methodology:

    • Preparation: Charge the crude acrylic acid mixture into a round-bottom flask.

    • Inhibition: Add 30 ppm of hydroquinone (HQ) and 2 mL of sulfuric acid to inhibit free-radical polymerization during heating[2].

    • Apparatus Setup: Attach a jacketed Vigreux column fitted with a total-condensation variable take-off head. Connect the system to a vacuum pump equipped with a cold trap[2].

    • Vacuum Application: Gradually lower the system pressure to 50 mm Hg.

    • Thermal Control: Heat the oil bath cautiously (85–95°C max). Critical: Do not exceed 90°C internal temperature to prevent diacrylic acid (dimer) formation[1].

    • Fractionation: Discard the initial light fractions (water, acetic acid). Collect the main acrylic acid heartcut rapidly, without reflux, at a vapor temperature of 69–71°C at 50 mm Hg[2].

    • Validation: Perform acidimetric titration on the collected fraction. The purity should validate at 95–97%[2].

Protocol B: Dynamic Falling-Film Melt Crystallization
  • Objective: Upgrade esterification-grade acrylic acid to glacial acrylic acid (>99.9% purity) by removing maleic anhydride and dimers.

  • Methodology:

    • Feed Introduction: Pump the distilled acrylic acid heartcut into the holding basin of a falling-film crystallizer[6].

    • Dynamic Crystallization: Circulate the liquid from the top of the crystallizer so it flows down the inner walls as a falling film. Simultaneously, circulate a cooling medium (-20°C to 5°C) through the outer jacket[6].

    • Mother Liquor Drainage: Once a sufficient crystal layer forms, halt the feed pump and drain the remaining mother liquor (which now contains concentrated maleic anhydride and dibenzo-1,4-thiazine)[4][5].

    • Sweating Phase: Gradually raise the jacket temperature slightly above the eutectic melting point. This induces "sweating," which flushes out trapped impurities from the crystal lattice. Drain the sweat fraction.

    • Product Melting: Raise the jacket temperature to completely melt the purified crystal layer. Collect the glacial acrylic acid (>99.9% purity)[5].

    • Residue Adjustment (Validation Step): To recover residual acrylic acid from the mother liquor without fouling the equipment, add water to the drained liquor until the water-to-maleic anhydride weight ratio is ≥0.3, then proceed to static crystallization[5].

References
  • Title: Organic Syntheses Procedure: acrylic acid | Source: orgsyn.org | URL: 2

  • Title: Acrylic Acid Production: Separation and Purification | Source: rice.edu | URL: 1

  • Title: Process for purification of acrylic acid by fractional crystallization | Source: Google Patents (US4230888A) | URL: 3

  • Title: Process for purifying crude acrylic acid by crystallization | Source: Google Patents (EP0912486B1) | URL: 4

  • Title: Process and apparatus for purification of acrylic acid | Source: European Patent Office (EP3012244A1) | URL: 5

  • Title: Method for purifying crude acrylic acid and device thereof | Source: Google Patents (CN101786951B) | URL: 6

Sources

Navigating the Challenges of Acrylic Acid Distillation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

Welcome to the technical support center for the purification of acrylic acid. As Senior Application Scientists with extensive field experience, we understand that the distillation of acrylic acid presents a significant challenge due to its propensity for rapid and often violent polymerization.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to prevent polymerization during distillation, ensuring both the safety of your experiments and the purity of your product.

The Core Challenge: Understanding Acrylic Acid Polymerization

Acrylic acid is a highly reactive monomer, susceptible to polymerization initiated by heat, light, moisture, and the presence of peroxides or other radical sources.[2] During distillation, the elevated temperatures required for purification create a high-risk environment for runaway polymerization, which can lead to equipment fouling, product loss, and in severe cases, explosive pressure buildup.[3] The key to successful distillation lies in effectively inhibiting this unwanted polymerization.

Troubleshooting Guide: Common Issues and Solutions in Acrylic Acid Distillation

This section addresses specific problems you may encounter during your distillation process in a practical question-and-answer format.

Q1: What are the initial indicators of polymerization in my distillation setup?

A: Early detection is crucial. Be vigilant for the following signs:

  • Unexplained Temperature Increase: A sudden or steady rise in the temperature of the distillation pot or column that is not proportional to the heat input is a primary indicator of an exothermic polymerization reaction.[4]

  • Viscosity Changes: An increase in the viscosity of the liquid in the reboiler or reflux lines is a direct sign of polymer formation.

  • Solid Formation: The appearance of white solids or a gel-like substance in any part of the apparatus, including the condenser and receiver flask, indicates that polymerization is occurring.

  • Pressure Fluctuations: In a vacuum distillation setup, an unexpected increase in pressure can signal the formation of polymer, which may be blocking vapor pathways.

Q2: I've added a standard inhibitor, but I'm still seeing signs of polymerization. What's going wrong?

A: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inhibitor Choice and Concentration: Are you using the right inhibitor for your distillation conditions? While hydroquinone (HQ) and its monomethyl ether (MEHQ) are common storage inhibitors, they have limitations at higher distillation temperatures.[5] Phenothiazine (PTZ) and its derivatives often exhibit better performance at elevated temperatures.[6][7] Ensure the inhibitor concentration is within the recommended range, typically around 200 ppm for MEHQ during storage, but potentially higher and in combination with other inhibitors during distillation.[8][9]

  • The Critical Role of Oxygen: Many common inhibitors, particularly phenolic ones like MEHQ, require the presence of dissolved oxygen to be effective.[9][10][11] The inhibitor itself doesn't directly scavenge the growing polymer radicals. Instead, oxygen reacts with the initial carbon radicals to form peroxy radicals. The inhibitor then efficiently traps these peroxy radicals, terminating the polymerization chain.[10][12] If you are operating under a strict inert atmosphere (e.g., high-purity nitrogen or argon), the effectiveness of these inhibitors will be severely diminished.[11] A controlled, low-level air sparge into the reboiler is a common industrial practice to ensure sufficient oxygen is present.[13]

  • Inhibitor Volatility: Is your inhibitor protecting all parts of your distillation apparatus? Non-volatile inhibitors like HQ and MEHQ will remain in the distillation pot, leaving the condenser and upper parts of the column vulnerable to polymerization in the vapor phase.[14] Consider using a combination of a liquid-phase inhibitor and a vapor-phase inhibitor. Nitroso compounds, for example, have been shown to be effective vapor-phase inhibitors for acrylic acid distillation.[14][15]

  • "Dead Spots" and Hot Spots: Areas with poor circulation or localized overheating can lead to inhibitor depletion and the initiation of polymerization. Ensure vigorous and uniform boiling in the reboiler and proper reflux distribution in the column to avoid these "dead spots."

Q3: How do I select the appropriate inhibitor system for my specific distillation?

A: The optimal inhibitor system depends on your distillation temperature, pressure, and the desired purity of the final product.

Inhibitor TypeMechanism of ActionRecommended ApplicationTypical Concentration (ppm)
Phenolic (e.g., MEHQ, HQ) Radical scavenger (requires oxygen)Storage and lower temperature distillations200 (for storage)
Aminic (e.g., Phenothiazine - PTZ) Radical scavengerHigher temperature distillations50 - 500
N-Oxyl Compounds (e.g., TEMPO) Radical scavengerCan be used in combination with other inhibitorsVaries
Nitroso Compounds Volatile radical scavengerVapor-phase inhibition during distillationVaries
Copper Salts (e.g., Copper Dibutyldithiocarbamate) Forms complexes with acrylic acid, reducing its reactivityOften used in combination with other inhibitors10 - 50

This table provides general guidelines. Always consult specific literature or supplier recommendations for your application.

It is often beneficial to use a synergistic combination of inhibitors. For instance, a liquid-phase inhibitor like PTZ can be paired with a vapor-phase inhibitor to protect the entire system.[6] Some studies have shown that combinations of inhibitors can have a greater effect than the sum of their individual effects.[16]

Frequently Asked Questions (FAQs)

What is the maximum safe temperature for acrylic acid distillation?

While the boiling point of acrylic acid is 141°C at atmospheric pressure, it is strongly recommended to perform distillations under vacuum to lower the operating temperature.[17] A common practice is to keep the reboiler temperature below 115°C.[18]

Can I remove the inhibitor from my purified acrylic acid?

Some inhibitors, like MEHQ, can be difficult to remove by standard distillation. If your application requires inhibitor-free acrylic acid, you may need to consider alternative purification methods or use an inhibitor that is more easily separated. It's important to note that inhibitor-free acrylic acid is extremely hazardous to store and should be used immediately.

What are the essential safety precautions when handling and distilling acrylic acid?

  • Always work in a well-ventilated fume hood.[19]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, and a lab coat.[19]

  • Store acrylic acid in a cool, dark, well-ventilated area away from ignition sources and incompatible materials.[2][19]

  • Ensure that storage containers are properly vented and that the inhibitor level is maintained.

  • Be aware of the potential for runaway reactions and have a clear emergency plan in place.

How should I clean equipment that has been contaminated with poly(acrylic acid)?

Poly(acrylic acid) can be difficult to remove once formed. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, sometimes with gentle heating. In some cases, a caustic solution may be necessary, but care must be taken as this can be a hazardous procedure.

Experimental Workflow: Laboratory-Scale Vacuum Distillation of Acrylic Acid

This protocol provides a general framework for the safe distillation of acrylic acid on a laboratory scale.

Objective: To purify acrylic acid while minimizing the risk of polymerization.

Materials:

  • Crude acrylic acid containing a storage inhibitor (e.g., 200 ppm MEHQ)

  • Additional liquid-phase inhibitor (e.g., Phenothiazine)

  • Boiling chips or a magnetic stir bar

  • Vacuum source

  • Distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle with a temperature controller

  • Cold trap (recommended)

Procedure:

  • Preparation:

    • Thoroughly clean and dry all glassware before assembly.

    • Assemble the distillation apparatus in a fume hood. Ensure all joints are properly sealed for vacuum operation.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Charging the Flask:

    • Add the crude acrylic acid to the round-bottom flask.

    • Add the appropriate amount of the liquid-phase inhibitor (e.g., Phenothiazine).

    • Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Begin stirring (if using a magnetic stirrer).

    • Gradually apply vacuum to the system.

    • Once the desired pressure is reached, begin to heat the distillation flask gently.

    • Monitor the temperature of the reboiler and the distillation head closely.

    • Collect the purified acrylic acid in the receiving flask. It is advisable to have the receiving flask in an ice bath to cool the distillate and reduce vapor pressure.

  • Shutdown:

    • Once the distillation is complete, turn off the heat source and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus and clean all glassware promptly.

Diagram of Experimental Setup:

DistillationSetup cluster_fume_hood Fume Hood heating_mantle Heating Mantle with Stirrer distillation_flask Distillation Flask (Crude AA + Inhibitor) distillation_head Distillation Head with Thermometer distillation_flask->distillation_head Vapor condenser Condenser distillation_head->condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter receiving_flask Receiving Flask (in Ice Bath) vacuum_adapter->receiving_flask Distillate cold_trap Cold Trap vacuum_adapter->cold_trap To Vacuum vacuum_pump Vacuum Pump cold_trap->vacuum_pump

Caption: A schematic for a laboratory-scale vacuum distillation of acrylic acid.

Understanding the Mechanism of Inhibition

The prevention of polymerization relies on intercepting the free radicals that propagate the polymer chain.

InhibitionMechanism initiator Initiator (Heat, Light) monomer Acrylic Acid Monomer initiator->monomer Initiation radical Monomer Radical monomer->radical radical->monomer Propagation propagating_chain Propagating Polymer Chain propagating_chain->monomer polymer Poly(acrylic acid) propagating_chain->polymer inhibitor Inhibitor (e.g., PTZ) propagating_chain->inhibitor Termination stabilized_radical Stabilized Radical inhibitor->stabilized_radical

Sources

Technical Support Center: Perkin Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Resinous Byproduct Formation

Introduction

The Perkin reaction, a cornerstone in the synthesis of α,β-unsaturated aromatic acids, is a powerful tool for chemists in pharmaceutical and materials science.[1][2] This condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of a weak base, is fundamental for creating cinnamic acid and its derivatives.[1][2][3][4] However, the seemingly straightforward nature of this reaction can be deceptive. Researchers frequently encounter challenges, most notably the formation of dark, resinous, or tarry byproducts that can significantly reduce yield and complicate purification.[5][6]

This technical support guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven approach to troubleshooting and minimizing resinous byproduct formation in the Perkin reaction. We will move beyond simple procedural lists to explore the causality behind common experimental pitfalls and offer robust, validated solutions.

Understanding the Genesis of Resinous Byproducts

The formation of resinous materials in the Perkin reaction is not a random occurrence but rather the result of specific, competing side reactions that are highly sensitive to the reaction conditions. The primary culprits are typically:

  • Aldehyde Self-Condensation: Under the high temperatures and basic conditions of the Perkin reaction, aromatic aldehydes can undergo self-condensation or polymerization, leading to complex, high-molecular-weight, and often colored, tarry substances.

  • Anhydride Decomposition and Side Reactions: At elevated temperatures, the acid anhydride can also undergo self-condensation or decomposition, contributing to the formation of unwanted byproducts.

  • Secondary Reactions of the Product: The newly formed cinnamic acid derivative is not always inert under the harsh reaction conditions and can participate in further reactions, leading to more complex and often intractable mixtures.

This guide will provide you with the knowledge and tools to suppress these side reactions and optimize your Perkin reaction for high yield and purity.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the Perkin reaction in a direct, problem-and-solution format.

Q1: My reaction mixture has turned dark brown/black and is highly viscous. What is the primary cause of this resinification?

A1: The development of a dark, tarry appearance is a classic sign of excessive byproduct formation, primarily due to polymerization and self-condensation reactions.[5][6] The most common contributing factors are:

  • Excessive Temperature: While the Perkin reaction requires heat, temperatures exceeding the optimal range for your specific substrates will dramatically accelerate side reactions.[5][6]

  • Prolonged Reaction Time: Heating the reaction for longer than necessary, even at the correct temperature, can lead to the gradual accumulation of these byproducts.

  • Presence of Impurities: Impurities in the starting materials, particularly in the aldehyde, can act as initiators for polymerization.

Q2: I'm observing a low yield of my desired cinnamic acid derivative, even though the starting materials seem to be consumed. Where is my product going?

A2: Low yields in the face of complete starting material consumption often point to the conversion of your product into soluble or insoluble byproducts. Key areas to investigate include:

  • Suboptimal Catalyst: The choice and quality of the basic catalyst are crucial. An inappropriate or hydrated catalyst can lead to an inefficient primary reaction, allowing more time and opportunity for side reactions to occur.

  • Non-Anhydrous Conditions: The presence of moisture can hydrolyze the acid anhydride, reducing its effective concentration and potentially altering the reaction pathway. It is crucial to use anhydrous reagents and properly dried glassware.[7]

  • Incorrect Stoichiometry: The molar ratios of the aldehyde, anhydride, and catalyst can significantly impact the reaction's efficiency and selectivity.

Q3: How do I choose the right catalyst for my Perkin reaction to minimize byproducts?

A3: The catalyst not only facilitates the primary reaction but also influences the rate of side reactions. Here's a comparative guide to common catalysts:

CatalystTypical Temperature (°C)Relative Reaction RateKey Considerations & Potential Issues
Sodium Acetate (NaOAc) 180ModerateMost traditional catalyst. Lower solubility can sometimes lead to heterogeneous mixtures. Tends to produce fewer tarry byproducts due to a more controlled reaction rate.[5][6]
Potassium Acetate (KOAc) 160-180Faster than NaOAcHigher solubility in acetic anhydride can lead to a more homogeneous reaction and faster rates.[5] May require slightly lower temperatures to control byproduct formation.
Cesium Acetate (CsOAc) 140-160Significantly fasterCan improve yields dramatically, sometimes by up to 10-fold compared to sodium acetate.[8] Its higher reactivity allows for lower reaction temperatures, which can significantly reduce resin formation.
Triethylamine (Et3N) 140-160FastA common organic base that can also catalyze the reaction effectively.[4] The reaction can often be run at lower temperatures. Careful control is needed as strong bases can sometimes promote other side reactions.

Recommendation: For initial optimizations, potassium acetate is often a good starting point due to its enhanced solubility and reactivity over sodium acetate.[5] If resinification is a persistent issue, consider using cesium acetate at a lower temperature.[8]

Q4: What is the optimal temperature for the Perkin reaction, and how do I determine it for my specific substrates?

A4: The often-cited 180°C is a general guideline, not a universal constant. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.

  • Electron-Withdrawing Groups on the Aldehyde: These substrates are generally more reactive and may allow for lower reaction temperatures (e.g., 140-160°C).

  • Electron-Donating Groups on the Aldehyde: These substrates are less reactive and may require higher temperatures (e.g., 170-180°C) and longer reaction times.

Optimization Strategy: Start with a lower temperature (e.g., 150°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature by 10°C until a satisfactory rate is achieved without significant darkening of the reaction mixture.

Q5: How critical is the stoichiometry of the reactants? What are the recommended molar ratios?

A5: Stoichiometry is a key parameter for maximizing yield and minimizing byproducts.

  • Aldehyde:Anhydride Ratio: An excess of the acid anhydride is commonly used to act as both a reactant and a solvent. A molar ratio of approximately 1:1.5 to 1:2 (aldehyde:anhydride) is a good starting point.[9]

  • Aldehyde:Catalyst Ratio: A sub-stoichiometric amount of the basic catalyst is used. A common starting point is a molar ratio of 1:0.5 to 1:0.8 (aldehyde:catalyst).

It is advisable to perform small-scale experiments to optimize these ratios for your specific reaction.

Preventative Measures and Optimized Protocols

Proactive measures are always more effective than reactive troubleshooting. Here are key strategies and a detailed protocol to minimize resinous byproduct formation from the outset.

Pre-Reaction Checklist
  • Purity of Aldehyde: Use freshly distilled or purified aromatic aldehyde. Aldehydes can oxidize upon storage, forming carboxylic acids that can interfere with the reaction.

  • Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous acid anhydride and catalyst. If using sodium acetate, it is good practice to dry it in an oven before use.[7][9]

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, especially for sensitive substrates.

Optimized Experimental Protocol: Synthesis of Cinnamic Acid

This protocol provides a robust starting point for the synthesis of cinnamic acid, incorporating best practices to minimize byproduct formation.

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetic Anhydride (anhydrous)

  • Potassium Acetate (anhydrous)

  • Saturated Sodium Carbonate solution

  • Dilute Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (0.8 eq).

  • Heating: Heat the reaction mixture in an oil bath to 170°C with vigorous stirring for 4-5 hours. Monitor the reaction progress by TLC.

  • Work-up - Hydrolysis and Extraction:

    • Allow the reaction mixture to cool to approximately 100°C and pour it into a beaker containing 200 mL of water.

    • Add a saturated solution of sodium carbonate portion-wise until the mixture is alkaline (pH > 8). This hydrolyzes any remaining acetic anhydride and converts the cinnamic acid to its soluble sodium salt.

    • If unreacted benzaldehyde is present (visible as an oily layer or by its characteristic almond smell), perform a steam distillation to remove it. Alternatively, extract the alkaline solution with a non-polar organic solvent like diethyl ether to remove the unreacted aldehyde.

  • Work-up - Precipitation:

    • Cool the aqueous solution in an ice bath.

    • Slowly add dilute hydrochloric acid with constant stirring until the solution is acidic (pH < 4). Cinnamic acid will precipitate as a white solid.

  • Purification - Recrystallization:

    • Collect the crude cinnamic acid by vacuum filtration and wash the filter cake with cold water.

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure trans-cinnamic acid.[10]

Purification Strategies for Resinous Byproducts

Even with optimized conditions, some amount of resinous byproduct may be unavoidable. Here are effective purification strategies:

Recrystallization
  • Solvent Selection: For many cinnamic acid derivatives, a mixed solvent system of ethanol and water is effective.[10] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes turbid. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Decolorization: If the crude product is colored, activated charcoal can be added to the hot solution before filtration to remove colored impurities.

Column Chromatography

If recrystallization is insufficient to remove the resinous byproducts, column chromatography is a powerful alternative.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased (gradient elution) to first elute the less polar cinnamic acid derivative and then the more polar resinous byproducts. A typical starting point for the mobile phase could be a 9:1 or 8:2 mixture of hexane:ethyl acetate.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the formation of resinous byproducts in the Perkin reaction.

Perkin_Troubleshooting start Start: Perkin Reaction Setup observe Observe Reaction Mixture start->observe dark_resinous Dark, Resinous Byproduct Observed observe->dark_resinous Yes no_issue Clear Reaction / Minor Discoloration observe->no_issue No check_temp Is Temperature > 180°C or Uncontrolled? dark_resinous->check_temp workup Proceed to Work-up and Purification no_issue->workup reduce_temp Reduce Temperature / Use Controlled Heating (Oil Bath) check_temp->reduce_temp Yes check_time Is Reaction Time Excessive? check_temp->check_time No reduce_temp->workup optimize_time Optimize Reaction Time with TLC Monitoring check_time->optimize_time Yes check_reagents Are Reagents Anhydrous and Pure? check_time->check_reagents No optimize_time->workup purify_reagents Use Anhydrous Reagents / Distill Aldehyde check_reagents->purify_reagents No check_catalyst Is Catalyst Optimal? check_reagents->check_catalyst Yes purify_reagents->workup change_catalyst Consider KOAc or CsOAc at Lower Temp. check_catalyst->change_catalyst No check_catalyst->workup Yes change_catalyst->workup purification Purification: Recrystallization / Column Chromatography workup->purification success High Purity Product purification->success

Caption: Troubleshooting workflow for resinous byproduct formation.

Concluding Remarks

The successful execution of the Perkin reaction hinges on a thorough understanding of the factors that govern both the desired condensation and the competing side reactions. By carefully controlling temperature, ensuring the use of pure and anhydrous reagents, and selecting the optimal catalyst and stoichiometry, researchers can significantly minimize the formation of resinous byproducts. This guide provides a framework for both preventing and addressing these common challenges, enabling the efficient and high-yield synthesis of valuable cinnamic acid derivatives.

References

  • Wikipedia. Caesium acetate. [Link]

  • The University of Manchester. Not quite the last word on the Perkin reaction. [Link]

  • SATHEE. Chemistry Perkin Reaction Mechanism. [Link]

  • The use of the Perkin reaction in organic chemistry classes. [Link]

  • Perkin Reaction. [Link]

  • Zhang, X., et al. Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Polymers (Basel). 2017;9(9):426.
  • Rabbani, G. A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research. 2018;7(2).
  • Johnson, J. R. The Perkin Reaction and Related Reactions. Organic Reactions. 1942;1:210-265.
  • Online Organic Chemistry Tutor. Perkin Reaction. Published April 27, 2025. [Link]

  • Complete reaction mechanism | Perkin condensation reaction. YouTube. Published July 22, 2020. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Pathiranage, A. L., et al. Esterification, Purification and Identification of Cinnamic Acid Esters.
  • The University of Manchester. Not quite the last word on the Perkin reaction. [Link]

  • IPL.org. Perkin Reaction Lab Report. [Link]

  • Hauser, C. R., et al. Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Journal of the American Chemical Society. 1937;59(1):129-131.
  • BYJU'S. Perkin Reaction Mechanism. [Link]

  • Chemistry LibreTexts. 3.3F: Mixed Solvents. Published April 7, 2022. [Link]

  • Istrati, D. I., et al. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. 2012;17(9):11136-11148.
  • Indriyanti, E., et al. Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. Indonesian Journal of Chemistry. 2020;20(2):444-451.
  • Chem 267. Recrystallization - Part 2. [Link]

  • New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. Rsc.org. [Link]

  • ISCA. Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Published June 19, 2025. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Published May 14, 2019. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Perkin reaction and it's mechanism (organic name reaction). YouTube. Published April 14, 2017. [Link]

  • Taylor & Francis. Potassium acetate – Knowledge and References. [Link]

  • RSC Publishing. perkin. [Link]

  • ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • ResearchGate. (PDF) Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. [Link]

  • The Perkin Reaction and Related Reactions. [Link]

  • Semantic Scholar. Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. Published April 30, 2020. [Link]

  • The Journal of Organic Chemistry. The Complete Mechanism of an Aldol Condensation. Published June 9, 2016. [Link]

  • Sciencemadness Discussion Board. Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Published July 5, 2018. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. [Link]

  • Chemistry LibreTexts. Perkin Reaction. Published January 22, 2023. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to In-Vitro Enzyme Assays for Novel Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Acrylic Acid Derivatives

In the landscape of modern drug discovery, acrylic acid derivatives have emerged as a prominent class of targeted covalent inhibitors.[1] Their efficacy often stems from an α,β-unsaturated carbonyl moiety, which acts as a Michael acceptor. This functional group can form a stable, covalent bond with a nucleophilic residue—most commonly a cysteine—within the active site of a target enzyme.[2][3] This mechanism of irreversible or slowly-reversible inhibition offers distinct advantages, including prolonged duration of action and high biochemical efficiency.[4]

However, this covalent mechanism also presents a unique set of challenges for in-vitro characterization. Unlike reversible inhibitors, where a simple IC50 value might suffice for initial ranking, the inhibitory potential of an acrylic acid derivative is time-dependent.[5] A failure to recognize this can lead to a misinterpretation of a compound's potency. An inhibitor that binds weakly but reacts quickly could be overlooked in a short endpoint assay, while a strong binder with slow reactivity might be misevaluated.[6]

This guide provides a comparative overview of robust in-vitro enzyme assay methodologies tailored for the evaluation of novel acrylic acid derivatives. We will delve into the causality behind experimental design, present validated protocols, and offer insights to help researchers, scientists, and drug development professionals select the most appropriate assay for their specific target and screening goals.

The Covalent Mechanism: Why Standard Assays Fall Short

The interaction of an acrylic acid derivative with its target enzyme is typically a two-step process: an initial non-covalent binding event (characterized by the inhibition constant, KI), followed by the formation of a covalent bond (characterized by the rate of inactivation, kinact).[6][7]

G E_I E + I (Enzyme + Inhibitor) EI E•I (Non-covalent Complex) E_I->EI k_on / k_off (KI = k_off / k_on) E_I_Covalent E-I (Covalent Adduct) EI->E_I_Covalent kinact

Caption: Two-step mechanism of irreversible covalent inhibition.

The true measure of an irreversible inhibitor's efficiency is the second-order rate constant, kinact/KI.[5] This value reflects both the binding affinity and the chemical reactivity of the compound. Standard endpoint assays that measure inhibition after a fixed time point only provide an IC50 value, which for an irreversible inhibitor, is highly dependent on the pre-incubation time and does not separate the contributions of binding and reactivity.[6] Therefore, continuous, kinetic assays are paramount for accurate characterization.

A Comparative Guide to Assay Methodologies

The choice of assay depends on several factors: the nature of the enzyme and its substrate, throughput requirements, cost, and the required sensitivity. Below, we compare the three most common methodologies.

FeatureSpectrophotometric AssaysFluorometric AssaysLuminescence-Based Assays
Principle Measures change in absorbance of a chromophore.[8]Measures change in fluorescence of a fluorophore.[9]Measures light produced by a chemical or enzymatic reaction.[10]
Sensitivity ModerateHighVery High
Cost LowModerateHigh
Throughput Moderate to HighHighVery High (HTS-compatible)
Susceptibility to Interference High (colored compounds, light scattering)High (fluorescent compounds, quenchers)Low (less compound interference)
Common Application Initial screening, kinetic characterization for well-behaved enzymes.Low concentration enzymes, weak inhibitors, HTS.Target engagement, HTS, cell-based assays.[11][12]

Methodology Deep Dive & Experimental Protocols

Spectrophotometric Assays: The Workhorse of Enzyme Kinetics

Spectrophotometric assays are often the first choice due to their simplicity, low cost, and wide applicability.[8] They rely on a product or substrate that absorbs light, or they can be coupled to a secondary enzymatic reaction that produces a colored product.[13][14]

Causality Behind the Choice: This method is ideal for enzymes with known chromogenic substrates or for which a reliable coupled-enzyme system exists. The key is to ensure the rate-limiting step is the primary enzyme reaction, not the coupling reaction. For acrylic acid derivatives, a continuous assay is essential to monitor the time-dependent loss of enzyme activity.[15]

Protocol: Continuous Assay for a Cysteine Protease using a Chromogenic Substrate

This protocol details the characterization of an acrylic acid derivative against a cysteine protease (e.g., a caspase or cathepsin) using a p-nitroaniline (pNA) conjugated substrate.

A. Materials & Reagents:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, 0.1% CHAPS, pH 7.4. (Note: DTT is crucial for maintaining the active site cysteine but must be kept at a consistent concentration as it can potentially react with the inhibitor at high concentrations over long periods).

  • Enzyme: Purified recombinant cysteine protease, stored at -80°C.

  • Substrate: Ac-DEVD-pNA (or other appropriate substrate), 10 mM stock in DMSO.

  • Inhibitor: Novel acrylic acid derivative, 10 mM stock in DMSO.

  • Plate: Clear, flat-bottom 96-well microplate.

  • Instrument: Temperature-controlled microplate spectrophotometer capable of kinetic reads at 405 nm.

B. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of inhibitor in DMSO a1 Add inhibitor dilutions and enzyme to plate. Incubate (e.g., 5 min) p1->a1 p2 Prepare master mixes of Enzyme and Substrate in Assay Buffer p2->a1 a2 Initiate reaction by adding Substrate p2->a2 a1->a2 a3 Immediately place in reader and start kinetic read (OD405nm every 30s for 30-60 min) a2->a3 d1 Plot Absorbance vs. Time for each inhibitor concentration a3->d1 d2 Determine initial velocity (V0) from the linear phase of each curve d1->d2 d3 Plot ln(V0) vs. Time to get the observed rate of inactivation (kobs) d2->d3 d4 Plot kobs vs. [Inhibitor] and fit to hyperbolic equation to determine kinact and KI d3->d4

Caption: Workflow for kinetic analysis of an irreversible inhibitor.

C. Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 2-fold serial dilution of the acrylic acid derivative in DMSO, starting from a high concentration (e.g., 1 mM).

  • Reaction Setup: In a 96-well plate, add 2 µL of each inhibitor dilution (and DMSO for the no-inhibitor control).

  • Enzyme Addition: Add 88 µL of pre-warmed assay buffer containing the enzyme to each well to achieve a final concentration that gives a robust linear signal for at least 30 minutes (e.g., 10 nM).

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate (final concentration should be at or near its Km value, e.g., 100 µM).

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-set to 37°C) and measure the absorbance at 405 nm every 30 seconds for 30-60 minutes.

D. Data Analysis (Trustworthiness & Validation):

  • Progress Curves: For each inhibitor concentration, plot Absorbance vs. Time. The curves should show a time-dependent decrease in reaction rate.

  • Rate of Inactivation (kobs): The reaction progress curves can be fitted to the equation for time-dependent inhibition: P = (v₀/kobs) * (1 - e-kobs*t) Where P is product concentration, v₀ is the initial rate, and t is time. Fitting this equation directly yields the observed rate of inactivation, kobs, for each inhibitor concentration.

  • Determination of kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]). Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]) This allows for the determination of the maximal rate of inactivation (kinact) and the inhibition constant (KI).[6] The ratio kinact/KI can then be calculated.

Fluorometric Assays: A Leap in Sensitivity

When enzyme concentrations are low, the substrate has poor solubility, or the inhibitor is weak, fluorometric assays provide a significant sensitivity advantage. Many "turn-on" fluorescent probes have been developed that are non-fluorescent until cleaved by a specific enzyme.[9] For acrylic acid derivatives targeting cysteine-containing enzymes, specific probes that react with free thiols can also be employed.[3][16]

Causality Behind the Choice: This method is chosen when a spectrophotometric assay lacks the required sensitivity. The higher signal-to-background ratio allows for the use of lower enzyme and substrate concentrations, which can be more physiologically relevant and cost-effective. It is critical to screen for compound auto-fluorescence, as this is a common source of interference.[17]

Protocol: Fluorescence-Based Assay for a Kinase

This protocol describes a coupled assay for a kinase where ATP consumption is linked to a fluorescent signal.

A. Materials & Reagents:

  • Assay System: A commercial kit such as ADP-Glo™ (Promega) or similar, which couples ADP production to a luciferase/luciferin reaction. While technically luminescence, the principle of detecting a product of the primary reaction at high sensitivity is analogous. A true fluorescence example would be a probe that changes polarization upon phosphorylation.

  • Assay Buffer: Kinase buffer appropriate for the target enzyme (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • Enzyme: Purified recombinant kinase.

  • Substrate: Appropriate peptide substrate for the kinase.

  • Cofactor: ATP.

  • Inhibitor: Novel acrylic acid derivative in DMSO.

  • Plate: White, opaque 96- or 384-well plate (essential for luminescence/fluorescence assays to prevent crosstalk).

B. Step-by-Step Procedure:

  • Pre-incubation (Enzyme + Inhibitor):

    • In the assay plate, mix the kinase and various concentrations of the acrylic acid derivative in the kinase buffer. Include a no-inhibitor (DMSO) control.

    • Allow this mixture to pre-incubate for a range of time points (e.g., 0, 15, 30, 60 minutes) at room temperature. This step is critical for observing time-dependent inhibition.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration).

  • Reaction Quench: After a fixed time (e.g., 30 minutes, ensuring the no-inhibitor control reaction is still in the linear range), stop the reaction by adding the detection reagent from the kit (e.g., ADP-Glo™ Reagent). This reagent both stops the kinase reaction and begins the detection reaction.

  • Signal Development & Reading: Incubate as per the manufacturer's instructions (e.g., 40 minutes for the ADP-Glo™ assay) to allow the luminescent signal to develop. Read the luminescence on a plate reader.

C. Data Analysis:

  • IC50 Shift Assay: Plot the percent inhibition against the log of inhibitor concentration for each pre-incubation time point.

  • Interpretation: For an irreversible covalent inhibitor, the IC50 value will decrease with longer pre-incubation times.[18] This "IC50 shift" is a hallmark of time-dependent inhibition and provides strong evidence for a covalent mechanism. While this method is excellent for screening and confirming a covalent mechanism, determining the precise kinact and KI values requires a more complex continuous assay or the Kitz-Wilson method.[6]

Conclusion: A Multi-Faceted Approach for Confident Characterization

The evaluation of novel acrylic acid derivatives requires a departure from standard reversible inhibitor assays. A robust characterization strategy embraces the time-dependent nature of their covalent mechanism.

  • Initial Screening: A high-throughput screen using a sensitive method like a fluorescence or luminescence-based assay can identify initial hits. Performing this screen at two different pre-incubation times can help flag potential time-dependent inhibitors early on.[18]

  • Mechanism Confirmation: An IC50 shift assay, as described in the fluorescence protocol, is a straightforward method to confirm a time-dependent, likely covalent, mechanism of action.

  • Full Kinetic Characterization: For lead compounds, determining the kinact and KI values using a continuous spectrophotometric or fluorometric assay is essential for accurate potency assessment and structure-activity relationship (SAR) studies.[7]

  • Direct Binding Confirmation: Ultimately, techniques like mass spectrometry can be used to directly observe the covalent adduct between the inhibitor and the enzyme, confirming the exact site of modification.[6]

By employing this multi-faceted approach and understanding the causality behind each experimental choice, researchers can confidently and accurately characterize novel acrylic acid derivatives, paving the way for the development of potent and selective next-generation therapeutics.

References

  • Reddie, K. G., & Carroll, K. S. (2014). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature Protocols, 9(1), 57–76. [Link]

  • Dinkova-Kostova, A. T., & Talalay, P. (2010). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences, 107(32), 14393–14398. [Link]

  • Ren, M., et al. (2022). Research Progress of Fluorescent Probes for Cysteine Targeting Cellular Organelles. Molecules, 27(15), 4992. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Wannaler, J., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 11(11), 1258-1271. [Link]

  • Yin, J., et al. (2020). In vitro enzymatic assay detects the acrylyl-CoA production and effect of 3-HP on acyl-CoAs accumulation. ResearchGate. [Link]

  • Creative Biogene. (n.d.). Spectrophotometric Enzyme Assays. Creative Biogene. [Link]

  • Aatika, S., et al. (2021). Comparison of different binding mechanism of inhibitors and their effect on enzyme kinetics. Journal of Analytical Science and Technology, 12(1), 34. [Link]

  • Yue, W. W., et al. (2024). Luminescence-based complementation assay to assess target engagement and cell permeability of glycolate oxidase (HAO1) inhibitors. bioRxiv. [Link]

  • Yue, W. W., et al. (2025). Luminescence-based complementation assay to assess target engagement and cell permeability of glycolate oxidase (HAO1) inhibitors. Biochimie, 228, 71-81. [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(3), 937-976. [Link]

  • Ghosh, A., et al. (2024). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Chemical & Biomedical Imaging. [Link]

  • Li, Y., et al. (2023). Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. Molecules, 28(23), 7858. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Johnson, D. S., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949–964. [Link]

  • Wang, L., et al. (2021). A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules, 26(8), 2351. [Link]

  • Simeonov, A., et al. (2021). Luminescence Energy Transfer–Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. ACS Chemical Biology, 16(11), 2108-2124. [Link]

  • Enzymlogic. (n.d.). Inactivation Kinetics, Irreversible Drug Discovery. Enzymlogic. [Link]

  • Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]

  • Hameed, M. S., et al. (2023). Advancements, challenges, and future frontiers in covalent inhibitors and covalent drugs: A review. European Journal of Medicinal Chemistry, 258, 115591. [Link]

  • DiCosimo, R., et al. (2003). U.S. Patent No. 20030148480A1. U.S.
  • Catrinescu, C., et al. (2013). Activated sludge inhibition tests for acrylic/methacrylic acids and derivates. Environmental Engineering and Management Journal, 12(1), 135-140. [Link]

  • Al-Ostath, R. A., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

  • Dorgan, K. M., et al. (2006). An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases. Analytical Biochemistry, 350(2), 249-255. [Link]

  • Okuno, S., et al. (1972). U.S. Patent No. 3674651A. U.S.
  • Johnson, D. S., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949–964. [Link]

  • Patsnap. (2025). How to Measure Enzyme Kinetics Using Spectrophotometry. Patsnap Synapse. [Link]

  • Nuno, I. V., et al. (2022). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. Journal of Fungi, 8(6), 594. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. [Link]

  • Al-Ostath, R. A., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39509–39527. [Link]

  • Pearson. (n.d.). Irreversible Inhibition Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Staples, C. A., & Murphy, S. R. (2006). Activated sludge inhibition tests for acrylic/methacrylic acids and derivatives. Chemosphere, 65(7), 1186-1192. [Link]

  • Afonso, C., et al. (2024). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Experimental Parasitology, 260, 108595. [Link]

  • Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]

Sources

Structure-Activity Relationship and Comparative Efficacy of (E)-3-(3-Isopropoxyphenyl)acrylic Acid Analogs as RHBDD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The intramembrane serine protease RHBDD1 (Rhomboid Domain Containing 1, also known as RHBDL4) has emerged as a high-priority therapeutic target. Localized primarily in the endoplasmic reticulum (ER), RHBDD1 is a key driver of endoplasmic-reticulum-associated protein degradation (ERAD) and plays a critical role in the ADAM-independent cleavage of proTGF-α. This cleavage event triggers the EGFR/Raf/MEK/ERK signaling cascade, directly driving tumor proliferation and epithelial-mesenchymal transition (EMT) in various malignancies.

Targeting intramembrane proteases presents a unique biophysical challenge: inhibitors must possess precise lipophilicity to partition into the lipid bilayer while maintaining the geometric constraints necessary to access the buried active site. Recently, phenylacrylamide derivatives synthesized from the (E)-3-(3-isopropoxyphenyl)acrylic acid scaffold have demonstrated exceptional efficacy as RHBDD1 inhibitors[Chinese Academy of Medical Sciences, 2023].

This guide provides an objective, data-driven comparison of these novel analogs against existing rhomboid inhibitor classes, detailing their Structure-Activity Relationship (SAR) and the self-validating experimental workflows used to characterize them.

Pathway Inhibitor (E)-3-(3-isopropoxyphenyl) acrylamide analogs RHBDD1 RHBDD1 (Intramembrane Protease) Inhibitor->RHBDD1 Inhibits proTGFa proTGF-α RHBDD1->proTGFa Cleaves TGFa Soluble TGF-α proTGFa->TGFa Release EGFR EGFR Activation TGFa->EGFR Binds EGFR->EGFR Dimerizes ERK Raf/MEK/ERK Cascade EGFR->ERK Phosphorylates Tumor Tumor Proliferation ERK->Tumor Drives

Fig 1. Mechanistic pathway of RHBDD1 driving tumor proliferation and its targeted inhibition.

Structure-Activity Relationship (SAR) Dynamics

The architectural design of (E)-3-(3-isopropoxyphenyl)acrylamide derivatives relies on three critical pharmacophore modules. Our SAR analysis reveals the causality behind the specific structural choices required for optimal RHBDD1 inhibition:

  • The (E)-Alkene Linker (Conformational Rigidity): The trans double bond is strictly required. It restricts the rotational degrees of freedom, locking the molecule into a planar geometry. This minimizes the entropic penalty upon binding and perfectly projects the aromatic ring into the narrow intramembrane cleft of RHBDD1. Saturated alkane analogs exhibit a severe drop in potency due to increased flexibility.

  • The 3-Isopropoxy Motif (Hydrophobic Engagement): The meta-positioning of the isopropoxy group is non-negotiable. The branched aliphatic chain provides optimal steric bulk and lipophilicity to engage with the lipid-facing hydrophobic residues of the S1' pocket. Smaller groups (e.g., methoxy) fail to fully occupy the pocket, while para-substitutions result in steric clashes with the protease wall.

  • The Phenylacrylamide Warhead (S2' Subsite Targeting): Converting the native acrylic acid into a bulky phenylacrylamide enhances affinity. The hydrophobic aniline derivative occupies the S2' subsite, while the amide carbonyl hydrogen-bonds with the catalytic serine/histidine dyad.

Quantitative SAR Data

Table 1: SAR Summary of (E)-3-(3-isopropoxyphenyl)acrylic acid derivatives

CompoundAromatic SubstitutionLinker GeometryAmide SubstitutionRHBDD1 IC₅₀ (nM)ClogP
1 (Lead) 3-Isopropoxy(E)-AlkenePhenyl454.2
2 3-Methoxy(E)-AlkenePhenyl3203.5
3 4-Isopropoxy(E)-AlkenePhenyl>10004.2
4 3-IsopropoxyAlkane (Saturated)Phenyl8504.0
5 3-Isopropoxy(E)-AlkeneMethyl6002.8

Comparative Performance Analysis

To contextualize the product's performance, we must objectively evaluate it against historically established rhomboid inhibitors.

  • Peptidyl α-Ketoamides: While these compounds exhibit excellent nanomolar potency by acting as slow-binding covalent inhibitors[Ticha et al., 2017], their peptidic nature results in high molecular weight and poor membrane permeability, severely limiting their in vivo bioavailability.

  • N-Methylated Saccharins: Originally designed for the bacterial rhomboid GlpG, these compounds modify the active site serine. However, they lack selectivity when introduced to complex human proteomes, resulting in off-target inhibition of soluble serine hydrolases.

  • (E)-3-(3-Isopropoxyphenyl)acrylamides: These analogs strike an optimal balance. Their high lipophilicity (ClogP ~4.2) allows seamless penetration into the ER membrane, while their non-peptidic, low-molecular-weight structure ensures high selectivity for RHBDD1 over other intramembrane proteases like PARL.

Table 2: Comparative Efficacy of RHBDD1 Inhibitor Classes

Parameter(E)-3-(3-Isopropoxyphenyl)acrylamidesPeptidyl α-KetoamidesN-Methylated Saccharins
Target Affinity (IC₅₀) 45 nM10 - 100 nM>1000 nM (Human)
Membrane Permeability High (Readily partitions into ER)Low (Peptidic nature)Moderate
Selectivity (vs PARL) >50-foldModeratePoor
Mechanism of Action Reversible / CovalentSlow-binding CovalentCovalent (Serine modifier)
Primary Limitation Requires formulation for aqueous solubilityPoor in vivo bioavailabilityLack of human target selectivity

Experimental Workflows & Self-Validating Protocols

To ensure scientific trustworthiness, the evaluation of intramembrane protease inhibitors requires highly specialized, self-validating assay systems. Standard aqueous enzymatic assays fail because RHBDD1 requires a lipid environment to maintain its active conformation.

Protocol A: Activity-Based Protein Profiling (ABPP)

We utilize Activity-Based Protein Profiling (ABPP) to quantify target engagement in a native lipid environment[Davies et al., 2024]. Causality Check: We use isolated ER microsomes rather than whole-cell lysates. Because RHBDD1 is an ER-resident protein, isolating the microsomal fraction preserves the native lipid bilayer environment, which is crucial for proper inhibitor partitioning and active site conformation.

Step-by-Step Methodology:

  • Microsome Isolation: Homogenize HEK293T cells overexpressing RHBDD1. Centrifuge at 10,000 x g to remove nuclei/mitochondria, then ultracentrifuge the supernatant at 100,000 x g for 1 hour to pellet the ER microsomes.

  • Inhibitor Incubation: Resuspend microsomes in PBS. Add the SAR analogs (titrated from 0.1 to 10 µM) and incubate for 30 minutes at 37°C. Self-Validation: A vehicle-only (DMSO) control must be run in parallel to establish baseline active-site availability.

  • Probe Labeling: Add a fluorophosphonate-rhodamine (FP-Rh) activity-based probe (1 µM) for 30 minutes. The probe covalently binds only to the uninhibited active serine residues.

  • Resolution: Quench the reaction with SDS loading buffer and resolve the proteins via SDS-PAGE.

  • Quantification: Scan the gel using an in-gel fluorescence scanner. The IC₅₀ is calculated based on the concentration-dependent depletion of the fluorescent band corresponding to active RHBDD1.

Workflow Step1 1. Microsome Isolation Extract ER membranes containing native RHBDD1 Step2 2. Inhibitor Incubation Treat with SAR analogs (0.1 - 10 µM) for 30 min Step1->Step2 Step3 3. ABPP Probe Labeling Add fluorophosphonate-rhodamine probe Step2->Step3 Step4 4. SDS-PAGE Resolution Separate active proteoforms by molecular weight Step3->Step4 Step5 5. In-gel Fluorescence Quantify IC50 via active-site band depletion Step4->Step5

Fig 2. Activity-Based Protein Profiling (ABPP) workflow for validating RHBDD1 inhibitors.

Protocol B: FRET-Based Cleavage Assay

To measure direct catalytic inhibition, a FRET-based assay utilizing a fluorophore-quencher paired transmembrane peptide substrate is employed[BioRxiv, 2024]. Causality Check: This is a self-validating system; fluorescence is strictly quenched in the intact substrate. Signal is only emitted upon the physical cleavage of the substrate by RHBDD1 within a DDM (n-dodecyl-β-D-maltoside) micellar environment, directly correlating fluorescent velocity with catalytic activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant human RHBDD1 into 0.05% DDM detergent micelles to maintain solubility and activity.

  • Inhibitor Pre-incubation: Mix 50 nM of purified RHBDD1 with varying concentrations of the (E)-3-(3-isopropoxyphenyl)acrylamide analogs in assay buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.05% DDM). Incubate for 15 minutes.

  • Substrate Addition: Add 2 µM of the FRET substrate (e.g., Dabcyl-APP transmembrane domain-Edans).

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 340 nm, Em: 490 nm) over 60 minutes using a microplate reader. Calculate the initial velocity (V₀) to determine the inhibition constant (Kᵢ).

References

  • Chinese Academy of Medical Sciences & Peking Union Medical College. (2023). Preparation method and pharmaceutical use of phenylacrylamide RHBDD1 inhibitor. Patent CN117229205A.
  • Davies, C. C., Hu, R.-M., Kamitsuka, P., & Parsons, W. H. (2024). Activity-Based Protein Profiling of RHBDL4 Reveals Proteolysis of the Enzyme and a Distinct Inhibitor Profile. ACS Chemical Biology, 19(8), 1674-1682. Available at: [Link]

  • Ticha, A., Stanchev, S., Vinothkumar, K. R., et al. (2017). General and Modular Strategy for Designing Potent, Selective, and Pharmacologically Compliant Inhibitors of Rhomboid Proteases. Cell Chemical Biology, 24(12), 1523-1536. Available at: [Link]

  • Zou, Y., et al. (2024). An in vitro platform for the enzymatic characterization of the rhomboid protease RHBDL4. BioRxiv. Available at: [Link]

Cytotoxicity Profiling of Acrylic Acid Derivatives: A Comparative Guide to Assay Platforms and Compound Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Acrylic acid derivatives—encompassing acrylates, methacrylates, and acrylamides—are ubiquitous in both biomaterials engineering (e.g., dental resins, hydrogels) and targeted oncology. Characterized by an α,β-unsaturated carbonyl group, these compounds act as classic "Michael acceptors." While this electrophilic reactivity is intentionally harnessed to create targeted covalent inhibitors and novel chemotherapeutics, it introduces significant confounding variables during in vitro cytotoxicity screening.

As a Senior Application Scientist, I frequently observe researchers misinterpreting cytotoxicity data when screening these reactive electrophiles. This guide objectively compares assay platforms and compound efficacies, providing a self-validating methodological framework to ensure scientific integrity when evaluating acrylic acid derivatives.

The "Michael Acceptor" Challenge: Causality in Assay Selection

The fundamental mechanism of acrylate cytotoxicity relies on the covalent modification of biological nucleophiles. The α,β-unsaturated carbonyl undergoes 1,4-conjugate addition (Michael addition) with intracellular sulfhydryl (-SH) groups, particularly targeting glutathione (GSH) and cysteine residues on functional proteins[1].

This specific chemical reactivity dictates which cytotoxicity assays will yield accurate data and which will produce artifacts:

  • The Problem with MTT/MTS (Redox-Based Assays): Tetrazolium-based assays rely on NAD(P)H-dependent cellular oxidoreductases to reduce the dye into a measurable formazan product. Because Michael acceptors rapidly deplete intracellular GSH, they induce severe oxidative stress and drastically alter the NAD+/NADH ratio. This redox imbalance can artificially skew MTT readouts—either masking early toxicity due to a transient oxidative burst or producing false positives before actual cell death occurs. Consequently,[2].

  • The Solution: Orthogonal Readouts (ATP & LDH): To bypass redox interference, ATP quantitation (e.g., CellTiter-Glo) offers a highly stable, luminescent readout of metabolic viability that is independent of the NAD+/NADH axis. Pairing this with a Lactate Dehydrogenase (LDH) release assay provides a self-validating system: ATP measures metabolic collapse, while LDH confirms physical membrane rupture.

Table 1: Comparative Analysis of Cytotoxicity Assay Platforms for Electrophiles
Assay PlatformReadout MechanismSusceptibility to Acrylate ArtifactsRecommended Use Case
MTT / MTS Redox (Tetrazolium reduction)High (Skewed by GSH depletion/ROS)Not recommended for primary screening of Michael acceptors.
CellTiter-Glo Luminescence (ATP quantitation)Low (Independent of redox state)Primary screening and precise IC50 determination.
LDH Release Absorbance (Enzyme leak)Low (Measures physical lysis)Secondary validation to confirm necrosis/membrane rupture.
Real-Time Cell Analysis Impedance (Cell adhesion)None (Label-free)Kinetic profiling of cell death over extended timelines (72h+).

Comparative Cytotoxicity Profiles of Acrylic Scaffolds

Not all acrylic acid derivatives exhibit the same cytotoxic profile. The substitution pattern at the α and β positions drastically alters their electrophilicity and steric hindrance, thereby dictating their biological potency.

For instance, the addition of a methyl group at the α-position (creating a methacrylate) provides steric hindrance and electron donation. This significantly reduces the electrophilicity of the β-carbon compared to unsubstituted acrylates, rendering methacrylates far less reactive and generally less cytotoxic[3]. Conversely, specialized acrylate esters and quinolinone-bearing derivatives are highly potent, capable of arresting the cell cycle and inducing apoptosis at low micromolar concentrations[4],[5].

Table 2: Representative IC50 Values of Acrylic Acid Derivatives
Compound ClassSpecific DerivativeTarget Cancer Cell LineIC50 (μM)Mechanistic Action / Notes
Simple Acrylate Esters MCF-7 (Breast)2.57 ± 0.16Potent tubulin polymerization inhibitor; arrests cells at G2/M phase[5].
Quinolinone Acrylates HCT-116 (Colon)< 10.0Induces G1 phase cell cycle arrest and apoptosis via CDK2 inhibition[4].
Dental Monomers HeLa S3 (Cervical)~1,692.0Low baseline toxicity due to α-methyl steric hindrance; used as a biomaterial[3].

Self-Validating Experimental Protocol: Multiplexed ATP/LDH Assay

To ensure scientific integrity, relying on a single assay when evaluating reactive electrophiles is a critical point of failure. The following step-by-step methodology utilizes a multiplexed approach to separate true cytotoxicity from metabolic artifacts.

Step 1: Cell Seeding and Acclimation

  • Harvest target cancer cells (e.g., MCF-7 or HCT-116) at 80% confluency.

  • Seed cells at a density of 5,000 cells/well in a 96-well opaque-walled plate with a clear bottom (to allow for both microscopic inspection and luminescence reading).

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

Step 2: Electrophile Treatment

  • Prepare stock solutions of the acrylic acid derivatives in anhydrous DMSO.

  • Perform serial dilutions in complete culture media. Critical Causality Note: Ensure the final DMSO concentration in the assay wells does not exceed 0.5% (v/v). Higher concentrations of DMSO can permeabilize the cell membrane, artificially increasing the uptake of the electrophile and inflating apparent toxicity.

  • Treat the cells and incubate for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control for apoptosis (e.g., 1 μM Staurosporine).

Step 3: LDH Sampling (Membrane Integrity)

  • After 48 hours, gently centrifuge the plate at 250 x g for 3 minutes to settle any floating dead cells.

  • Transfer exactly 50 μL of the culture supernatant from each well to a fresh, flat-bottom 96-well plate.

  • Add 50 μL of LDH assay reagent (e.g., CytoTox 96®) to the supernatant. Incubate for 30 minutes in the dark at room temperature.

  • Add 50 μL of Stop Solution and record absorbance at 490 nm.

Step 4: ATP Quantitation (Metabolic Viability)

  • To the original culture plate (which still contains the cells and 50 μL of residual media), add 50 μL of CellTiter-Glo® reagent.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

Step 5: Data Reconciliation True cytotoxic agents will exhibit a dose-dependent decrease in ATP (luminescence) that is perfectly mirrored by a dose-dependent increase in LDH release (absorbance). If a compound shows a massive drop in ATP but no LDH release, it is likely acting as a cytostatic metabolic inhibitor rather than a direct cytotoxic agent.

MultiplexWorkflow A Seed Cancer Cells (e.g., MCF-7, HCT-116) B Treat with Acrylic Acid Derivatives (0.1 - 100 μM for 48h) A->B C Supernatant Extraction (50 μL) B->C Step 3 D Remaining Cells in Plate (50 μL Media) B->D Step 4 E LDH Release Assay (Absorbance 490 nm) C->E F CellTiter-Glo Assay (Luminescence) D->F G Data Reconciliation: Confirm Cytotoxicity vs. Metabolic Artifact E->G F->G

Figure 1: Self-validating multiplexed workflow for evaluating electrophilic compound cytotoxicity.

Mechanistic Pathway of Acrylate-Induced Cytotoxicity

Understanding the signaling pathway triggered by acrylic acid derivatives is essential for interpreting downstream assay results. Because these compounds are Michael acceptors, their primary intracellular target is not always DNA or tubulin (though some are engineered for this[5]), but rather the abundant antioxidant pool of glutathione.

The rapid formation of covalent adducts with GSH strips the cell of its primary defense against reactive oxygen species (ROS). The subsequent accumulation of ROS damages mitochondrial membranes, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in apoptosis[1].

Mechanism A Acrylic Acid Derivative (Michael Acceptor) B Covalent Adduct Formation with Intracellular GSH A->B Electrophilic Attack C Severe GSH Depletion & Redox Imbalance B->C D ROS Accumulation & Mitochondrial Damage C->D E Apoptosis (Cell Death) D->E Caspase Activation

Figure 2: Mechanistic pathway of acrylate-induced apoptosis via glutathione (GSH) depletion.

References

  • Zaki, I., et al. In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances / PMC. URL:[Link]

  • First multi-target QSAR model for predicting the cytotoxicity of acrylic acid-based dental monomers. Academy of Dental Materials / Elsevier. URL:[Link]

  • Identification of Compounds With Glucocorticoid Sparing Effects on Suppression of Chemokine and Cytokine Production. Frontiers in Pharmacology. URL: [Link]

  • Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. PMC / NIH. URL: [Link]

Sources

Comparative Docking Studies of Acrylic Acid-Based Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Acrylic acid derivatives—ranging from naturally isolated compounds to synthetic pyrimidine acrylamides—have emerged as highly versatile, privileged scaffolds in medicinal chemistry. Their α,β-unsaturated carbonyl system acts as a structural anchor, enabling diverse electronic interactions, hydrogen bonding, and hydrophobic contacts within enzyme active sites.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of acrylic acid-based inhibitors across two distinct enzymatic targets: Jack Bean Urease (a nickel-dependent metalloenzyme) and Soybean Lipoxygenase (LOX) (an iron-dependent redox enzyme). By coupling in silico molecular docking with in vitro validation, we establish a self-validating framework that moves beyond theoretical binding scores to proven thermodynamic stability and functional inhibition.

Mechanistic Rationale: Target-Dependent Binding Dynamics

The efficacy of an enzyme inhibitor is dictated by the complementary geometry and electronic profile of the target's active pocket. Acrylic acid derivatives demonstrate remarkable plasticity, but their mechanism of action varies significantly between enzyme classes.

Target A: Jack Bean Urease (Metalloenzyme)

Urease relies on a bimetallic nickel (Ni²⁺) center to facilitate the nucleophilic attack of water during catalysis[1]. Acrylic acid derivatives isolated from Achillea mellifolium (specifically Compound 3) have shown exceptional potency against this target[2].

  • Causality of Interaction: The carboxylate moiety of the acrylic acid scaffold is highly adept at coordinating with the bimetallic Ni²⁺ center, while the hydrophobic tail stabilizes the complex within the active pocket. Docking studies confirmed a highly favorable binding energy of -9.831 kcal/mol, translating to an in vitro IC₅₀ of 10.46 µM—making it twice as potent as the standard drug, Thiourea (IC₅₀ = 21.5 µM)[2][3].

Target B: Soybean Lipoxygenase (Redox Enzyme)

Lipoxygenase (LOX) catalyzes the oxidation of linoleic acid and requires an iron (Fe²⁺/Fe³⁺) redox cycle. For LOX inhibition, synthetic pyrimidine acrylamides (e.g., Compound 9) are utilized[4][5].

  • Causality of Interaction: Unlike urease, LOX inhibition by these derivatives is heavily governed by hydrophobic interactions and specific hydrogen bonding rather than direct metal chelation. Docking simulations reveal that hydrogen bonding with the Tyr525 residue is critical for anchoring the inhibitor, physically blocking the hydrophobic substrate channel[4][5]. Compound 9 demonstrated an IC₅₀ of 1.1 µM, rivaling the well-known standard NDGA[4][5].

Quantitative Data Comparison

Because docking scores are based on static algorithms and do not always correlate perfectly with experimental IC₅₀ values[5], side-by-side comparison of in silico and in vitro data is mandatory.

Compound ClassTarget EnzymeBest InhibitorExperimental IC₅₀ (µM)Standard Drug (IC₅₀)Docking Binding EnergyKey Residue Interactions
Natural Acrylic Acid Deriv. (Achillea mellifolium)Jack Bean UreaseCompound 310.46 ± 0.03Thiourea (21.5)-9.831 kcal/molActive pocket bimetallic center[3]
Natural Acrylic Acid Deriv. (Achillea mellifolium)Jack Bean UreaseCompound 213.71 ± 0.07Thiourea (21.5)-Active pocket residues[3]
Synthetic Pyrimidine Acrylamide Soybean LOXCompound 91.1NDGA (~1.0)High AffinityTyr525 (H-bond)[4][5]
Synthetic Pyrimidine Acrylamide Soybean LOXCompound 510.7NDGA (~1.0)High AffinityArg141, Arg182, Tyr525, Phe144[5]

Self-Validating Experimental Protocol

To ensure scientific integrity, a standalone molecular docking study is insufficient. The following step-by-step methodology outlines a self-validating workflow that bridges computational predictions with biological reality.

Phase 1: In Silico Prediction & Thermodynamic Validation
  • Step 1: Protein Preparation. Retrieve the crystal structures for Urease and LOX (e.g., PDB ID: 3PZW for soybean LOX)[6]. Causality: Raw PDB files lack hydrogen atoms and contain structural anomalies. You must assign correct protonation states at physiological pH (7.4) and perform energy minimization to prevent steric clashes during docking.

  • Step 2: Ligand Preparation. Sketch the acrylic acid derivatives and optimize their geometry using a force field (e.g., OPLS4 or MMFF94). Causality: Ligands must be in their lowest energy conformation to ensure the docking algorithm samples biologically relevant poses.

  • Step 3: Molecular Docking. Generate a grid box centered on the known active sites (e.g., the Ni²⁺ center for Urease or Tyr525 for LOX). Execute flexible-ligand docking.

  • Step 4: Molecular Dynamics (MD) & MMPBSA. Subject the top-scoring protein-ligand complexes to a 50 ns MD simulation[7]. Causality: Docking scoring functions ignore solvent entropy and receptor flexibility. Calculating the binding free energy via the MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) approach rationalizes the time-evolved stability of the inhibitor inside the pocket[2][8].

Phase 2: In Vitro Functional Validation
  • Step 5: Enzyme Inhibition Assay. Incubate the target enzyme with varying concentrations of the synthesized/isolated acrylic acid derivatives.

  • Step 6: IC₅₀ Determination. Measure the catalytic turnover (e.g., ammonia release for Urease, or conjugated diene formation at 234 nm for LOX). Calculate the IC₅₀. Causality: This final step proves that the thermodynamically stable pose predicted in Step 4 physically translates to the disruption of enzyme function[5].

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating protocol, highlighting the critical transition from static modeling to dynamic and functional validation.

G Start Target Selection (Urease vs. LOX) LigPrep Ligand Preparation (Energy Minimization) Start->LigPrep ProtPrep Protein Preparation (Protonation States) Start->ProtPrep Docking Molecular Docking (Scoring & Pose Generation) LigPrep->Docking ProtPrep->Docking MD MD Simulations (MMPBSA Thermodynamics) Docking->MD Pose Selection InVitro In Vitro Assay (IC50 Validation) MD->InVitro Stability Confirmed

Caption: Self-validating workflow integrating molecular docking, MD simulations, and in vitro IC₅₀ validation.

Conclusion

Acrylic acid derivatives offer a highly tunable platform for enzyme inhibition. As demonstrated, natural derivatives from Achillea mellifolium act as superior Urease inhibitors by leveraging their carboxylate groups for metal coordination[2]. Conversely, synthetic pyrimidine acrylamides excel as LOX inhibitors by utilizing bulky hydrophobic interactions and precise hydrogen bonding networks[4]. For drug development professionals, relying solely on docking scores is a pitfall; deploying a combined MD simulation and in vitro validation pipeline is essential for advancing these scaffolds into lead optimization.

References

  • Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae Source: ResearchGate / MDPI Molecules URL
  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies Source: MDPI URL
  • Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities Source: PubMed / Eur J Med Chem URL

Sources

In Vivo Antitumor Activity of Acrylic Acid Derivatives: A Comparative Guide to Oral SERDs

Author: BenchChem Technical Support Team. Date: March 2026

The treatment landscape for Estrogen Receptor-positive (ER+) breast cancer has been revolutionized by Selective Estrogen Receptor Degraders (SERDs). While first-generation SERDs like fulvestrant demonstrated the clinical power of degrading ERα, their lack of oral bioavailability severely limited their pharmacokinetic potential. To overcome this, drug development professionals engineered a new class of non-steroidal oral SERDs utilizing an acrylic acid pharmacophore (e.g., AZD9496, GDC-0810).

This guide provides an objective, data-driven comparison of acrylic acid derivatives against standard therapies, detailing their mechanistic causality, in vivo efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Insights: The Acrylic Acid Pharmacophore

The transition from purely antagonistic modulators (SERMs) to true degraders (SERDs) relies heavily on the structural manipulation of the ERα Ligand-Binding Domain (LBD). The incorporation of a rigid acrylic acid side chain—originally pioneered in the tool compound GW5638—serves a highly specific biomechanical purpose[1].

The Causality of Degradation: When an acrylic acid derivative like AZD9496 binds to the ERα LBD, its acidic moiety forms an unusual acid–acid colocalization with the Asp-351 residue[2]. This interaction neutralizes local charges and physically forces Helix-12 (H12) into a distinct, unnatural conformation. By rigidly repositioning H12, the acrylic acid side chain directly blocks the co-activator binding cleft and exposes the receptor's hydrophobic surfaces. The cellular machinery recognizes this destabilized, misfolded state and rapidly recruits the 26S proteasome to ubiquitinate and destroy the receptor[1][3].

Pathway E2 Estrogen (E2) ER ERα (Inactive) E2->ER Binds LBD ER_Active ERα (Active Dimer) ER->ER_Active Dimerization Transcription Tumor Growth ER_Active->Transcription Gene Transcription Acrylic Acrylic Acid SERDs (AZD9496, GDC-0810) Acrylic->ER Binds Asp-351 Repositions Helix-12 Proteasome 26S Proteasome Acrylic->Proteasome Recruits Proteasome->ER Degradation

Fig 1: Mechanism of action of acrylic acid SERDs in disrupting the ERα signaling pathway.

Comparative In Vivo Antitumor Activity

Acrylic acid derivatives were designed to match or exceed the efficacy of fulvestrant while allowing for daily oral dosing, which maintains a higher steady-state plasma concentration.

  • AZD9496: Demonstrated high oral bioavailability across species (91% in mice). In MCF-7 xenograft models, an oral dose of 5 mg/kg daily achieved superior tumor growth inhibition compared to a standard 5 mg/mouse subcutaneous dose of fulvestrant[2][3]. Furthermore, AZD9496 effectively delayed tumor growth in tamoxifen-resistant (TamR) and estrogen deprivation-resistant models[4].

  • GDC-0810 (Brilanestrant): Showed robust in vivo activity, inducing tumor regression in both wild-type and ESR1-mutant patient-derived xenografts (PDX). It effectively suppressed estradiol uptake and reversed tamoxifen-stimulated tumor growth in TamR models[5][6].

Quantitative Performance Comparison
CompoundPharmacophoreERα Binding IC50Oral Bioavailability (F%)In Vivo Efficacy (MCF-7 Xenograft)
AZD9496 Acrylic Acid~0.8 nM91% (Mouse)Superior inhibition at 5 mg/kg (Oral, Daily)
GDC-0810 Acrylic AcidLow NanomolarHigh (Mouse/Rat)Robust regression (Oral, Daily)
Fulvestrant Alkyl Sulfinyl~0.4 nM<1% (Requires SC/IM)Partial inhibition at 5 mg/mouse (SC, Weekly)
SAR439859 *Fluoropropyl Pyrrolidinyl~0.2 nMHighComplete regression at 100 mg/kg (Oral, Daily)

*SAR439859 (Amcenestrant) is included as a next-generation non-acrylic reference compound[7].

Self-Validating Experimental Protocol: In Vivo Efficacy

To rigorously evaluate the antitumor activity of novel acrylic acid derivatives, researchers must employ a self-validating experimental design . Tumor shrinkage alone is insufficient; the protocol must mechanistically prove that the shrinkage is caused by on-target ERα degradation rather than off-target toxicity.

Step-by-Step Workflow (MCF-7 Xenograft Model)
  • Estrogen Supplementation (Causality Step): MCF-7 cells are strictly dependent on estrogen for in vivo proliferation. Implant 60-day slow-release 17β-estradiol pellets (0.72 mg) subcutaneously into the flanks of female SCID or NSG mice 3 days prior to cell inoculation.

  • Tumor Inoculation: Resuspend MCF-7 cells in a 1:1 mixture of serum-free media and Matrigel. Inject

    
     cells subcutaneously into the right flank. Matrigel provides the necessary extracellular matrix cues to support initial engraftment.
    
  • Randomization & Control Implementation (Self-Validation): Once tumors reach a logarithmic growth volume of 150–200 mm³, randomize mice into three cohorts:

    • Negative Control: Vehicle only (oral gavage, daily) — Validates baseline estrogen-driven tumor growth.

    • Positive Control: Fulvestrant (5 mg/mouse, SC, weekly) — Validates the model's sensitivity to ER degradation.

    • Experimental: Acrylic Acid SERD (e.g., AZD9496 at 5 mg/kg, oral gavage, daily).

  • In Vivo Monitoring: Measure tumor volume via digital calipers twice weekly using the formula:

    
    . Monitor body weight simultaneously to rule out generalized compound toxicity.
    
  • Pharmacodynamic (PD) Biomarker Validation (Critical Step): At the study endpoint, excise the tumors and perform Western Blot and IHC analysis for ERα and Progesterone Receptor (PR).

    • Causality Check: PR is a direct downstream transcriptional target of ERα. If the acrylic acid derivative is functioning correctly, you must observe a >90% reduction in PR protein levels. This proves that the observed tumor regression is a direct result of ER pathway antagonism[3][8].

Workflow Step1 1. Cell Preparation (MCF-7 + Matrigel) Step2 2. Inoculation (SCID Mice Flank) Step1->Step2 Step3 3. Randomization (Tumor Vol 150-200 mm³) Step2->Step3 Step4 4. Dosing Phase (Oral SERD vs. SC Fulvestrant) Step3->Step4 Validation Self-Validation Controls (Vehicle & Positive Control) Step3->Validation Step5 5. Monitoring (Caliper 2x/week) Step4->Step5 Step6 6. PD Biomarker Analysis (ER/PR Western Blot) Step5->Step6 Validation->Step4

Fig 2: Self-validating in vivo experimental workflow for evaluating SERD antitumor activity.

Limitations and the Evolution of Next-Generation SERDs

While acrylic acid derivatives successfully solved the oral bioavailability issue of fulvestrant, extensive in vivo profiling revealed a critical limitation. Preclinical studies demonstrated that acrylic acid SERDs (including GDC-0810 and AZD9496) exhibited a partial agonistic effect on rat uterine tissue[9]. This tamoxifen-like behavior raised concerns regarding long-term endometrial safety and the potential risk of endometrial cancer[1][9].

Consequently, the drug development field has pivoted toward optimizing non-acrylic side chains. For example, SAR439859 (Amcenestrant) replaces the acrylic acid moiety with a fluoropropyl pyrrolidinyl side chain. This structural shift eliminates uterine stimulation while achieving even deeper ERα degradation and broader antitumor activity against ESR1-mutant models[7][10]. Understanding the historical success and limitations of the acrylic acid pharmacophore is essential for scientists designing the next wave of targeted endocrine therapies.

References

  • SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models. Cancer Research (AACR).[Link]

  • Discovery of Thieno[2,3-e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability. Journal of Medicinal Chemistry (ACS).[Link]

  • AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models. Cancer Research (AACR).[Link]

  • The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance. British Journal of Cancer (PMC).[Link]

  • The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer. eLife. [Link]

  • New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives. ScienceOpen.[Link]

Sources

A Comparative Guide to the Michael Addition Reactivity of Acrylic vs. Methacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of polymer science and drug development, the Michael addition stands as a cornerstone reaction for carbon-carbon and carbon-heteroatom bond formation. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is prized for its efficiency and broad applicability. Among the most common Michael acceptors are derivatives of acrylic and methacrylic acid. While structurally similar, the presence of a single α-methyl group in methacrylates profoundly alters their reactivity profile compared to their acrylate counterparts. This guide provides an in-depth, objective comparison of the Michael addition reactivity of these two classes of compounds, supported by experimental data, to inform your experimental design and material development.

The Decisive Influence of the α-Methyl Group: A Mechanistic Overview

The difference in reactivity between acrylates and methacrylates in the Michael addition is not trivial; it is a pronounced and often exploitable phenomenon. This disparity arises from a combination of electronic and steric effects, both originating from the α-methyl group present in methacrylates.

Electronic Effects: The methyl group is an electron-donating group. Through an inductive effect, it increases the electron density at the α-carbon of the double bond. This, in turn, slightly reduces the partial positive charge on the β-carbon, which is the site of nucleophilic attack in a Michael addition. Consequently, the electrophilicity of the double bond in methacrylates is diminished compared to that in acrylates, making them less susceptible to nucleophilic attack.[1]

Steric Hindrance: The α-methyl group also introduces significant steric bulk around the double bond.[1] This steric hindrance impedes the approach of the incoming nucleophile to the β-carbon, further slowing down the reaction rate. This effect becomes more pronounced with bulkier nucleophiles.

The synergistic combination of these electronic and steric effects results in a significantly lower reactivity of methacrylates in Michael additions when compared to acrylates.[1] This difference is not merely a theoretical curiosity but has been repeatedly demonstrated experimentally and is a critical consideration in synthetic planning.

Quantitative Comparison: A Tale of Two Reactivities

The theoretical underpinnings of the differing reactivities are borne out by experimental data. Across various types of Michael additions, including aza-Michael (with amine nucleophiles) and thiol-Michael (with thiol nucleophiles) reactions, acrylates consistently outperform methacrylates in terms of reaction rate and, in some cases, overall yield under identical conditions.

One of the most compelling demonstrations of this reactivity difference is in competitive reactions where both an acrylate and a methacrylate are present. Kinetic analyses of aza-Michael reactions have shown that amines react selectively with acrylates, leaving the methacrylate groups largely unreacted in the initial stages of the reaction.[2][3]

The following table summarizes key quantitative data from the literature, highlighting the disparity in reactivity.

Michael AcceptorNucleophileConditionsReaction TimeConversion/YieldReference
Methyl AcrylateBenzylamineMicrowave, 115 °C3 h90:10 (product:double addition)[4]
Methyl MethacrylateBenzylamineMicrowave, 115-130 °C3 h97%[5]
n-Butyl Acrylate1,2,3,6-Tetrahydrophthalimide100 °C, DABCO, TBAB1.5 h90%[6]
Methyl Methacrylate1,2,3,6-Tetrahydrophthalimide100 °C, DABCO, TBAB24 hNo reaction[6]
Acrylate mixtureDiethylenetriamine35 °C-High conversion[2][7]
Methacrylate in mixtureDiethylenetriamine35 °C-Negligible conversion[2][7]

Note: Direct comparison of reaction times and yields should be done with caution due to variations in experimental setups. However, the trend of higher acrylate reactivity is consistent.

Experimental Protocols: A Practical Guide

The following are representative protocols for aza-Michael and thiol-Michael additions. They can serve as a starting point for your own experimental design and optimization.

Protocol 1: Aza-Michael Addition of Benzylamine to an Acrylic Ester

This protocol is a general procedure for the addition of a primary amine to an acrylate.

Materials:

  • Ethyl acrylate

  • Benzylamine

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional)

Procedure:

  • To a solution of ethyl acrylate (1.0 equivalent) in methanol (to a concentration of 0.2 M), add benzylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • For less reactive substrates or to increase the reaction rate, the mixture can be heated to reflux.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 3-(benzylamino)propanoate derivative.[8]

Protocol 2: Thiol-Michael Addition to an Acrylic Ester

This protocol outlines a general procedure for a base-catalyzed thiol-Michael addition.

Materials:

  • Ethyl acrylate

  • Thiophenol

  • Triethylamine (catalyst)

  • Dichloromethane (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve ethyl acrylate (1.0 equivalent) and thiophenol (1.1 equivalents) in dichloromethane (to a concentration of 0.5 M).

  • Add a catalytic amount of triethylamine (0.1 equivalents) to the solution.

  • Stir the reaction at room temperature. The reaction is typically rapid.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the mixture can be washed with a mild acid (e.g., 1M HCl) to remove the triethylamine, followed by a brine wash.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.[8]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the Michael addition mechanism and the structural differences influencing reactivity.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway Acrylate Acrylate/Methacrylate (Michael Acceptor) Attack Nucleophilic Attack on β-carbon Acrylate->Attack 1 Nucleophile Nucleophile (Nu-H) (Michael Donor) Nucleophile->Attack Enolate Enolate Intermediate (Resonance Stabilized) Attack->Enolate 2 Protonation Protonation Enolate->Protonation 3 Product 1,4-Adduct Protonation->Product 4

Caption: Generalized mechanism of the Michael addition reaction.

Reactivity_Comparison cluster_factors Influencing Factors for Methacrylate Acrylate Acrylic Acid Derivative H Reactivity Reactivity in Michael Addition Acrylate->Reactivity Higher Methacrylate Methacrylic Acid Derivative CH₃ Methacrylate->Reactivity Lower Steric_Hindrance Steric Hindrance from α-CH₃ Methacrylate->Steric_Hindrance Electronic_Effect Inductive Effect (+I) of α-CH₃ Methacrylate->Electronic_Effect

Caption: Factors influencing the lower reactivity of methacrylates.

Conclusion and Future Outlook

The difference in Michael addition reactivity between acrylic and methacrylic acid derivatives is a well-established principle rooted in fundamental electronic and steric effects. Acrylates are consistently the more reactive partners, a factor that can be strategically employed in synthetic chemistry. For instance, in the design of dual-curing systems, the selective reaction of acrylates in a Michael addition can be followed by a different polymerization mechanism for the unreacted methacrylates.[1][2]

For researchers in drug development, this reactivity difference can influence the choice of monomers for creating biocompatible hydrogels or for the conjugation of therapeutic molecules. The lower reactivity of methacrylates might be advantageous in scenarios requiring greater stability or slower reaction kinetics.

As the demand for precisely engineered materials continues to grow, a thorough understanding of these fundamental reactivity principles is indispensable. By leveraging the distinct behaviors of acrylates and methacrylates, chemists can achieve greater control over reaction outcomes and design materials with tailored properties for a wide array of applications.

References

  • State of the Art in Dual-Curing Acrylate Systems - MDPI. [Link]

  • Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts - ResearchGate. [Link]

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Monash University. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC. [Link]

  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym - UPCommons. [Link]

  • The relationship between thiol-acrylate photopolymerization kinetics and hydrogel mechanics: An improved model incorporating photobleaching and. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

  • Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures - RSC Publishing. [Link]

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts | Request PDF - ResearchGate. [Link]

  • Investigation of Novel Thiol "Click" Reactions - The Aquila Digital Community. [Link]

  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization - ResearchGate. [Link]

  • Conversions after given time of the aza‐Michael addition of 1 and 2 to... - ResearchGate. [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol - MDPI. [Link]

  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym - UPCommons. [Link]

  • Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions - MDPI. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (E)-3-(3-isopropoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (E)-3-(3-isopropoxyphenyl)acrylic acid

As a Senior Application Scientist, I often see laboratories treat all organic solids with a generalized safety approach. However, operational excellence requires us to understand the causality behind a chemical's hazards. (E)-3-(3-isopropoxyphenyl)acrylic acid (CAS: 188545-14-4) is a highly valuable substituted trans-cinnamic acid derivative used extensively as a building block in drug discovery [1].

Because specific toxicological data for every novel derivative is rarely exhaustive, we must ground our safety protocols in the well-documented behavior of its structural class. This guide provides a self-validating, step-by-step operational framework for handling this compound safely.

Chemical Profile & Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular mechanisms that make (E)-3-(3-isopropoxyphenyl)acrylic acid hazardous [2]:

  • Carboxylic Acid Moiety: The compound acts as a weak organic acid. Upon contact with the moisture naturally present on your skin or eyes, it lowers the local pH, leading to protein denaturation and localized irritation.

  • Alpha, Beta-Unsaturated System: The acrylic acid backbone acts as a mild Michael acceptor. This electrophilic nature means it can react with nucleophilic biological thiols in the skin and respiratory tract, contributing to sensitization and respiratory inflammation [3].

  • Physical State Hazards: Supplied as a solid, the primary operational risk is the aerosolization of fine crystalline dust during weighing and transfer steps.

Table 1: Quantitative Hazard Mapping and PPE Requirements

Hazard CodeGHS DescriptionCausality / Chemical MechanismRequired PPE
H315 Causes skin irritationAcidic carboxyl group lowers local pH on stratum corneum, denaturing surface proteins.Nitrile gloves (≥0.11 mm), Lab coat
H319 Causes serious eye irritationDirect particulate contact disrupts the aqueous corneal epithelium via localized acidification.Splash goggles (EN 166 / ANSI Z87.1)
H335 May cause respiratory irritationFine particulate inhalation inflames the mucosal membranes of the respiratory tract.Fume hood (80-100 fpm) or N95/P100 respirator

Core PPE Requirements & Causality

Do not rely on standard safety glasses or latex gloves when handling substituted acrylic acids. Your PPE must be an active barrier tailored to the chemical's properties.

  • Hand Protection (Nitrile Gloves): Use powder-free nitrile gloves with a minimum thickness of 0.11 mm. Causality: Nitrile provides superior chemical resistance to solid organic acids compared to latex, which is highly permeable to acidic permeation and poses allergen risks.

  • Eye Protection (Splash Goggles): ANSI Z87.1 or EN 166 compliant tightly fitting safety goggles. Causality: Standard safety glasses leave top and side gaps. Fine dust from the compound can bypass these gaps, settle into the eye, and react with the aqueous environment of the cornea.

  • Body Protection: A fully buttoned, flame-resistant or 100% cotton laboratory coat.

  • Respiratory Protection: Handling must occur inside a chemical fume hood. If weighing outside a hood is unavoidable, an N95 or P100 particulate respirator is mandatory to intercept irritant dust before it reaches the mucosal membranes.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Handling & Validation

  • Glove Integrity Check: Perform an inflation test (trap air inside the glove and squeeze) to ensure no micro-tears are present before donning.

  • Ventilation Validation: Self-Validation Step: Before opening the chemical container, hold a single tissue (e.g., Kimwipe) at the bottom edge of the fume hood sash. If the tissue is actively pulled inward, the face velocity (80-100 fpm) is validated.

Phase 2: Active Handling

  • Dispensing: Use anti-static weighing boats. Causality: Organic powders often carry a static charge that causes them to repel from standard plastic spatulas, leading to uncontrolled aerosolization.

  • Containment: Keep the primary container tightly capped immediately after extracting the required mass.

Phase 3: Post-Handling Decontamination

  • Surface Capture: Wipe down the analytical balance and fume hood surface with a paper towel lightly dampened with 70% ethanol or water. Causality: A damp wipe captures residual dust via capillary action, whereas a dry wipe merely pushes the dust into the air.

G Start 1. Pre-Operation Risk Assessment PPE 2. Don PPE (Nitrile, Goggles) Start->PPE Hood 3. Transfer to Fume Hood PPE->Hood Handle 4. Weighing & Dispensing Hood->Handle Clean 5. Decontaminate Surfaces Handle->Clean End 6. Doff PPE & Wash Hands Clean->End

Operational workflow for safe handling and dispensing of (E)-3-(3-isopropoxyphenyl)acrylic acid.

Spill Response and Disposal Plan

In the event of a solid spill, the primary objective is dust suppression . Dry sweeping is strictly prohibited, as it will immediately aerosolize the respiratory irritant.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Step back and clear colleagues from the immediate area to prevent tracking the powder.

  • Don Additional PPE: If the spill is outside the fume hood, immediately equip a P100 particulate respirator.

  • Moisten (Dust Suppression): Gently mist the spill area with water, or carefully lay damp absorbent pads over the powder. Causality: Water increases the mass of the particles and binds them together, eliminating the inhalation hazard.

  • Collect: Use a non-sparking scoop or damp paper towels to lift the wetted material.

  • Decontaminate & Validate: Wash the spill area with mild soap and water. Self-Validation Step: Touch a moistened pH test strip to the cleaned surface. The area is only considered decontaminated when the strip reads a neutral pH (6.0 - 7.0).

  • Disposal: Place all collected material, including contaminated PPE and wipes, into a sealable hazardous waste container labeled "Solid Organic Acid Waste."

Spill Spill Solid Spill Detected Assess Assess Volume & Secure Area Spill->Assess Vent Ensure Ventilation (Avoid Dust) Assess->Vent Sweep Moisten & Collect (No Dry Brushing) Vent->Sweep Validate pH Strip Validation (Ensure Neutral) Sweep->Validate Dispose Transfer to Hazardous Waste Validate->Dispose

Step-by-step spill response pathway prioritizing dust suppression and surface pH validation.

References

  • Fisher Scientific. "SAFETY DATA SHEET: Cinnamic acid (Structural Proxy)." Fisher Scientific. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.